molecular formula C7H6Cl2S B1585405 2,4-Dichlorobenzyl mercaptan CAS No. 59293-67-3

2,4-Dichlorobenzyl mercaptan

Cat. No.: B1585405
CAS No.: 59293-67-3
M. Wt: 193.09 g/mol
InChI Key: ZSPXTTVUJDSRNJ-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl Mercaptan (CAS RN: 59293-67-3), also known as (2,4-Dichlorophenyl)methanethiol, is an organosulfur compound with the molecular formula C₇H₆Cl₂S and a molecular weight of 193.09 g/mol . It is supplied as a colorless to almost colorless clear liquid with a minimum purity of 98.0% (GC) . This reagent is primarily valued in biochemical research for its role as a metabolite and active moiety of the antimitotic drug 2,4-dichlorobenzyl thiocyanate (DCBT) . Studies have shown that the this compound moiety acts as a sulfhydryl alkylating reagent, forming a mixed disulfide with protein sulfhydryl groups, which leads to the inhibition of tubulin polymerization and subsequent mitotic arrest . Its high reactivity with the sulfhydryl groups of beta-tubulin, a protein with high cysteine content, makes it a sensitive and useful tool for investigating microtubule dynamics and the mechanisms of antimitotic agents . Researchers utilize this compound in various applications, including officinal, cosmetic, and hospital-based research . This compound has a boiling point of 115°C at 2 mmHg, a specific gravity of 1.36 at 20/20°C, and is insoluble in water . This product is For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for detailed handling information. This compound is toxic if swallowed, in contact with skin, or if inhaled, causes skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichlorophenyl)methanethiol
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InChI

InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZSPXTTVUJDSRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70208016
Record name 2,4-Dichlorotoluene-alpha-thiol
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Molecular Weight

193.09 g/mol
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CAS No.

59293-67-3
Record name 2,4-Dichlorobenzenemethanethiol
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Foundational & Exploratory

physicochemical properties of 2,4-Dichlorobenzyl mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzyl Mercaptan

Introduction

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a specialized organosulfur compound featuring a dichlorinated benzene ring attached to a methanethiol group.[1][2] As a reactive thiol and a substituted aromatic compound, it serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science.[1][3][4] The presence of chlorine atoms on the aromatic ring and the nucleophilic thiol group defines its unique reactivity and physical properties.

This guide provides a comprehensive overview of the essential , tailored for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to offer insights into analytical methodologies, expected spectroscopic characteristics, and safe handling protocols, ensuring a well-rounded understanding for practical laboratory applications.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is systematically identified by several key descriptors.

  • Compound Name: this compound[5][6][7]

  • Synonyms: 2,4-Dichloro-α-mercaptotoluene, (2,4-Dichlorophenyl)methanethiol, 2,4-Dichlorothiobenzyl Alcohol, 2,4-Dichloro-α-toluenethiol[1][8]

  • CAS Number: 59293-67-3[1][5][6][7]

  • Molecular Formula: C₇H₆Cl₂S[1][3][5][7]

  • Molecular Weight: 193.09 g/mol [1][3][4][8]

The molecular architecture, consisting of a benzyl group substituted with two chlorine atoms at positions 2 and 4 and a thiol (-SH) functional group, is depicted below.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies. The known properties of this compound are summarized below.

PropertyValueSource(s)
Physical State Colorless to almost colorless clear liquid[1][7][8]
Odor Pungent, stench[5][7]
Molecular Weight 193.09 g/mol [1][3][4][8]
Boiling Point 115 °C at 2 mmHg[1][8][9][10]
Specific Gravity (20/20) 1.36[1][8]
Refractive Index (@ 20°C) 1.6025–1.6065[2]
Water Solubility Insoluble[1][7][8]
logP (Octanol/Water) 3.423 (Calculated)[11]
Melting Point Data not available[9]
pKa Data not available
Discussion of Properties
  • Physical State and Odor: The compound exists as a liquid at room temperature and possesses a strong, unpleasant odor characteristic of many thiols.[5][7] This necessitates handling in a well-ventilated fume hood.

  • Boiling Point: The high boiling point, even under reduced pressure, is consistent with its molecular weight and the presence of polarizable chlorine and sulfur atoms.[1][8][9][10]

  • Solubility and logP: Its insolubility in water and a calculated LogP value of 3.423 indicate a nonpolar, lipophilic nature.[1][7][8][11] It is expected to be soluble in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons. This property is crucial for selecting appropriate solvent systems for reactions and chromatography.

  • pKa: While no experimental pKa value is available, the thiol proton is acidic. For comparison, the pKa of simpler aliphatic thiols is approximately 10.7.[12] The electron-withdrawing effects of the dichlorinated phenyl ring may slightly increase the acidity (lower the pKa) of the thiol group in this compound compared to simple alkyl thiols. This acidity is a key factor in its nucleophilic reactivity in basic media.

Spectroscopic Characterization and Analysis

While public spectral data archives for this specific compound are sparse, its structure allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for confirming its identity and purity after synthesis or purification.

Expected Spectroscopic Features:
  • ¹H NMR: The proton NMR spectrum should exhibit three distinct regions.

    • Aromatic Region (approx. 7.2-7.5 ppm): Three protons on the benzene ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

    • Methylene Protons (approx. 3.7 ppm): The two protons of the -CH₂- group adjacent to the sulfur and the aromatic ring would likely appear as a doublet, coupled to the thiol proton.

    • Thiol Proton (approx. 1.8-2.0 ppm): The single -SH proton would likely appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift can be variable and is sensitive to concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum is expected to show 7 unique signals: one for the methylene carbon (-CH₂) and six for the distinct carbons of the dichlorinated aromatic ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups:

    • S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

    • C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

  • UV-Vis Spectroscopy: The dichlorinated benzene chromophore is expected to exhibit absorption maxima in the UV region, likely around 270-280 nm, with potential shifts due to the sulfur substituent.

Analytical Methodologies: Purity Determination by Gas Chromatography (GC)

Gas chromatography is the most cited method for assessing the purity of this compound, typically showing purities of >98%.[1][2][8] The volatility and thermal stability of the compound make it well-suited for GC analysis.

Expertise in Method Design: A Self-Validating Protocol

The choice of parameters in a GC method is critical for achieving accurate and reproducible results. The goal is a self-validating system where the peak is sharp, symmetrical, and well-resolved from any impurities or solvent fronts.

G cluster_prep Sample Preparation cluster_gc GC System & Conditions cluster_analysis Data Acquisition & Analysis prep1 Accurately weigh ~10 mg of This compound prep2 Dissolve in 10 mL of a suitable solvent (e.g., Hexane) prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 acq1 Inject 1 µL of prepared sample prep3->acq1 Transfer to GC vial gc1 Injector: Split/Splitless Temp: 250°C Mode: Split (e.g., 50:1) gc2 Column: DB-5 or equivalent (5% Phenyl Polysiloxane) 30m x 0.25mm ID, 0.25µm film gc3 Oven Program: Initial: 100°C (hold 1 min) Ramp: 15°C/min to 280°C Hold: 5 min gc4 Detector: FID Temp: 300°C acq2 Record chromatogram acq1->acq2 acq3 Integrate peak area acq2->acq3 acq4 Calculate purity by area percent: % Purity = (Area_analyte / Area_total) x 100 acq3->acq4

Caption: Workflow for Purity Analysis by Gas Chromatography.

Step-by-Step GC Protocol
  • Instrument Setup:

    • Column Selection: A low-to-mid polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is an excellent choice. This stationary phase provides good selectivity for aromatic compounds.

    • Detector: A Flame Ionization Detector (FID) is ideal due to its high sensitivity to organic compounds and robust performance.

    • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent like hexane or ethyl acetate. The choice of solvent is important to ensure it does not co-elute with the analyte or any impurities of interest.

  • GC Conditions:

    • Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid and complete volatilization of the sample.

    • Oven Temperature Program: Start at a moderate temperature (e.g., 100°C) to allow for separation from the solvent front. Then, ramp the temperature at a controlled rate (e.g., 15°C/minute) to a final temperature (e.g., 280°C) to elute the analyte and any higher-boiling impurities in a reasonable time.

    • Detector Temperature: Set higher than the final oven temperature (e.g., 300°C) to prevent condensation of the analyte.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Due to its toxicity and hazardous properties, strict safety protocols must be followed when handling this compound.

  • Primary Hazards: The compound is toxic if swallowed, inhaled, or in contact with skin.[1] It is a known irritant to the skin, eyes, and respiratory system.[6][7] It also has a powerful and unpleasant smell.[5][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles compliant with EN 166 are mandatory.[5]

    • Hand Protection: Wear chemical-resistant protective gloves (e.g., nitrile).[5]

    • Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[5]

  • Handling: All work must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and to contain the stench.[7] Eyewash stations and safety showers should be readily accessible.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] A recommended storage temperature is below 15°C in a dark place to minimize potential degradation.[8]

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air immediately. If breathing is difficult, seek urgent medical attention.[5][6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5]

    • Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, also under the eyelids, and seek medical advice.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Conclusion

This compound is a reactive chemical intermediate with a well-defined set of physicochemical properties dominated by its lipophilic nature and the presence of the acidic thiol group. While gaps exist in publicly available experimental data for properties like melting point and pKa, its characteristics can be reliably inferred from its structure and comparison with related compounds. For laboratory professionals, a thorough understanding of its properties, appropriate analytical methods for purity assessment, and stringent adherence to safety protocols are paramount for its successful and safe application in research and development.

References

synthesis routes for 2,4-Dichlorobenzyl mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a pivotal intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. Its structural features, comprising a dichlorinated benzene ring and a reactive thiol group, make it a versatile building block. This guide provides a comprehensive overview of the primary synthetic routes for preparing this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore two principal pathways: direct thiolation via sodium hydrosulfide and the more controlled, two-step thiourea method. This document is intended to serve as a practical resource for chemists in research and development, offering field-proven insights to guide experimental design and execution.

Introduction and Strategic Overview

The synthesis of thiols, or mercaptans, is a fundamental transformation in organic chemistry. These sulfur analogs of alcohols are highly nucleophilic and serve as precursors to a wide array of sulfur-containing compounds.[1] this compound (C7H6Cl2S, Molar Mass: 193.09 g/mol ) is of particular interest due to the electronic properties imparted by the chlorine atoms on the aromatic ring, which can influence the reactivity of the thiol group and provide sites for further functionalization.[2]

The selection of a synthetic route is governed by factors such as desired purity, yield, scalability, and the handling of malodorous and toxic reagents. The most common precursor for this synthesis is 2,4-dichlorobenzyl chloride, which is readily accessible through the chlorination of 2,4-dichlorotoluene.[3] This guide will detail the conversion of this key halide into the target mercaptan.

Precursor Synthesis: 2,4-Dichlorobenzyl Chloride

A reliable synthesis begins with a high-quality starting material. 2,4-Dichlorobenzyl chloride is typically prepared via the free-radical side-chain chlorination of 2,4-dichlorotoluene.

Reaction: 2,4-Dichlorotoluene + Cl2 → 2,4-Dichlorobenzyl chloride + HCl

This reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).[3] The process involves heating 2,4-dichlorotoluene and slowly introducing chlorine gas under illumination.[3] Careful control of the reaction temperature (typically 120-130°C) and the stoichiometry of chlorine is crucial to prevent over-chlorination to dichlorobenzal chloride or dichlorobenzotrichloride.[3]

Synthesis Route I: Direct Thiolation with Sodium Hydrosulfide (NaSH)

This method represents the most direct approach, converting the benzyl halide to the mercaptan in a single step through a nucleophilic substitution (S_N2) reaction.

Mechanism and Rationale

The hydrosulfide anion (SH⁻), typically from sodium hydrosulfide (NaSH), is a potent sulfur nucleophile that readily displaces the chloride from the benzylic carbon of 2,4-dichlorobenzyl chloride.

Causality of Experimental Choices:

  • Solvent: The reaction is often performed in an aqueous or alcoholic medium to dissolve the ionic NaSH.[4] However, organic solvents can slow the reaction rate.[4] A two-phase system with a phase-transfer catalyst can also be employed to facilitate the reaction between the organic halide and the aqueous nucleophile.[5][6]

  • Stoichiometry: A significant challenge with this route is the formation of the corresponding thioether, bis(2,4-dichlorobenzyl) sulfide, as a major byproduct. This occurs when the newly formed, highly nucleophilic thiolate anion attacks a second molecule of the benzyl chloride. To suppress this side reaction, a large excess of sodium hydrosulfide is used to ensure the benzyl chloride is more likely to react with SH⁻ than the product thiolate.[1]

  • Temperature Control: The reaction is typically conducted at moderate temperatures (e.g., 50°C). While lower temperatures reduce the rate of sulfide formation, they also slow the primary reaction, leading to excessively long reaction times.[4] A staged temperature profile, starting lower and increasing toward the end of the reaction, can optimize for both conversion and purity.[4]

Experimental Protocol: Direct Thiolation
  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet with a solution of sodium hydrosulfide (NaSH, ~1.3-1.5 equivalents) in water (to make an ~15% solution).[4]

  • Inert Atmosphere: Purge the system with nitrogen to prevent the oxidation of the mercaptan product to the corresponding disulfide.

  • Reagent Addition: Slowly add 2,4-dichlorobenzyl chloride (1.0 equivalent) to the stirred NaSH solution at a controlled temperature of ~50°C.

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute acid (e.g., 2N HCl) to a pH of ~5-6 to protonate the thiolate and neutralize any excess NaSH. Caution: This step will release toxic hydrogen sulfide (H₂S) gas and must be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or toluene.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation (boiling point ~115°C at 2 mmHg) to yield pure this compound as a clear, colorless liquid.

Workflow Diagram: Direct Thiolation

G cluster_0 Reaction Stage cluster_1 Workup & Purification A 2,4-Dichlorobenzyl Chloride C Reaction Vessel (~50°C, N2 atm) A->C B Aqueous NaSH (Excess) B->C D Acidification (Dilute HCl) C->D Reaction Mixture E Solvent Extraction (DCM/Toluene) D->E F Vacuum Distillation E->F G Pure 2,4-Dichlorobenzyl Mercaptan F->G

Caption: Workflow for Direct Thiolation Synthesis.

Synthesis Route II: The Thiourea Method

This two-step approach offers a more reliable and cleaner alternative, circumventing the issue of thioether byproduct formation that plagues the direct thiolation route.[7] It is often the preferred method for laboratory-scale synthesis where high purity is paramount.

Mechanism and Rationale

Step 1: Formation of the Isothiouronium Salt Thiourea acts as an excellent sulfur nucleophile, attacking the 2,4-dichlorobenzyl chloride to form a stable, crystalline S-alkylisothiouronium salt. This intermediate is easily isolated and purified, effectively "protecting" the sulfur from reacting further.[8][9]

Step 2: Hydrolysis of the Salt The isothiouronium salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or sodium carbonate) to liberate the desired thiol.[8] The choice of base and reaction conditions is critical for efficient cleavage.

Causality of Experimental Choices:

  • Intermediate Isolation: The ability to isolate and purify the isothiouronium salt is a key advantage. This step removes any unreacted starting material or impurities before the final hydrolysis, leading to a much cleaner crude product.[9]

  • Hydrolysis Conditions: The hydrolysis is typically performed by refluxing the salt with an aqueous base.[8] This ensures complete conversion to the thiolate, which is then protonated during acidic workup.

  • Atmosphere: As with the direct method, conducting the hydrolysis and workup under an inert nitrogen atmosphere is recommended to prevent oxidative dimerization of the final product.[8]

Experimental Protocol: Thiourea Method

Part A: Synthesis of S-(2,4-dichlorobenzyl)isothiouronium chloride

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichlorobenzyl chloride (1.0 equivalent) and thiourea (1.1 equivalents).[8]

  • Solvent Addition: Add a suitable solvent, such as 95% ethanol, to the flask.[8]

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours.[8] The reaction progress can be monitored by the disappearance of the benzyl chloride spot on TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The S-(2,4-dichlorobenzyl)isothiouronium chloride will precipitate as a white crystalline solid.

  • Purification: Filter the solid, wash with cold ethanol or diethyl ether to remove any residual starting materials, and dry under vacuum.

Part B: Hydrolysis to this compound

  • Reactor Setup: Charge a two-necked flask with the purified isothiouronium salt (1.0 equivalent) and an aqueous solution of a base, such as 5N sodium hydroxide or sodium carbonate.[8]

  • Hydrolysis: Fit the flask with a reflux condenser and a nitrogen inlet. Reflux the mixture for 2-4 hours under a slow stream of nitrogen.[8]

  • Workup: Cool the reaction mixture and carefully acidify with 2N hydrochloric acid. The mercaptan will separate as an oily layer.[8]

  • Extraction & Purification: Extract the product with an organic solvent, wash, dry, and purify by vacuum distillation as described in Protocol 3.2. A typical yield for this method is around 70%.[8]

Workflow Diagram: The Thiourea Method

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Hydrolysis & Purification A 2,4-Dichlorobenzyl Chloride C Reflux in Ethanol A->C B Thiourea B->C D Isolate & Purify Isothiouronium Salt C->D E Reflux with Aqueous Base (e.g., NaOH) D->E F Acidification & Extraction E->F G Vacuum Distillation F->G H Pure 2,4-Dichlorobenzyl Mercaptan G->H

References

2,4-Dichlorobenzyl mercaptan mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of 2,4-Dichlorobenzyl Mercaptan

Abstract

This compound is a synthetic organosulfur compound with a largely uncharacterized mechanism of action. While direct research is limited, analysis of its structural analogs and the known reactivity of its functional groups allows for the formulation of several plausible biochemical mechanisms. This guide synthesizes the available evidence to propose four primary putative mechanisms: (1) direct DNA interaction, (2) disruption of microtubule dynamics, (3) protein denaturation via thiol-disulfide exchange, and (4) induction of cellular oxidative stress. For each proposed mechanism, we present the supporting rationale derived from related compounds and fundamental biochemical principles. Furthermore, we provide detailed, self-validating experimental protocols designed to systematically investigate these hypotheses. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured framework to guide future investigation into the precise molecular and cellular effects of this compound.

Introduction

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a member of the mercaptan (thiol) family of organic compounds. Its structure features a benzyl group substituted with two chlorine atoms at positions 2 and 4, and a mercaptan (-SH) functional group. While its synthesis and basic chemical properties are established, its biological effects and mechanism of action remain poorly defined in the scientific literature.

Preliminary information suggests a potential for biological activity, with one source indicating it may bind to DNA in the acidic region of the duplex and interact with guanosine subunits, hinting at applications in studying DNA mutations or the mechanisms of DNA-binding anticancer drugs.[1] However, a comprehensive understanding of its cellular targets and downstream effects is lacking. This guide aims to bridge this knowledge gap by proposing several testable mechanisms of action, drawing logical inferences from closely related chemical structures and the well-documented reactivity of the thiol group.

Proposed Mechanisms of Action

Based on available data for this compound and its structural analogs, we propose the following potential mechanisms of action. These are not mutually exclusive and may act in concert to produce an overall biological effect.

Putative Mechanism 1: Direct DNA Interaction

There is a preliminary suggestion that this compound may act as a DNA-binding agent.[1] This proposed mechanism involves the molecule intercalating into the DNA duplex or forming covalent adducts, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing mutations or cell death. The interaction is hypothesized to occur preferentially with guanosine subunits within the DNA structure.[1]

G cluster_nucleus Cell Nucleus DCBM 2,4-Dichlorobenzyl Mercaptan (DCBM) DNA Genomic DNA (Double Helix) DCBM->DNA Binds to Guanosine DNA_Damage DNA Adducts & Structural Distortion DNA->DNA_Damage Forms Adducts Replication_Block Replication Fork Stall DNA_Damage->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Proposed pathway for DCBM-induced cytotoxicity via direct DNA interaction.

Putative Mechanism 2: Disruption of Microtubule Dynamics

A structurally similar compound, 2,4-dichlorobenzyl thiocyanate (DCBT), is a known antimitotic agent that acts by severely disrupting microtubule organization.[2] DCBT causes the disappearance of most microtubules and the aggregation of remaining tubulin structures, irreversibly inhibiting tubulin polymerization.[2] Given the structural similarity, it is plausible that this compound shares this mechanism. The thiol group may react with cysteine residues on tubulin subunits, preventing their proper assembly into microtubules, thereby arresting the cell cycle and inducing apoptosis.

G cluster_cytoplasm Cell Cytoplasm DCBM 2,4-Dichlorobenzyl Mercaptan (DCBM) Tubulin α/β-Tubulin Dimers DCBM->Tubulin Binds to Tubulin Microtubule Dynamic Microtubule DCBM->Microtubule Inhibits Polymerization Aggregation Tubulin Aggregates DCBM->Aggregation Promotes Tubulin->Microtubule Polymerization Tubulin->Aggregation Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest Aggregation->Mitotic_Arrest

Caption: Hypothesized disruption of microtubule dynamics by this compound.

Putative Mechanism 3: Thiol-Disulfide Exchange and Protein Denaturation

Mercaptans, or thiols, are known to react with disulfide bonds in proteins through a process called thiol-disulfide exchange.[3] This reaction can break the critical disulfide bridges that maintain the tertiary and quaternary structure of many proteins, leading to denaturation and loss of function.[3] The antiseptic mechanism of the related compound 2,4-dichlorobenzyl alcohol is thought to involve the denaturation of external proteins.[4] It is highly probable that this compound acts similarly, with its reactive thiol group targeting and reducing disulfide bonds in essential enzymes and structural proteins, leading to widespread cellular dysfunction.

Putative Mechanism 4: Induction of Oxidative Stress

Exposure to certain mercaptans can lead to the generation of reactive oxygen species (ROS), overwhelming cellular antioxidant defenses and causing oxidative stress.[5] This can result in damage to lipids (lipid peroxidation), proteins, and DNA.[5] Studies on tert-butyl mercaptan have shown a correlation between exposure, increased lipid peroxidation, and neurological effects.[6] this compound may be metabolized by enzymes such as cytochrome P450, potentially forming reactive intermediates that trigger ROS production and subsequent cellular damage.[5]

Experimental Validation Protocols

To systematically investigate the proposed mechanisms, the following experimental workflows are recommended.

Protocol: Investigating DNA Interaction

This protocol aims to determine if this compound directly binds to and alters the properties of DNA.

Workflow Diagram:

G start Start: Purified DNA + DCBM step1 Incubate at 37°C start->step1 step2 UV-Vis Spectroscopy (Thermal Melt Assay) step1->step2 step3 Circular Dichroism Spectroscopy step1->step3 step4 Gel Electrophoresis (Mobility Shift Assay) step1->step4 result1 Change in Tm? step2->result1 result2 Change in CD Spectrum? step3->result2 result3 Shift in DNA Band? step4->result3 conclusion Conclusion: Evidence for DNA Binding result1->conclusion result2->conclusion result3->conclusion

Caption: Experimental workflow to assess direct DNA binding by DCBM.

Step-by-Step Methodology:

  • Preparation: Prepare solutions of purified calf thymus DNA (or a specific oligonucleotide sequence) at a known concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare stock solutions of this compound in DMSO.

  • Incubation: Mix the DNA solution with varying concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate at 37°C for a set time (e.g., 2-6 hours).

  • Thermal Melt Analysis (Tm): Using a UV-Vis spectrophotometer with a temperature controller, measure the absorbance at 260 nm as the temperature is increased from 25°C to 95°C. A significant shift in the melting temperature (Tm) in the presence of the compound suggests intercalation or groove binding.

  • Circular Dichroism (CD) Spectroscopy: Analyze the samples using a CD spectropolarimeter. Changes in the characteristic B-form DNA spectrum upon addition of the compound indicate structural alterations.

  • Gel Mobility Shift Assay: Run the incubated samples on an agarose gel. A retardation in the migration of DNA (a "shift") in the presence of the compound indicates a stable binding interaction.

Data Interpretation:

AssayPositive Result for DNA BindingNegative Result
Thermal Melt (ΔTm) > 1°C shift in melting temperatureNo significant change in Tm
Circular Dichroism Alteration of positive/negative peaksSuperimposable spectra with control
Mobility Shift Slower migrating DNA bandNo change in band mobility
Protocol: Assessing Effects on Microtubule Polymerization

This in vitro assay directly measures the influence of this compound on the assembly of purified tubulin into microtubules.

Step-by-Step Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit, which typically includes purified tubulin, GTP, and a fluorescence-based reporter.

  • Pre-incubation: Pre-incubate purified tubulin protein with various concentrations of this compound (and controls: vehicle, paclitaxel as a stabilizer, colchicine as a destabilizer) at 37°C for a prolonged period (e.g., 1-6 hours), as the related compound DCBT requires this step.[2]

  • Initiation: Initiate polymerization by adding GTP and warming the samples to 37°C in a fluorescence plate reader.

  • Measurement: Monitor the increase in fluorescence over time. The fluorescence signal is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass for each condition.

Data Interpretation:

ParameterResult Indicating InhibitionResult Indicating No Effect
Polymerization Rate Decreased slope of the curveSimilar slope to vehicle control
Max Polymer Mass Lower plateau of fluorescenceSimilar plateau to vehicle control

Data Interpretation and Future Directions

Positive results in the DNA binding assays would substantiate the claim from the initial product description and position this compound as a potential genotoxic agent or a lead for DNA-targeted therapies.[1] Conversely, if the compound strongly inhibits tubulin polymerization, it would align its mechanism with that of its thiocyanate analog, suggesting its potential as an antimitotic agent.[2]

Should these specific target-based assays prove negative, investigating the broader mechanisms of protein denaturation and oxidative stress would be the logical next step. Assays measuring total free thiol content, protein aggregation, and markers of oxidative stress (e.g., ROS levels, glutathione depletion, lipid peroxidation) in cell culture models would provide critical insights.

The elucidation of the primary mechanism of action will guide further research, including structure-activity relationship (SAR) studies to optimize its activity, and cellular studies to understand its effects on cell viability, cell cycle progression, and apoptosis in relevant disease models.

References

spectroscopic data for 2,4-Dichlorobenzyl mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichlorobenzyl Mercaptan

Introduction

This compound (C₇H₆Cl₂S) is a specialized organosulfur compound utilized as a building block in complex chemical syntheses.[1] Its distinct chemical structure, featuring a dichlorinated aromatic ring and a reactive thiol group, necessitates unambiguous structural confirmation for applications in research and development.[2][3] This technical guide provides a comprehensive overview of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—required for the definitive identification and quality assessment of this compound.

The methodologies and data interpretations presented herein are designed to serve as a practical reference for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

Compound Profile:

IdentifierValue
Chemical Name (2,4-dichlorophenyl)methanethiol
Synonyms 2,4-Dichlorotoluene-α-thiol, 2,4-Dichlorothiobenzyl Alcohol
CAS Number 59293-67-3[4]
Molecular Formula C₇H₆Cl₂S[2][3]
Molecular Weight 193.10 g/mol [2]
Appearance Colorless Liquid[3][5]

Infrared (IR) Spectroscopy: Functional Group Identification

Guiding Principle

Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups within a molecule.[6][7] It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8] The specific frequencies at which a molecule absorbs are characteristic of its constituent bonds (e.g., S-H, C-S, C=C), providing a unique "fingerprint."[9] For this compound, IR spectroscopy is instrumental in confirming the presence of the critical thiol (S-H) group and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Given that this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) method is the most efficient and straightforward approach, requiring minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[6] Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's anvil to press the liquid into firm contact with the crystal. Initiate the scan. A typical acquisition involves co-adding 16 or 32 scans over a range of 4000–500 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Post-Acquisition: Clean the ATR crystal thoroughly with a suitable dry solvent, such as isopropanol or acetone, to remove all traces of the sample.[9]

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample Apply Liquid Sample (1-2 drops) Run_Background->Apply_Sample Ready Acquire_Scan Initiate Scan (4000-500 cm⁻¹) Apply_Sample->Acquire_Scan Process_Data Process Spectrum (Baseline Correction) Acquire_Scan->Process_Data Complete Clean_Stage Clean Crystal with Dry Solvent Process_Data->Clean_Stage

Diagram 1: Experimental workflow for ATR FT-IR analysis.
Data Interpretation: Predicted Absorption Bands

Table 1: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Bond VibrationIntensityRationale & Comments
~3050-3100C-H (Aromatic)Medium-WeakStretching vibrations of sp² C-H bonds on the benzene ring.
~2850-2960C-H (Aliphatic)MediumSymmetric and asymmetric stretching of the methylene (-CH₂) group.
~2550-2600 S-H (Thiol) Weak Key diagnostic peak for the mercaptan functional group.[10] Its weakness is characteristic.
~1590, ~1470C=C (Aromatic)Medium-StrongIn-plane skeletal vibrations of the benzene ring. The substitution pattern affects the exact position and number of these bands.
~1000-1250C-S StretchWeak-MediumCarbon-sulfur bond stretch.
~1000-1100C-Cl StretchStrongStrong absorptions characteristic of aryl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Guiding Principle

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[7] It maps the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.[11] Key parameters—chemical shift (δ), signal integration, and spin-spin coupling (J)—provide detailed information about the electronic environment, the relative number of nuclei, and their proximity to one another, respectively.

Experimental Protocol: ¹H and ¹³C NMR

Proper sample preparation is critical for acquiring high-quality NMR spectra. The choice of solvent and use of an internal standard are paramount for accurate chemical shift referencing.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[12] Chloroform-d is a common choice for its excellent solubilizing power for many organic compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard pulse program is run. Acquisition typically takes a few minutes.[12]

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a longer acquisition time (20-60 minutes or more) with proton decoupling is required to obtain a spectrum with an adequate signal-to-noise ratio.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing Dissolve Dissolve Sample (10-20 mg in 0.7 mL CDCl₃) Add_TMS Add TMS Standard Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter Insert Insert Sample into Magnet Filter->Insert Ready Lock_Shim Lock & Shim Insert->Lock_Shim Acquire Acquire Spectra (¹H and ¹³C) Lock_Shim->Acquire Fourier Fourier Transform Acquire->Fourier FID Data Phase_Correct Phase Correction Fourier->Phase_Correct Integrate Integrate & Analyze Phase_Correct->Integrate

Diagram 2: General workflow for NMR sample preparation and data acquisition.
Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

No formally published and assigned NMR data for this compound currently exists in the public domain. However, we can generate a highly accurate prediction by analyzing the known spectra of the structurally analogous compound, 2,4-Dichlorobenzyl alcohol, and accounting for the difference in electronegativity between oxygen and sulfur.[13][14] Sulfur is less electronegative than oxygen, which will cause adjacent protons and carbons (-CH₂- and the ipso-carbon) to be shifted upfield (to lower ppm values) compared to the alcohol analogue.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Analysis
~7.35d1HH-3The proton ortho to the -CH₂SH group. Coupled to H-5.
~7.28dd1HH-5Coupled to both H-3 and H-6.
~7.15d1HH-6The proton between the two chlorine atoms. Coupled to H-5.
~3.70 d 2H -CH₂- Methylene protons adjacent to the sulfur and the aromatic ring. They appear as a doublet due to coupling with the thiol proton. This signal would be shifted upfield relative to the ~4.7 ppm signal in 2,4-dichlorobenzyl alcohol.
~1.75 t 1H -SH Thiol proton. It appears as a triplet due to coupling to the two methylene protons. This peak is often broader than other signals.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Analysis
~137C-1 (ipso)Quaternary carbon attached to the -CH₂SH group. Shifted upfield relative to the alcohol analogue (~140 ppm).
~134C-2 or C-4One of the two quaternary carbons bonded to chlorine.
~133C-4 or C-2The other quaternary carbon bonded to chlorine.
~130C-6Aromatic CH carbon.
~129C-3Aromatic CH carbon.
~127C-5Aromatic CH carbon.
~28 -CH₂- Aliphatic carbon of the methylene group. This is significantly shifted upfield from the corresponding carbon in the alcohol (~63 ppm) due to the lower electronegativity of sulfur.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Guiding Principle

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information.[15] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing the molecular ion to fragment in a reproducible pattern that aids in structural confirmation.[16] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for volatile, thermally stable liquids like this compound. The GC separates the sample from any impurities before it enters the mass spectrometer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Injection: Inject 1 µL of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column, which separates components based on their boiling points and column interactions.

  • Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation Dilute_Sample Prepare Dilute Solution (~1 mg/mL) Inject Inject 1 µL into GC Dilute_Sample->Inject Ready Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Analyze_Spectrum Analyze Mass Spectrum Detect->Analyze_Spectrum Raw Data

References

An In-Depth Technical Guide to 2,4-Dichlorobenzyl Mercaptan (CAS 59293-67-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and research applications of 2,4-Dichlorobenzyl Mercaptan. The information is curated to empower researchers and drug development professionals in their understanding and utilization of this compound.

Chemical Identity and Properties

This compound, identified by CAS number 59293-67-3, is a synthetic organosulfur compound.[1] It is also known by several synonyms, including (2,4-Dichlorophenyl)methanethiol, 2,4-Dichloro-α-mercaptotoluene, and 2,4-Dichlorothiobenzyl Alcohol.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 59293-67-3[1]
Molecular Formula C₇H₆Cl₂S[1]
Molecular Weight 193.09 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Boiling Point 150-151 °C at 12 mmHgChemicalBook
115 °C at 2 mmHg[2]
Density 1.36 g/cm³ChemicalBook
Refractive Index 1.6045ChemicalBook
Flash Point >100 °C[2]
SMILES C1=CC(=C(C=C1Cl)Cl)CS[1]
InChI Key ZSPXTTVUJDSRNJ-UHFFFAOYSA-N[2]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general and widely applicable method for the preparation of benzyl mercaptans involves the reaction of a benzyl halide with a hydrosulfide salt.[3] A plausible synthetic route for this compound starts with the chlorination of 2,4-dichlorotoluene to form 2,4-dichlorobenzyl chloride.

Proposed Synthesis Pathway

A likely two-step synthesis is outlined below. The first step involves the free-radical chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorobenzyl chloride. The second step is a nucleophilic substitution reaction where the chloride is displaced by a hydrosulfide group.

Synthesis of this compound 2,4-Dichlorotoluene 2,4-Dichlorotoluene 2,4-Dichlorobenzyl_Chloride 2,4-Dichlorobenzyl Chloride 2,4-Dichlorotoluene->2,4-Dichlorobenzyl_Chloride Cl₂, Light, Catalyst 2,4-Dichlorobenzyl_Mercaptan This compound (CAS 59293-67-3) 2,4-Dichlorobenzyl_Chloride->2,4-Dichlorobenzyl_Mercaptan NaSH or KSH

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2,4-Dichlorobenzyl Chloride (Precursor)

This protocol is adapted from a patented method for the synthesis of 2,4-dichlorobenzyl chloride.[4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and gas inlet, heat 16.1 g of 2,4-dichlorotoluene to 90°C.

  • Catalyst Addition: Add 0.013 g of azobisisobutyronitrile (AIBN) and 0.0125 g of triethanolamine as catalysts.

  • Chlorination: Slowly introduce 7.81 g of chlorine gas under illumination.

  • Reaction Conditions: Increase the temperature to 120°C and maintain the reaction for 4 hours. The generated HCl gas should be neutralized or captured.

  • Work-up: After the reaction is complete, the resulting 2,4-dichlorobenzyl chloride solution can be purified by vacuum rectification.

Experimental Protocol: Synthesis of this compound

This generalized protocol is based on the known reactivity of benzyl halides with hydrosulfides.[3]

  • Reaction Setup: In a reaction flask, dissolve the purified 2,4-dichlorobenzyl chloride in a suitable solvent such as ethanol.

  • Nucleophilic Substitution: Add an aqueous solution of sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) to the flask. The reaction is typically carried out at a controlled temperature, for instance, around 50°C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation to yield this compound.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity of volatile compounds like this compound. A purity of >98.0% is commonly reported by commercial suppliers, as determined by GC.

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed in the provided search results, a method for the related compound, 2,4-dichlorobenzyl alcohol, can be adapted.[5]

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 1.7 µm, 2.1 mm i.d. × 100 mm (or equivalent)
Mobile Phase Gradient of Solvent A (0.1% Formic acid in water) and Solvent B (Methanol)
Detector Photodiode Array (PDA)
Injection Volume 2.5 µL
Column Temperature 40 °C

Applications in Research and Drug Development

This compound serves as a valuable tool in various research contexts, particularly in the study of DNA interactions and as a building block in chemical synthesis.[1][6]

DNA Interaction Studies

Research has indicated that this compound has the ability to interact with DNA. It has been shown to bind to DNA in the acidic region of the duplex and interact with guanosine subunits, which can lead to cellular transformation in mouse cells.[1] This property makes it a compound of interest for studying the mechanisms of DNA damage and the action of anticancer drugs that target DNA.[1]

DNA Interaction cluster_0 Cellular Environment Compound This compound DNA DNA Duplex Compound->DNA Binds to acidic region Guanosine Guanosine Subunits Compound->Guanosine Interacts with Transformation Cellular Transformation DNA->Transformation Guanosine->Transformation

Caption: Interaction of this compound with DNA.

Synthetic Chemistry Building Block

As a thiol, this compound can be used as a nucleophile in various organic reactions. Its mercaptan group (-SH) is reactive and can participate in reactions such as S-alkylation to form thioethers. The dichlorinated phenyl ring also offers sites for further functionalization, making it a versatile building block in the synthesis of more complex molecules for pharmaceutical and materials science research.[7]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Statements

Hazard StatementDescription
H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Conclusion

This compound (CAS 59293-67-3) is a versatile chemical with important applications in research, particularly in the study of DNA interactions and as a synthetic building block. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory.

References

molecular structure and weight of 2,4-Dichlorobenzyl mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dichlorobenzyl Mercaptan

Abstract

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a specialized organic sulfur compound utilized primarily in research and development.[1][2] Its distinct chemical structure, featuring a dichlorinated benzene ring attached to a methylthiol group, imparts specific reactivity and properties that are of interest in various scientific domains. This guide provides a comprehensive overview of its molecular characteristics, a validated method for its synthesis, its known applications in biomedical research, and critical safety and handling protocols. The information is synthesized to provide both fundamental knowledge and practical insights for professionals working in chemical synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a synthetic chemical compound characterized by a toluenethiol core structure with two chlorine substituents on the aromatic ring.[1][2][3] It typically presents as a colorless liquid with a strong, characteristic stench, a common feature of mercaptans.[4][5]

Chemical Identity
  • Chemical Name: (2,4-Dichlorophenyl)methanethiol[1][6][7]

  • Synonyms: this compound, 2,4-Dichloro-α-toluenethiol, 2,4-Dichlorothiobenzyl Alcohol[1][2][6][7]

  • CAS Number: 59293-67-3[1][2][3]

  • Molecular Formula: C₇H₆Cl₂S[1][2][3][4]

Molecular Weight

The molecular weight of a compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The calculation for C₇H₆Cl₂S is detailed below.

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
CarbonC12.011784.077
HydrogenH1.00866.048
ChlorineCl35.453270.906
SulfurS32.06132.06
Total 16 193.09
Note: Atomic weights are based on IUPAC standard values. The final molecular weight is consistent with values provided by multiple chemical suppliers.[1][2][3][8]
Structural Representation

The spatial arrangement of atoms defines the reactivity and interaction of the molecule with biological and chemical systems. The structure consists of a benzyl group where the phenyl ring is substituted at positions 2 and 4 with chlorine atoms, and the methylene group is attached to a thiol (-SH) functional group.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Rationale

This compound is not naturally occurring and must be prepared synthetically. A common and effective method involves the nucleophilic substitution of a halide with a hydrosulfide salt. The protocol described here is based on established principles for thiol synthesis from haloalkanes, adapted for this specific compound.[9][10] The logical precursor is 2,4-dichlorobenzyl chloride, which can be synthesized from 2,4-dichlorotoluene.[11]

Workflow for Synthesis

synthesis_workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thiol Synthesis (Nucleophilic Substitution) A 2,4-Dichlorotoluene B Photochlorination Reaction A->B Cl₂, Initiator C 2,4-Dichlorobenzyl Chloride B->C D 2,4-Dichlorobenzyl Chloride E Reaction with Hydrosulfide D->E NaSH or KSH F This compound E->F Workup & Purification

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-Dichlorobenzyl Chloride

This procedure details the conversion of the benzyl halide to the corresponding mercaptan.

Causality Statement: The core of this synthesis is an Sₙ2 (bimolecular nucleophilic substitution) reaction. The hydrosulfide ion (SH⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride. The carbon-chlorine bond is cleaved, with chloride acting as the leaving group, resulting in the formation of the desired thiol.[10]

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH)

  • Ethanol or a similar polar protic solvent

  • Deionized water

  • Diethyl ether or dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (dilute, for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (1.1 equivalents) in ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: An inert atmosphere prevents the oxidation of the highly reactive hydrosulfide and the resulting thiol product. Ethanol serves as a suitable solvent for both the salt and the organic halide.

  • Addition of Reactant: Slowly add a solution of 2,4-dichlorobenzyl chloride (1.0 equivalent) in ethanol to the stirring hydrosulfide solution at room temperature.

    • Rationale: Slow addition helps to control the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Execution: Gently heat the mixture to reflux (approximately 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.[9]

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add deionized water to the residue and neutralize carefully with dilute HCl.

  • Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

    • Rationale: The product is organic-soluble, while inorganic salts remain in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield the final, pure this compound.[2]

Applications in Research and Development

While not a therapeutic agent itself, this compound serves as a valuable research chemical and building block.[3][12] Its utility stems from the reactivity of the thiol group and the specific substitution pattern on the aromatic ring.

DNA Interaction Studies

Research has indicated that this compound is involved in studies related to cellular transformation and DNA binding.[3] It has been shown to interact with DNA duplexes, specifically with guanosine subunits, in the acidic region. This property makes it a useful tool for investigating the mechanisms of action for certain anticancer drugs that function by binding to DNA.[3] Its use in research concerning L1210 murine leukemia further highlights its role in cancer research.[3]

Organic Synthesis Intermediate

As a mercaptan, the compound is a versatile intermediate in organic synthesis. The thiol group can undergo various transformations, including:

  • Oxidation: To form disulfides or sulfonic acids.

  • Alkylation: To create thioethers.

  • Thiol-ene "Click" Chemistry: A highly efficient reaction for forming carbon-sulfur bonds.

These reactions allow for the incorporation of the 2,4-dichlorobenzyl moiety into larger, more complex molecules, which may be screened for biological activity in drug development programs.

Note: The related compound, 2,4-dichlorobenzyl alcohol, is used as a mild antiseptic in products like throat lozenges and has been investigated for anti-inflammatory and virucidal properties.[13][14][15] This suggests that the 2,4-dichlorobenzyl scaffold is of interest in medicinal chemistry.

Safety, Handling, and Hazard Management

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4][5][16]

Hazard Identification
  • Acute Toxicity: Toxic if inhaled and harmful if swallowed.[5][6][16]

  • Irritation: Causes serious eye irritation and skin irritation.[4][5][16]

  • Respiratory Hazard: May cause respiratory irritation.[5][16]

  • Other Hazards: Possesses a powerful and unpleasant odor (stench).[4][5]

Recommended Handling and Personal Protective Equipment (PPE)

Self-Validating Protocol: Adherence to the following engineering controls and PPE is critical to ensure user safety. The absence of exposure symptoms (e.g., irritation, odor) validates the effectiveness of the containment.

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[5] Ensure an eyewash station and safety shower are readily accessible.[5]

  • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][17]

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before each use.[4][5]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[4]

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][16]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[4][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[16]

Conclusion

This compound is a specialized chemical with a well-defined molecular structure and a clear, albeit niche, role in scientific research. Its synthesis is achievable through standard organic chemistry techniques, and its utility in studying DNA interactions makes it a valuable probe in molecular biology and oncology research. However, its significant hazards necessitate strict adherence to safety protocols. This guide provides the foundational knowledge required for researchers and drug development professionals to handle, synthesize, and utilize this compound safely and effectively.

References

A Historical and Technical Guide to 2,4-Dichlorobenzyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth historical and technical overview of 2,4-Dichlorobenzyl mercaptan, a compound of interest for its unique chemical properties and reported biological activities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its synthesis, chemical characteristics, and potential applications, with a focus on the scientific principles underpinning its study.

Introduction: Unveiling a Reactive Thiol

This compound, also known as (2,4-dichlorophenyl)methanethiol, is a synthetic organosulfur compound.[1] Structurally, it is characterized by a benzyl group substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring, and a thiol (-SH) functional group attached to the benzylic carbon. This combination of a reactive thiol group and a dichlorinated aromatic ring imparts specific chemical and physical properties that have drawn scientific interest. While not as widely studied as some related compounds, its historical context is rooted in the broader exploration of mercaptans and their derivatives in organic synthesis and biological systems.

Physicochemical Properties and Identification

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValue
CAS Number 59293-67-3
Molecular Formula C₇H₆Cl₂S
Molecular Weight 193.09 g/mol [2]
IUPAC Name (2,4-dichlorophenyl)methanethiol[1]
Synonyms 2,4-Dichloro-α-mercaptotoluene, 2,4-Dichlorothiobenzyl alcohol, 2,4-Dichloro-α-toluenethiol[1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 150-151 °C at 12 mmHg
Density 1.36 g/cm³
Refractive Index 1.6025-1.6065 @ 20°C
Purity Typically >98.0% (GC)[1]

Historical Synthesis and Modern Preparative Protocols

The synthesis of this compound historically follows established routes for the preparation of thiols from corresponding halides. The logical synthetic pathway involves a two-step process: the formation of the precursor 2,4-dichlorobenzyl chloride, followed by the introduction of the thiol group.

Part 1: Synthesis of the Precursor, 2,4-Dichlorobenzyl Chloride

The common starting material for this synthesis is 2,4-dichlorotoluene. The chlorination of the methyl group of 2,4-dichlorotoluene under free-radical conditions yields 2,4-dichlorobenzyl chloride.

Caption: Synthesis of 2,4-Dichlorobenzyl Chloride.

A detailed experimental protocol, adapted from patented methods, is as follows:

Experimental Protocol: Synthesis of 2,4-Dichlorobenzyl Chloride

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, gas inlet, and a condenser connected to a gas scrubber, charge 161 g (1.0 mol) of 2,4-dichlorotoluene.

  • Initiation: Heat the 2,4-dichlorotoluene to 90-100°C. Add a catalytic amount of a free-radical initiator such as azobisisobutyronitrile (AIBN).

  • Chlorination: While irradiating with a suitable light source (e.g., a UV lamp), slowly bubble chlorine gas through the reaction mixture. Maintain the temperature between 120-130°C.[3]

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2,4-dichlorobenzyl chloride is achieved.

  • Work-up: Once the reaction is complete, stop the chlorine flow and cool the mixture. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

  • Purification: The crude 2,4-dichlorobenzyl chloride can be purified by vacuum distillation.

Part 2: Synthesis of this compound

The conversion of 2,4-dichlorobenzyl chloride to the corresponding mercaptan is typically achieved via nucleophilic substitution with a sulfur-containing nucleophile. Two common methods are presented below.

G A 2,4-Dichlorobenzyl Chloride D Isothiouronium Salt Intermediate A->D Method 2 F This compound A->F Method 1 B Sodium Hydrosulfide (NaSH) B->F C Thiourea (SC(NH₂)₂) C->D D->F Method 2 E Hydrolysis (e.g., NaOH) E->F

Caption: Synthetic routes to this compound.

Method 1: Reaction with Sodium Hydrosulfide

This method is a direct approach to forming the thiol.

Experimental Protocol: Synthesis via Sodium Hydrosulfide

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve sodium hydrosulfide (NaSH) in a suitable solvent such as ethanol or an aqueous-organic biphasic system.

  • Addition of Precursor: Slowly add a solution of 2,4-dichlorobenzyl chloride in the same solvent to the stirred NaSH solution at room temperature.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., HCl) to protonate the thiolate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Method 2: Reaction with Thiourea followed by Hydrolysis

This method proceeds through a stable isothiouronium salt intermediate, which can minimize the formation of the corresponding sulfide as a byproduct.

Experimental Protocol: Synthesis via Thiourea

  • Formation of Isothiouronium Salt: Dissolve equimolar amounts of 2,4-dichlorobenzyl chloride and thiourea in ethanol. Heat the mixture to reflux for 2-3 hours. The isothiouronium salt will precipitate upon cooling.

  • Isolation of Intermediate: Filter the precipitated salt and wash it with cold ethanol.

  • Hydrolysis: Suspend the isothiouronium salt in an aqueous solution of a strong base, such as sodium hydroxide. Heat the mixture to reflux for 1-2 hours.

  • Work-up and Purification: Follow steps 4-6 from Method 1 to isolate and purify the this compound.

Biological Activity and Toxicological Profile

Reported Anti-leukemic Properties

An intriguing aspect of this compound is its reported biological activity. According to product literature from Biosynth, it is described as a synthetic chemical belonging to the "group of l1210 murine leukemia".[2] The same source claims it has been shown to induce cellular transformation in mouse cells by binding to the acidic region of DNA duplexes and interacting with guanosine subunits.[2] This suggests a potential mechanism of action involving DNA alkylation, a mode of action for some anticancer agents.[2] The L1210 cell line is a well-established model for lymphocytic leukemia in mice, often used in cancer research and for screening potential chemotherapeutic agents.[4][5][6][7] However, it is important to note that a primary, peer-reviewed research publication corroborating these specific claims for this compound could not be located during the literature review for this guide. Therefore, these reported activities should be approached with scientific caution and viewed as preliminary information requiring further validation.

General Toxicology of Mercaptans

Mercaptans, as a class of compounds, are known for their strong, unpleasant odors.[8] While generally considered to have low to moderate toxicity, high concentrations or prolonged exposure can lead to adverse health effects.[8] Acute inhalation can cause irritation to the respiratory tract, and in severe cases, may lead to neurological effects.[8] Dermal contact can result in skin irritation.[8] The metabolism of mercaptans can proceed via enzymatic processes, potentially forming reactive intermediates.[8]

Toxicological Data for this compound

Specific toxicological data for this compound indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation.[1] Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.[1]

For comparison, the related compound, 2,4-dichlorobenzyl alcohol, is a mild antiseptic used in throat lozenges and has been studied for its prenatal developmental toxicity in rats.[9][10][11]

Conclusion and Future Directions

This compound is a reactive chemical with well-established synthetic routes. Its dichlorinated aromatic ring and thiol group make it a potentially useful building block in organic synthesis. The reported biological activity in the context of murine leukemia and DNA binding is compelling, yet requires rigorous scientific validation through independent, peer-reviewed studies. Future research should focus on confirming these biological effects, elucidating the precise mechanism of action, and further exploring its toxicological profile. Such studies will be crucial in determining the true potential of this compound in medicinal chemistry and drug development.

References

safety and handling precautions for 2,4-Dichlorobenzyl mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,4-Dichlorobenzyl Mercaptan

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 59293-67-3), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and toxicological literature to ensure the highest standards of laboratory safety and scientific integrity.

Core Chemical Profile and Properties

This compound is a sulfur-containing organic compound. Its mercaptan group (-SH) is the source of its potent, unpleasant odor, a characteristic feature of thiols, often described as a stench.[1][2] This odor serves as an immediate, albeit qualitative, indicator of its presence. Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource(s)
CAS Number 59293-67-3[1][3]
Molecular Formula C₇H₆Cl₂S[1][4]
Molecular Weight 193.10 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[2][5]
Odor Strong, unpleasant (Stench)[1][2]
Refractive Index 1.6025-1.6065 @ 20°C[5]
Stability Stable under normal conditions[1]
Water Solubility Insoluble[2][6]

Hazard Identification and Toxicology

This compound is classified as hazardous under multiple global standards.[3] The primary routes of exposure are inhalation, skin contact, and ingestion.[7] Its toxicity profile necessitates stringent handling procedures.

The toxicity of mercaptans is linked to their ability to induce oxidative stress, which can lead to cellular damage.[7] While specific data for this compound is limited, the general mechanism involves the generation of reactive oxygen species (ROS), which can overwhelm cellular antioxidant defenses.[7]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic / Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, combining engineering controls with appropriate PPE. The causality behind these choices is the compound's volatility and its toxicity via inhalation and dermal absorption.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[2][3]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located near the workstation.[2][9]

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the procedures being performed.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Lab Use (Small Quantities) Chemical safety goggles conforming to EN 166 or NIOSH standards.[1][10]Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Inspect gloves for integrity before use.[1][11]Standard laboratory coat. Long-sleeved clothing.[1]Not required if handled exclusively within a functioning chemical fume hood.[1]
Large Scale Use or Spill Cleanup Face shield in addition to chemical safety goggles.Heavy-duty chemical-resistant gloves (e.g., Butyl, laminate film).[11]Chemical-resistant apron or impervious clothing over a lab coat.[10]A NIOSH-approved respirator with an organic vapor cartridge is necessary if fume hood use is not feasible or in case of a large spill.[12]

Standard Operating Protocol: Safe Handling and Storage

Adherence to a strict protocol minimizes the risk of exposure during routine laboratory operations.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Don all required PPE as outlined in Section 3.2.

  • Aliquotting: Conduct all transfers and aliquotting of the liquid within the fume hood. Use non-sparking tools and equipment.[8][13]

  • Cross-Contamination: Avoid personal contact with the substance.[14] Do not eat, drink, or smoke in the handling area.[15]

  • Post-Handling: After handling, tightly seal the container. Decontaminate any surfaces that may have been exposed. Wash hands and any exposed skin thoroughly with soap and water.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[14][15]

Storage Protocol
  • Container: Keep the container tightly closed and properly labeled.[2]

  • Location: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials.[13]

  • Conditions to Avoid: Store away from heat, sparks, open flames, and other ignition sources.[13] Avoid incompatible products.[1]

Emergency Procedures: A Self-Validating System

Immediate and correct response to an emergency is critical. All personnel must be trained on these procedures.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[3][10] Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[3][6]

Spill Management Protocol
  • Evacuate & Secure: Evacuate all non-essential personnel from the spill area. Shut off all ignition sources.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE (see Section 3.2), contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety office.

Fire Fighting
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

  • Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including sulfur oxides, hydrogen chloride, and carbon oxides.[1][16]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode.[10][13]

Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.[17][18]

  • Containerization: Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Segregation: Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[2][15] Under no circumstances should this chemical be disposed of down the drain.

Visualization of Laboratory Workflow

The following diagram illustrates the complete lifecycle for handling this compound in a research environment, emphasizing critical safety checkpoints.

procurement Procurement & SDS Review receiving Receiving & Inspection (Check for leaks) procurement->receiving storage Secure Storage (Cool, Dry, Ventilated) receiving->storage pre_use Pre-Use Safety Check (Don PPE, Verify Fume Hood) storage->pre_use Retrieve for experiment handling Experimental Use (Handling in Fume Hood) pre_use->handling post_use Post-Use Procedure (Seal container, Decontaminate) handling->post_use waste_solid Solid Waste Collection (Contaminated PPE, etc.) handling->waste_solid waste_liquid Liquid Waste Collection (Unused Reagent) handling->waste_liquid spill Emergency Spill Protocol handling->spill If Spill Occurs post_use->storage Return to storage disposal Hazardous Waste Disposal (EHS Pickup) waste_solid->disposal waste_liquid->disposal spill->pre_use Re-evaluate Safety

Caption: Workflow for the safe handling of this compound.

References

A Comprehensive Technical Guide to the Solubility of 2,4-Dichlorobenzyl Mercaptan in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2,4-dichlorobenzyl mercaptan. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a comprehensive understanding of this compound's behavior in various organic media.

Introduction: Understanding this compound

This compound, with the chemical formula C7H6Cl2S, is a substituted aromatic thiol.[1][2][3] Its structure, featuring a benzene ring with two chlorine atoms and a mercaptomethyl group (-CH2SH), dictates its physicochemical properties and, consequently, its solubility profile. The presence of the polarizable sulfur atom and the nonpolar dichlorobenzyl group creates a molecule with moderate polarity, suggesting its solubility will be highly dependent on the nature of the solvent.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 59293-67-3[1][2][5]
Molecular Formula C7H6Cl2S[1][2][3]
Molecular Weight 193.10 g/mol [1][3]
Appearance Colorless Liquid[2][4]
Boiling Point 115 °C at 2 mmHg
Refractive Index 1.6025-1.6065 @ 20°C[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. The molecule's overall polarity, hydrogen bonding capabilities, and van der Waals forces will govern its interaction with different solvents.

  • Polarity : The dichlorinated benzene ring contributes to the molecule's nonpolar character, while the mercaptan group (-SH) introduces a degree of polarity. The two chlorine atoms also add polar C-Cl bonds, but their symmetrical arrangement on the ring can partially cancel out their dipole moments. This positions the compound as being of intermediate polarity.

  • Hydrogen Bonding : The thiol group (-SH) can act as a weak hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols, may exhibit enhanced solubility for this compound.

  • Van der Waals Forces : The aromatic ring allows for significant van der Waals interactions (specifically, London dispersion forces). Aromatic solvents like toluene and benzene are therefore expected to be good solvents.

Expected Solubility Trends:

  • High Solubility : Expected in solvents of similar polarity and those that can engage in favorable intermolecular interactions. This includes chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylene), and some polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate).

  • Moderate Solubility : Expected in alcohols (e.g., methanol, ethanol, isopropanol) where hydrogen bonding plays a role, but the overall polarity mismatch with the nonpolar part of the molecule might limit solubility compared to nonpolar solvents.

  • Low Solubility : Expected in highly polar, protic solvents like water, and in very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).[4] The energy required to break the strong hydrogen bonds in water for the solute to be accommodated is unlikely to be compensated by the solute-solvent interactions.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (>98% purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Calibrated pipettes or burettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Saturated Solutions B Equilibrate at Constant Temperature A->B Incubate C Sample the Supernatant B->C After Equilibration D Dilute Sample C->D Prepare for Measurement E Quantitative Analysis (HPLC/UV-Vis) D->E Inject/Measure F Determine Concentration E->F Based on Calibration Curve G Calculate Solubility (g/L or mol/L) F->G Final Result

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir the contents using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling :

    • After equilibration, stop the stirring and allow the excess solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.

  • Quantitative Analysis :

    • Gravimetric Method (for non-volatile solvents) : Accurately weigh the sampled supernatant, then evaporate the solvent under controlled conditions and weigh the remaining solute.

    • Spectroscopic/Chromatographic Method (preferred) :

      • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

      • Generate a calibration curve using UV-Vis spectrophotometry or HPLC.

      • Dilute the sampled supernatant to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility :

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Factors Influencing Solubility

The solubility of this compound is not static and can be influenced by several factors:

  • Temperature : Generally, solubility increases with temperature for most solid-in-liquid and liquid-in-liquid systems. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity : As discussed, the polarity of the solvent is a critical determinant. A solvent polarity index can be a useful guide for predicting solubility trends.

  • Presence of Impurities : Impurities in either the solute or the solvent can affect the measured solubility.

Logical Relationships in Solubility Prediction

The interplay between solute and solvent properties can be visualized to aid in solvent selection.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome Solute_Polarity Moderate Polarity Solubility Solubility Solute_Polarity->Solubility matches with H_Bond_Donor Weak H-Bond Donor/Acceptor H_Bond_Donor->Solubility interacts with Aromatic_Ring Aromatic Ring (π-π interactions) Aromatic_Ring->Solubility interacts with Solvent_Polarity Polarity Solvent_Polarity->Solubility H_Bonding H-Bonding Capability H_Bonding->Solubility Solvent_Structure Structure (Aromatic, Aliphatic) Solvent_Structure->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific, pre-existing quantitative solubility data for this compound in a wide range of organic solvents is limited, a strong predictive framework can be established based on its molecular structure and the principles of intermolecular forces. For precise and reliable data, the experimental protocol detailed in this guide provides a robust methodology. By understanding the theoretical underpinnings and applying rigorous experimental techniques, researchers can effectively characterize the solubility of this compound, facilitating its use in various scientific and industrial applications.

References

Early Investigations into the Biological Activity of 2,4-Dichlorobenzyl Mercaptan: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2,4-Dichlorobenzyl mercaptan, a synthetic organosulfur compound, represents a compelling case study in early-stage molecular investigation. While structurally related to the widely known antiseptic 2,4-dichlorobenzyl alcohol, the substitution of a thiol (mercaptan) group for the hydroxyl moiety drastically alters its physicochemical properties and biological reactivity. This technical guide synthesizes the foundational research on this compound, distinguishing it from its alcohol analogue. Early studies pointed away from broad-spectrum antiseptic activity and instead identified it as a DNA-interacting agent with the ability to induce cellular transformation in murine leukemia models.[1] This paper will deconstruct the early mechanistic hypotheses, provide reconstructed experimental protocols that defined its initial biological profile, and place these findings within the broader toxicological context of mercaptans and chlorinated benzyl compounds.

Introduction and Chemical Distinction

The biological activity of a small molecule is intrinsically linked to its chemical structure. In the case of the dichlorobenzyl family, the functional group at the benzylic position is the primary determinant of its interaction with biological systems.

  • 2,4-Dichlorobenzyl Alcohol: Features a hydroxyl (-OH) group. Its activity is largely defined by its ability to denature proteins and disrupt cell membranes, leading to its use as a mild antiseptic in throat lozenges.[2][3]

  • This compound: Features a thiol (-SH) group, also known as a mercaptan. Thiols are significantly more nucleophilic and redox-active than alcohols. This property suggested to early researchers that its biological targets would differ substantially from its alcohol counterpart, pointing towards interactions with electrophilic metabolites or direct covalent modification of biological macromolecules.

This guide focuses exclusively on the mercaptan derivative, exploring the early evidence that characterized it as a potential DNA-modifying agent.

Synthesis and Chemical Profile

Understanding the synthesis of this compound is crucial for appreciating its reactivity and for ensuring purity in experimental settings.

Chemical Properties:

Property Value Reference
Molecular Formula C₇H₆Cl₂S [1][4]
Molecular Weight 193.09 g/mol [1][4]
CAS Number 59293-67-3 [1][4]
Appearance Colorless to Almost Colorless Liquid [5]

| Synonyms | (2,4-Dichlorophenyl)methanethiol, 2,4-Dichloro-α-toluenethiol |[5] |

Representative Synthetic Workflow

The synthesis of benzyl mercaptans is typically achieved via the nucleophilic substitution of the corresponding benzyl halide. The following workflow represents a standard, logical pathway for producing this compound from its chloride precursor.

G cluster_0 Step 1: Chlorination of Toluene cluster_1 Step 2: Thiol Formation A 2,4-Dichlorotoluene B 2,4-Dichlorobenzyl Chloride A->B  Light (hν)  Cl₂ Gas   C 2,4-Dichlorobenzyl Chloride D Thiuronium Salt Intermediate C->D  Thiourea  (NH₂)₂CS   E This compound D->E  Base Hydrolysis  (e.g., NaOH)  

Caption: Representative two-step synthesis of this compound.

Causality in Synthesis: The first step involves the free-radical chlorination of 2,4-dichlorotoluene to form the reactive benzyl chloride intermediate.[6] The second, critical step utilizes a sulfur nucleophile. Thiourea is often preferred over sodium hydrosulfide (NaSH) in early laboratory settings because it forms a stable, solid S-alkylthiuronium salt intermediate. This intermediate can be isolated and purified before being hydrolyzed with a strong base, which minimizes the formation of disulfide byproducts and better controls the reaction.

Core Biological Activity: DNA Interaction and Cellular Transformation

The pivotal early discovery regarding this compound was its effect on genetic material. Research involving the L1210 murine leukemia cell line indicated that the compound's mode of action was not general cytotoxicity but rather a specific interaction with DNA.[1]

Proposed Mechanism of Action

The proposed mechanism centers on the molecule's ability to act as a DNA alkylating agent.

  • Activation: The dichlorobenzyl group is an electrophilic moiety. The bond between the benzylic carbon and the sulfur atom can be polarized or cleaved, allowing the benzylic carbon to attack nucleophilic sites on DNA.

  • DNA Adduct Formation: The primary target for such alkylation is the N7 position of guanine, a highly nucleophilic site within the DNA major groove. The compound was noted to bind within acidic regions of DNA duplexes, suggesting that local protonation might facilitate the interaction.[1]

  • Biological Consequence: The formation of these bulky DNA adducts disrupts the normal helical structure, interfering with replication and transcription. This DNA damage, if not properly repaired, can lead to mutations and, ultimately, the initiation of cellular transformation—a key step in carcinogenesis.

G cluster_0 Mechanism of DNA Alkylation Compound 2,4-Dichlorobenzyl Mercaptan DNA DNA Double Helix (Guanine Residue) Compound->DNA  Interaction with  Guanosine Subunits   Adduct Covalent DNA Adduct (Alkylated Guanine) DNA->Adduct  Alkylation at N7-Guanine   Transformation Cellular Transformation Adduct->Transformation  Replication Error  & DNA Damage  

Caption: Proposed pathway from DNA alkylation to cellular transformation.

Reconstructed Early-Stage Experimental Protocols

The following protocols are detailed, self-validating methodologies representative of the techniques likely used in the foundational studies of this compound.

Protocol 1: In Vitro DNA Binding Assay via Thermal Denaturation
  • Expertise & Causality: This protocol determines if the compound directly interacts with purified DNA. A compound that intercalates or forms covalent adducts will stabilize the DNA duplex, increasing the energy (temperature) required to separate the strands. This change in melting temperature (Tm) is a direct, quantifiable measure of interaction.

  • Step-by-Step Methodology:

    • Preparation: Prepare solutions of purified calf thymus DNA at a concentration of 50 µg/mL in a buffered solution (e.g., 10 mM phosphate buffer, pH 7.0).

    • Incubation: In quartz cuvettes, mix the DNA solution with varying concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM). Include a DNA-only control. Incubate at 37°C for 4 hours to allow for binding.

    • Spectrophotometry: Place the cuvettes in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Melting Curve Generation: Monitor the absorbance at 260 nm (A₂₆₀) while increasing the temperature from 25°C to 95°C at a slow, controlled rate (e.g., 0.5°C/minute). The A₂₆₀ will increase as the DNA denatures (hyperchromic effect).

    • Data Analysis: Plot A₂₆₀ versus temperature. The melting temperature (Tm) is the temperature at which 50% of the absorbance increase has occurred.

    • Validation: A dose-dependent increase in the Tm of the DNA in the presence of the compound validates a direct binding interaction.

Protocol 2: Cytotoxicity Assay in L1210 Murine Leukemia Cells
  • Expertise & Causality: This protocol assesses the compound's effect on cell viability. The use of a Trypan Blue exclusion assay is a classic method that relies on the principle that viable cells have intact membranes that exclude the dye, while non-viable cells do not. It directly measures membrane integrity.

  • Step-by-Step Methodology:

    • Cell Culture: Culture L1210 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.

    • Seeding: Seed cells into a 24-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of this compound in culture media. Aspirate the old media from the cells and add the treatment media. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the treated cells for a defined period (e.g., 24 or 48 hours).

    • Cell Viability Assessment:

      • Harvest the cells from each well.

      • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

      • Load the mixture onto a hemocytometer.

      • Under a microscope, count the number of blue (non-viable) and clear (viable) cells.

    • Data Analysis: Calculate the percentage of viable cells for each concentration. The IC₅₀ (inhibitory concentration 50%) can be determined by plotting percent viability against compound concentration.

Toxicological Context and Comparative Analysis

While early studies focused on DNA interaction, the broader toxicology of mercaptans provides additional context.

Compound ClassKnown Biological/Toxicological ActivitiesRelevance to this compound
This compound Induces cellular transformation by binding to DNA, specifically guanosine subunits.[1]The primary focus of early specific research.
General Mercaptans/Thiols Can cause oxidative stress. May inhibit metalloenzymes. High concentrations can lead to central nervous system depression and respiratory paralysis.[7][8]Provides a baseline for potential systemic toxicity, although the specific DNA-alkylating activity appears to be the dominant feature of this particular molecule.
2,4-Dichlorobenzyl Alcohol Mild antiseptic with antibacterial and antiviral properties.[2][3] Mechanism involves protein denaturation.[2]Highlights a significant structure-activity relationship. The change from -SH to -OH shifts the biological activity from specific DNA alkylation to general antiseptic effects.

Mercaptans are known to be metabolized via enzymatic processes, including cytochrome P450, which can lead to the formation of reactive intermediates.[7] This metabolic activation could potentially play a role in the toxicological profile of this compound, a factor not explored in the initial studies.

Conclusion

Early investigations into the biological activity of this compound successfully distinguished its mechanistic profile from its well-known alcohol analogue. The foundational research characterized it not as a general antiseptic, but as a specific DNA-interacting agent capable of inducing cellular transformation in preclinical models.[1] The proposed mechanism of DNA alkylation at guanine residues provided a strong rationale for these observations. While this compound did not advance into broader study or therapeutic development, the early research serves as a valuable example of how subtle changes in a molecule's functional group can fundamentally redirect its biological activity from broad protein denaturation to specific, targeted effects on genetic material.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Alkylating Agents Using 2,4-Dichlorobenzyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing the Detection of Genotoxic Impurities

In pharmaceutical development and manufacturing, the control of genotoxic impurities (GTIs) is a critical aspect of ensuring drug safety.[1][2][3] Alkylating agents, a common class of process-related impurities and degradation products, are of particular concern due to their potential to interact with DNA.[4][5] The trace-level quantification of these reactive and often volatile or non-chromophoric compounds presents a significant analytical challenge.[6][7]

Chemical derivatization is a powerful strategy to overcome these challenges by converting the target analyte into a more readily detectable and chromatographically amenable derivative.[8][9][10] This application note details the use of 2,4-Dichlorobenzyl mercaptan as a highly effective pre-column derivatization reagent for the sensitive determination of alkylating agents, such as alkyl halides, by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

This compound, also known as (2,4-Dichlorophenyl)methanethiol, is a thiol-containing reagent that readily reacts with electrophilic centers.[11] The resulting 2,4-dichlorobenzyl thioether derivatives exhibit strong UV absorbance due to the dichlorinated aromatic ring, significantly enhancing detection sensitivity. This allows for the reliable quantification of alkylating agent GTIs at the parts-per-million (ppm) levels required by regulatory agencies.

Principle and Mechanism of Derivatization

The derivatization of alkylating agents with this compound is based on a nucleophilic substitution reaction (SN2). The thiol group (-SH) of this compound is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This thiolate anion readily attacks the electrophilic carbon atom of the alkylating agent, displacing a leaving group (e.g., a halide).[12]

The reaction is typically carried out under basic conditions to facilitate the deprotonation of the mercaptan, thereby increasing its nucleophilicity. The general reaction mechanism is illustrated below:

Step 1: Deprotonation of this compound

In the presence of a suitable base, this compound loses a proton to form the highly reactive thiolate anion.

Step 2: Nucleophilic Attack and Thioether Formation

The thiolate anion then acts as a nucleophile, attacking the electron-deficient carbon of the alkylating agent (R-X, where R is an alkyl group and X is a leaving group like Cl, Br, or I). This results in the formation of a stable 2,4-dichlorobenzyl thioether derivative and the displacement of the leaving group.

The incorporation of the 2,4-dichlorobenzyl moiety into the analyte molecule introduces a strong chromophore, making the derivative highly responsive to UV detection.

Experimental Workflow

The overall workflow for the analysis of alkylating agents using this compound derivatization followed by HPLC-UV analysis is depicted in the following diagram:

derivatization_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample containing Alkylating Agent Mix Mix Sample, Reagent, and Base Sample->Mix Reagent 2,4-Dichlorobenzyl Mercaptan Solution Reagent->Mix Base Base Solution Base->Mix Incubate Incubate (Heat & Time) Mix->Incubate HPLC HPLC Separation Incubate->HPLC UV_Detect UV Detection HPLC->UV_Detect Quant Quantification UV_Detect->Quant

Caption: Experimental workflow for the derivatization and analysis of alkylating agents.

Detailed Experimental Protocol

This protocol provides a general framework for the derivatization of a model alkylating agent, such as an alkyl bromide, in a drug substance matrix. Optimization of specific parameters may be required for different analytes and matrices.

Reagents and Materials
  • This compound (>98% purity)

  • Alkylating agent standard (e.g., n-propyl bromide)

  • Drug substance (API)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Formic acid or other suitable mobile phase modifier

  • Volumetric flasks, pipettes, and autosampler vials

  • Heating block or water bath

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Preparation of Solutions
  • Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v).

  • This compound Reagent (10 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Base Solution (0.1 M Potassium Carbonate): Dissolve approximately 1.38 g of K₂CO₃ in 100 mL of water.

  • Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the alkylating agent standard in a suitable solvent (e.g., acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation and Derivatization Procedure
  • Sample Preparation: Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a volumetric flask and dissolve in the diluent to achieve a final concentration of, for example, 10 mg/mL.

  • Derivatization Reaction:

    • Pipette 1.0 mL of the sample solution (or working standard solution) into an autosampler vial.

    • Add 100 µL of the this compound Reagent.

    • Add 100 µL of the 0.1 M Potassium Carbonate solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60 °C for 30 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

    • The sample is now ready for HPLC analysis.

HPLC-UV Analysis

The following are typical starting conditions for the HPLC-UV analysis of the 2,4-dichlorobenzyl thioether derivatives. Method optimization will be necessary for specific applications.

Parameter Condition
HPLC Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 50% B, increase to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 220 nm or a more specific wavelength determined by UV scan

Method Validation Considerations

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results for the intended application. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the drug substance, its impurities, and the derivatizing reagent.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be from the reporting limit to 150% of the specification limit.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting and Key Considerations

  • Reagent Stability: this compound and its solutions can be susceptible to oxidation. It is crucial to prepare the reagent solution fresh daily and protect it from light and air.

  • Incomplete Derivatization: If incomplete derivatization is suspected, consider optimizing the reaction conditions, such as increasing the concentration of the derivatizing reagent and/or base, extending the reaction time, or increasing the temperature.

  • Matrix Effects: The drug substance or other excipients in the sample matrix may interfere with the derivatization reaction or the chromatographic analysis. Sample cleanup steps, such as solid-phase extraction (SPE), may be necessary for complex matrices.

  • pH of the Reaction Mixture: The pH of the reaction mixture is critical for the efficient deprotonation of the mercaptan. The choice of base and its concentration should be optimized to ensure a sufficiently basic environment without causing degradation of the analyte or the derivatizing reagent.

Conclusion

The use of this compound as a pre-column derivatizing agent provides a robust and sensitive method for the determination of trace-level alkylating genotoxic impurities in pharmaceutical materials. The formation of highly UV-active 2,4-dichlorobenzyl thioether derivatives significantly enhances the detectability of these challenging analytes, enabling their control at levels compliant with regulatory expectations. The protocol outlined in this application note serves as a valuable starting point for the development and validation of analytical methods for the quality control of drug substances and products.

References

Application Note: High-Sensitivity Gas Chromatography Analysis of 2,4-Dichlorobenzyl Mercaptan for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated methodology for the quantitative analysis of 2,4-Dichlorobenzyl mercaptan using gas chromatography (GC). Thiols, or mercaptans, are notoriously challenging to analyze due to their high reactivity, propensity for oxidation, and tendency to produce poor chromatographic peak shapes. This guide details a comprehensive workflow, from sample preparation and derivatization to instrumental analysis and method validation, designed to overcome these challenges. We describe two primary detector configurations: Mass Spectrometry (MS) for definitive identification and an Electron Capture Detector (ECD) for high-sensitivity quantitation, leveraging the analyte's halogenated structure. The protocols provided herein are intended for researchers, quality control analysts, and drug development professionals requiring reliable trace-level detection of this compound.

Scientific Principles and Method Rationale

The successful analysis of this compound hinges on a clear understanding of its chemical properties and the strategic mitigation of common analytical pitfalls associated with thiol compounds.

The Challenge of Thiol Analysis

Mercaptans (R-SH) are characterized by the presence of a highly reactive thiol group. This functional group is susceptible to oxidation, which can form disulfides (R-S-S-R), leading to analyte loss and inaccurate quantification. Furthermore, the active hydrogen on the sulfur atom can interact with active sites within the GC system (e.g., metallic surfaces in the injector or column), causing significant peak tailing and poor reproducibility.[1] An inert flow path is therefore critical for the successful analysis of these sensitive compounds.[1]

The Role of Derivatization

To counteract the native reactivity of the thiol group, a derivatization step is employed. Derivatization is a chemical modification process that converts the analyte into a more chromatographically amenable form. The primary goals of derivatizing this compound are:

  • To Increase Volatility and Thermal Stability: By replacing the active hydrogen of the thiol group with a non-polar, stable group, the resulting derivative becomes more volatile and less prone to degradation at the high temperatures of the GC inlet and column.[2]

  • To Improve Peak Shape: The derivatization process eliminates the problematic hydrogen, minimizing unwanted interactions with the analytical column and resulting in sharp, symmetrical peaks.

  • To Enhance Detector Response: The choice of derivatizing agent can dramatically increase the sensitivity of a chosen detector. For this application, we utilize 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr). The resulting PFB-thiol derivative is highly electronegative due to the presence of fluorine and chlorine atoms, making it exceptionally sensitive to an Electron Capture Detector (ECD).[3][4]

Rationale for Detector Selection
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for compound identification.[5][6] It provides structural information, allowing for unambiguous confirmation of the analyte's identity, which is crucial for method specificity. Modern GC-MS systems can achieve low parts-per-billion (ppb) detection limits.[6]

  • Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is renowned for its exquisite sensitivity towards halogenated compounds.[7] Since this compound contains two chlorine atoms, and its PFBBr derivative adds five fluorine atoms, the ECD offers a significant sensitivity advantage over more universal detectors, making it ideal for trace-level analysis.[7][8]

Analytical Workflow Overview

The end-to-end process for analyzing this compound is visualized below. Each step is critical for ensuring the accuracy and reliability of the final results.

Analytical_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Soil, API) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Deriv Reaction with PFBBr (Pentafluorobenzyl Bromide) Concentration->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Separation Chromatographic Separation (Inert Capillary Column) GC_Inject->GC_Separation Detection Detection (MS for Confirmation, ECD for Quantitation) GC_Separation->Detection Data_Acq Data Acquisition & Integration Detection->Data_Acq Quant Quantitation (External/Internal Standard) Data_Acq->Quant Report Final Report Quant->Report

Caption: End-to-end workflow for this compound analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Hexane, Dichloromethane (DCM), Methanol, Acetone (Pesticide or HPLC Grade)

  • Reagents: this compound standard, 2,3,4,5,6-Pentafluorobenzyl Bromide (PFBBr), Potassium Carbonate (K₂CO₃), Anhydrous Sodium Sulfate.

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. Create working standards by serial dilution in hexane.

  • Derivatization Reagent: Prepare a 10 mg/mL solution of PFBBr in acetone.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for aqueous samples. For solid or pharmaceutical matrices, method development may be required to optimize extraction efficiency.

  • Sample Collection: Collect 100 mL of the aqueous sample in a 250 mL separatory funnel.

  • pH Adjustment: Adjust the sample pH to ~7.0 using dilute acid or base if necessary.

  • Extraction: Add 30 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting pressure.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM) into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 30 mL aliquots of DCM, combining the organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. Do not evaporate to complete dryness.

  • Solvent Exchange: Add 10 mL of hexane and re-concentrate to a final volume of 1 mL. This removes residual DCM and prepares the sample for derivatization.

Derivatization Protocol
  • Reaction Setup: To the 1 mL concentrated extract, add 100 µL of the PFBBr solution and approximately 20 mg of potassium carbonate (as a catalyst).

  • Incubation: Seal the vial and heat at 60°C for 1 hour in a heating block or water bath.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Cleanup: Add 2 mL of hexane and 2 mL of reagent-free water. Vortex for 30 seconds.

  • Final Extract: Carefully transfer the upper organic (hexane) layer to a clean GC vial for analysis.

Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for method development.

Parameter GC-MS Configuration GC-ECD Configuration
Gas Chromatograph Agilent 8890 or equivalentAgilent 8890 or equivalent
Injector Split/Splitless, 250°CSplit/Splitless, 250°C
Injection Mode 1 µL, Splitless (1 min purge delay)1 µL, Splitless (1 min purge delay)
Liner Deactivated, single taper with glass woolDeactivated, single taper with glass wool
Carrier Gas Helium, Constant Flow @ 1.2 mL/minNitrogen or Argon/Methane, Constant Flow @ 1.5 mL/min
Column Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID, 0.25µm filmLow-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5), 30m x 0.25mm ID, 0.25µm film
Oven Program 80°C (hold 1 min), ramp 15°C/min to 200°C, ramp 25°C/min to 300°C (hold 5 min)80°C (hold 1 min), ramp 15°C/min to 200°C, ramp 25°C/min to 300°C (hold 5 min)
Detector Mass SpectrometerElectron Capture Detector (ECD)
MS Transfer Line Temp 280°CN/A
Ion Source Temp 230°CN/A
Ionization Mode Electron Ionization (EI), 70 eVN/A
Acquisition Mode Scan (m/z 50-550) or Selected Ion Monitoring (SIM)N/A
ECD Temperature N/A320°C
ECD Makeup Gas N/ANitrogen @ 30 mL/min

Method Validation

A validated analytical method ensures that the results are reliable, reproducible, and fit for purpose.[9] Key validation parameters should be assessed according to established guidelines such as ICH Q2(R2).[10]

Validation Parameter Methodology Typical Acceptance Criteria
Specificity / Selectivity Analyze a matrix blank, a spiked blank, and the standard. Ensure no interfering peaks are present at the analyte's retention time.[10][11]Peak purity confirmed by MS; no significant peaks in blank.
Linearity & Range Analyze a series of at least five calibration standards across the expected concentration range.[9]Correlation coefficient (r²) ≥ 0.995.
Accuracy (as Recovery) Analyze a minimum of three replicates of a matrix spiked at low, medium, and high concentrations.80-120% recovery for trace analysis.
Precision (Repeatability) Perform at least six replicate injections of a standard or spiked sample.Relative Standard Deviation (RSD) ≤ 15% for trace levels.[11]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve.[9]Lowest concentration reliably detected above noise.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1. This is the lowest point on the calibration curve.[9]Lowest concentration reliably quantified with acceptable precision and accuracy.
Robustness Introduce small, deliberate variations to method parameters (e.g., oven ramp rate ±2%, injector temp ±5°C) and assess the impact on results.No significant change in results.

Expected Results & Discussion

Following the described protocol, the PFBBr derivative of this compound should elute as a sharp, symmetrical peak. The use of a deactivated liner and a high-quality capillary column is paramount to achieving good peak shape.

  • GC-MS Analysis: In full scan mode, the mass spectrum will provide a fragmentation pattern that can be used for library matching and structural confirmation. For higher sensitivity, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic ions of the derivatized analyte.

  • GC-ECD Analysis: This configuration will yield significantly higher sensitivity compared to MS in full scan mode. The calibration curve should demonstrate linearity over several orders of magnitude, often into the low picogram (pg) or high femtogram (fg) range on-column.

The combination of LLE for sample cleanup, PFBBr derivatization for stability and sensitivity enhancement, and GC-ECD for quantitation provides a powerful and reliable method for the trace-level determination of this compound in various complex matrices.

References

Application Note: A Comprehensive Guide to Multi-Residue Pesticide Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global food supply chain relies on the use of pesticides to protect crops from various pests and diseases, ensuring high yields and affordable produce.[1] However, the potential for pesticide residues to remain in food products poses a significant concern for consumer safety.[2][3] To address this, regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA), have established maximum residue limits (MRLs) for pesticides in various food commodities.[4][5][6][7][8][9][10] Consequently, robust and sensitive analytical methods are essential for the accurate detection and quantification of these residues to ensure compliance with regulatory standards and safeguard public health.[3][11][12]

This application note provides a comprehensive guide for researchers, scientists, and professionals in the field of food safety and drug development on the analysis of pesticide residues in diverse food matrices. We will delve into the widely adopted QuEChERS sample preparation method and explore the principles and applications of modern analytical techniques, including Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus will be on providing not just procedural steps, but also the underlying scientific rationale to empower users to develop and validate their own robust analytical workflows.

Sample Preparation: The QuEChERS Revolution

Effective sample preparation is a critical first step in pesticide residue analysis, aiming to extract the target analytes from complex food matrices while minimizing interferences.[13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard in this domain due to its simplicity, speed, and broad applicability.[14][15][16]

Principle of QuEChERS: The method involves two main steps: an extraction and partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[14][15] Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.[15] The subsequent d-SPE cleanup utilizes a combination of sorbents to remove interfering matrix components like fats, sugars, pigments, and organic acids.[14]

QuEChERS Protocol (Based on AOAC Official Method 2007.01)

This protocol is a widely recognized version of the QuEChERS method.

Materials:

  • Homogenized food sample

  • 50 mL centrifuge tubes

  • Acetonitrile (1% acetic acid)

  • Q-sep™ QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc)

  • Dispersive SPE (d-SPE) tubes containing sorbents (e.g., PSA, C18, GCB)

  • Centrifuge

  • Vortex mixer

Protocol Steps:

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the sample tube.

    • Add the appropriate internal standards.

    • Add the pre-packaged QuEChERS extraction salts.

    • Immediately cap the tube and shake vigorously for 1 minute. This ensures efficient partitioning of the pesticides into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥1500 rcf for 1 minute to separate the layers.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube. The choice of d-SPE tube depends on the matrix. For example:

      • General Fruits and Vegetables: PSA (Primary Secondary Amine) to remove organic acids and some sugars, and MgSO₄ to remove excess water.

      • Samples with Fats and Waxes: C18 is added to remove lipids.

      • Samples with Pigments (e.g., chlorophyll, carotenoids): Graphitized Carbon Black (GCB) is used, but with caution as it can retain some planar pesticides.

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube for 1 minute.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Causality in QuEChERS:
  • Why Acetonitrile? It provides the best extraction efficiency for a broad range of pesticide polarities and is immiscible with water in the presence of high salt concentrations.

  • Role of Salts: MgSO₄ facilitates the removal of water from the sample, while NaCl helps in the phase separation. Buffering salts (like sodium acetate or citrate) are used to maintain a stable pH, which is crucial for the stability of pH-sensitive pesticides.[15]

  • The d-SPE Advantage: Dispersive SPE is faster and simpler than traditional cartridge-based SPE, contributing to the high-throughput nature of the QuEChERS method.

Diagram of the QuEChERS Workflow:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Homogenized_Sample 1. Homogenized Sample (15g) in 50mL Tube Add_Solvent 2. Add 15mL Acetonitrile (1% Acetic Acid) & IS Homogenized_Sample->Add_Solvent Add_Salts 3. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant Acetonitrile Layer Vortex 7. Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract for GC/LC-MS/MS Analysis Centrifuge2->Final_Extract

Caption: QuEChERS sample preparation workflow.

Analytical Determination: GC-MS/MS and LC-MS/MS

The choice between Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is primarily dictated by the physicochemical properties of the target pesticides, such as volatility and thermal stability.[9][17]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is the technique of choice for the analysis of volatile and semi-volatile pesticides that are thermally stable.[18][19] The transition from single quadrupole GC-MS to triple quadrupole GC-MS/MS has significantly enhanced sensitivity and selectivity, especially in complex matrices.[18][19]

Principle: In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the tandem mass spectrometer. In the MS/MS system, a specific precursor ion for each pesticide is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and then specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces matrix interference.[20]

Protocol for GC-MS/MS Analysis:

  • Injection: Inject 1-2 µL of the final QuEChERS extract into the GC system.

  • Chromatographic Separation:

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

    • Oven Program: A typical temperature program might start at 40°C, ramp up to 280°C, and hold for a few minutes to ensure elution of all analytes.[20]

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) is the standard.

    • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) is highly recommended. This mode only monitors the MRM transitions for a specific pesticide around its expected retention time, allowing for more data points across each peak and improving quantitation.

  • Data Analysis: Quantify the pesticides using a matrix-matched calibration curve to compensate for matrix effects.[20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is ideal for the analysis of polar, non-volatile, and thermally labile pesticides.[3][9][12]

Principle: LC separates compounds based on their partitioning between a mobile phase and a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray Ionization (ESI) is the most common ionization technique for pesticide analysis, as it is a soft ionization method that keeps the molecule intact. Similar to GC-MS/MS, LC-MS/MS utilizes MRM for selective and sensitive detection.[9]

Protocol for LC-MS/MS Analysis:

  • Sample Dilution: The QuEChERS extract may need to be diluted with the initial mobile phase to ensure good peak shape for early eluting compounds.[21]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is widely used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.[12][22]

  • Mass Spectrometric Detection:

    • Ionization: ESI in both positive and negative modes to cover a wide range of pesticides.

    • Acquisition Mode: Dynamic MRM.

  • Data Analysis: Quantify using matrix-matched calibration curves.

Diagram of the Overall Analytical Workflow:

Analytical_Workflow Sample Food Sample QuEChERS QuEChERS Sample Prep Sample->QuEChERS Extract Final Extract QuEChERS->Extract GC_MSMS GC-MS/MS (Volatile Pesticides) Extract->GC_MSMS LC_MSMS LC-MS/MS (Non-Volatile Pesticides) Extract->LC_MSMS Data_Analysis Data Analysis & Reporting GC_MSMS->Data_Analysis LC_MSMS->Data_Analysis

Caption: From Sample to Result Workflow.

Method Validation and Quality Control

A validated analytical method is crucial to ensure the reliability and accuracy of the results.[23][24][25] Key validation parameters, as outlined by guidelines from bodies like the European Union (SANTE), include linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ).[12][26][27]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Description
Linearity (R²) >0.99Assesses the relationship between concentration and instrument response over a defined range.
Accuracy (Recovery) 70-120%The percentage of the known amount of analyte recovered from a spiked sample.
Precision (RSD) ≤20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
LOD S/N ≥ 3The lowest concentration of an analyte that can be reliably detected.
LOQ S/N ≥ 10The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Quality Control:

  • Matrix-Matched Standards: Essential for accurate quantification by compensating for matrix-induced signal suppression or enhancement.[13][22]

  • Internal Standards: Used to correct for variations in extraction efficiency and instrument response.

  • Proficiency Testing: Participation in proficiency testing schemes helps to validate the laboratory's overall performance.[13]

Conclusion

The combination of the QuEChERS sample preparation method with advanced analytical techniques like GC-MS/MS and LC-MS/MS provides a powerful and efficient workflow for the multi-residue analysis of pesticides in a wide variety of food matrices. By understanding the principles behind each step, from extraction to detection, laboratories can develop and validate robust methods that ensure food safety and regulatory compliance. The methodologies described in this application note offer a solid foundation for achieving accurate and reliable results in the challenging field of pesticide residue analysis.

References

2,4-Dichlorobenzyl mercaptan for thiol analysis in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Biological Thiols via Derivatization with 2,4-Dichlorobenzyl Chloride

Authored by a Senior Application Scientist

Introduction: The Challenge and Opportunity in Thiol Quantification

Biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are pivotal in maintaining cellular redox homeostasis, detoxification pathways, and protein function.[1] Abnormal levels of these low-molecular-weight thiols are implicated in a wide range of pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders. Consequently, the accurate quantification of thiols in biological matrices like plasma, urine, and cell lysates is of paramount importance in clinical diagnostics and drug development.

However, the inherent reactivity of the sulfhydryl (-SH) group presents significant analytical challenges. Thiols are highly susceptible to oxidation, forming disulfides, which can lead to an underestimation of the reduced thiol pool.[2] To overcome this, a common strategy is the derivatization of the thiol group, which serves two primary purposes:

  • Stabilization: The reactive sulfhydryl group is converted into a stable thioether linkage.

  • Enhanced Detection: A chromophoric or fluorophoric tag is introduced, facilitating sensitive detection by common analytical techniques.

This application note details a robust, hypothetical protocol for the analysis of biological thiols using 2,4-dichlorobenzyl chloride as a derivatizing agent. While the user's topic of interest is "2,4-Dichlorobenzyl mercaptan," from a chemical standpoint, the derivatization reaction involves the alkylation of sample thiols with an alkyl halide (2,4-dichlorobenzyl chloride) to form stable S-2,4-dichlorobenzyl thioether derivatives. These derivatives are, in essence, substituted benzyl mercaptans. This method is based on the well-established S-alkylation chemistry of thiols and is designed for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3][4] The dichlorobenzyl moiety provides a strong UV-absorbing chromophore and a distinct isotopic signature for mass spectrometric analysis, offering a powerful tool for researchers.

Principle of the Method: S-Alkylation with 2,4-Dichlorobenzyl Chloride

The core of this method is the nucleophilic substitution (SN2) reaction between a thiol (R-SH) from the biological sample and 2,4-dichlorobenzyl chloride. Thiols are excellent nucleophiles, especially in their deprotonated thiolate form (R-S⁻).[5] The reaction is typically carried out under slightly alkaline conditions to favor the formation of the more nucleophilic thiolate anion, which then attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride ion and forming a stable thioether bond.

The presence of two chlorine atoms on the benzene ring is expected to enhance the UV absorbance of the resulting derivative, allowing for sensitive detection.[6][7][8]

Reaction Mechanism

Caption: Mechanism of thiol derivatization with 2,4-dichlorobenzyl chloride.

Experimental Protocols

PART 1: Sample Preparation (Human Plasma)

This protocol is designed to measure both free thiols and total thiols (after reduction of disulfides).

Materials:

  • Human plasma collected in EDTA-containing tubes

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (0.5 M in water)

  • Perchloric acid (PCA), 10% (v/v)

  • Sodium hydroxide (NaOH), 5 M

  • Borate buffer (0.125 M, pH 9.0) containing 4 mM EDTA

Procedure:

  • Sample Collection: Centrifuge whole blood at 2,000 x g for 15 minutes at 4°C. Immediately transfer the plasma to a new tube.

  • Deproteinization: To 100 µL of plasma, add 100 µL of ice-cold 10% PCA. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant. This fraction contains the acid-soluble, low-molecular-weight thiols.

  • For Total Thiol Analysis (Reduction Step):

    • To the 100 µL of supernatant, add 10 µL of 0.5 M TCEP solution.

    • Incubate at room temperature for 30 minutes to reduce any disulfide bonds.

  • For Free Thiol Analysis: Proceed directly to the derivatization step with the supernatant.

PART 2: Derivatization Protocol

Materials:

  • 2,4-Dichlorobenzyl chloride (DCBC) solution (100 mM in acetonitrile)

  • Prepared sample supernatant (from Part 1)

Procedure:

  • pH Adjustment: To the 100 µL (or 110 µL if reduced) of acidic supernatant, add 200 µL of the borate buffer (pH 9.0). This will raise the pH to the optimal range for the derivatization reaction.

  • Derivatization: Add 20 µL of the 100 mM DCBC solution to the buffered supernatant.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block or water bath. Causality: Elevated temperature accelerates the SN2 reaction rate.

  • Reaction Quenching: After incubation, cool the sample to room temperature. The reaction is effectively stopped as the sample is prepared for HPLC analysis.

  • Final Preparation: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate before transferring the supernatant to an HPLC vial.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis_paths Analysis Pathways cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Deproteinize Add 10% PCA, Vortex Plasma->Deproteinize Centrifuge1 Centrifuge (14,000 x g, 10 min) Deproteinize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Free_Thiol Free Thiols Supernatant->Free_Thiol Reduction Reduce with TCEP (30 min, RT) Supernatant->Reduction Adjust_pH Adjust pH with Borate Buffer Free_Thiol->Adjust_pH Total_Thiol Total Thiols Total_Thiol->Adjust_pH Reduction->Total_Thiol Add_DCBC Add 2,4-Dichlorobenzyl Chloride Adjust_pH->Add_DCBC Incubate Incubate (60°C, 30 min) Add_DCBC->Incubate HPLC_MS HPLC-UV/MS Analysis Incubate->HPLC_MS

Caption: Workflow for thiol derivatization in biological samples.

Analytical Methodology: HPLC-UV and HPLC-MS/MS

The stable 2,4-dichlorobenzyl thioether derivatives can be separated and quantified using reverse-phase HPLC.

HPLC with UV Detection
ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good separation for moderately hydrophobic derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peak shapes.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the derivatives.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute thiols of varying polarity.
Flow Rate 0.8 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 280 nmThe dichlorobenzene moiety is expected to have a strong absorbance near this wavelength.[6][7][8]
HPLC with Mass Spectrometry (MS/MS) Detection

For higher sensitivity and specificity, HPLC coupled with tandem mass spectrometry is recommended.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The thioether derivatives are expected to readily protonate.
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and specificity in quantitative analysis.[2]
MRM Transitions Analyte-Specific (To be determined by infusion)Precursor ion will be [M+H]⁺. Product ions will result from fragmentation of the thioether bond.

Hypothetical MRM Transitions:

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
GSH-DCBC466.0159.0 (Dichlorobenzyl fragment)
Cys-DCBC280.0159.0 (Dichlorobenzyl fragment)
Hcy-DCBC294.0159.0 (Dichlorobenzyl fragment)

Note: The exact masses for MRM transitions must be optimized empirically by infusing synthesized standards.

Validation and Trustworthiness

To ensure the reliability of this method, a full validation according to regulatory guidelines (e.g., FDA/EMA) should be performed. Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes in blank matrix.

  • Linearity: A linear relationship between concentration and response, with an R² > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Stability: Stability of the derivatized samples under various storage conditions (bench-top, auto-sampler, freeze-thaw cycles).

Conclusion and Field-Proven Insights

This application note provides a comprehensive, albeit hypothetical, framework for the derivatization and analysis of biological thiols using 2,4-dichlorobenzyl chloride. The proposed method is grounded in fundamental principles of organic chemistry and analytical science.[3][4][5] The S-alkylation strategy offers robust stabilization of labile thiols, while the dichlorobenzyl tag provides excellent characteristics for both UV and mass spectrometric detection.

Expert Considerations:

  • Reagent Purity: The purity of 2,4-dichlorobenzyl chloride is critical, as impurities could interfere with the analysis.

  • Inert Atmosphere: For ultra-sensitive applications, performing the derivatization under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative side reactions.

  • Internal Standards: The use of stable isotope-labeled internal standards for each target thiol is highly recommended for the most accurate quantification, especially with MS detection.

By following the detailed protocols and validation guidelines presented, researchers and drug development professionals can develop a reliable and sensitive assay to further elucidate the role of thiols in health and disease.

References

Application Notes & Protocols for Reactions Involving 2,4-Dichlorobenzyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichlorobenzyl mercaptan, also known as (2,4-dichlorophenyl)methanethiol, is a versatile organic building block utilized in various synthetic applications within the pharmaceutical and chemical industries.[1][2] Its utility is primarily derived from the nucleophilic sulfur of the thiol (-SH) group, which readily participates in a range of chemical transformations. However, the potent and offensive odor characteristic of thiols, coupled with its toxicological profile, necessitates a meticulously planned experimental setup.[3][4][5][6]

This guide provides a comprehensive overview of the essential protocols and safety measures required for handling this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure experimental success and, most importantly, laboratory safety.

The Thiol Challenge: Prioritizing Safety

The primary challenge in working with this compound is managing its hazardous properties, particularly its toxicity and malodorous nature.[6][7] Adherence to the following safety protocols is not merely recommended; it is mandatory.

Health Hazard Profile

This compound is classified as a hazardous substance.[4] Acute exposure can lead to significant health effects:

  • Toxicity: The compound is toxic if inhaled, harmful if swallowed, and can cause skin and serious eye irritation.[2][4][6][8]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[4][6]

  • Stench: The powerful stench, detectable at extremely low concentrations, can cause nausea and headaches.[5][6] Accidental release can lead to widespread disruption due to its confusion with natural gas leaks.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is crucial. The following tables summarize the mandatory engineering controls and PPE.

Table 1: Engineering Controls
Control MeasureSpecification & Rationale
Chemical Fume Hood All manipulations involving open containers of this compound must be performed inside a certified chemical fume hood to prevent vapor inhalation and odor release.[7][9]
Bleach Traps The exhaust gas from any reaction setup should be passed through a bubbler containing commercial-grade bleach to neutralize volatile thiol compounds.[10]
Ventilation The laboratory must be well-ventilated. Avoid working in areas where vapors could be transported outside of the designated fume hood.[5]
Table 2: Personal Protective Equipment (PPE) Checklist
PPE CategorySpecification & Rationale
Hand Protection Wear protective gloves (e.g., nitrile or neoprene).[3][9] Double-gloving is highly recommended to prevent skin contact.
Eye Protection Chemical splash goggles are mandatory.[3][11]
Body Protection A fully buttoned, flame-resistant lab coat must be worn.[3][9]
Respiratory Protection Not typically required if all work is conducted within a certified fume hood. For large-scale work or emergencies, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][9]
The Workflow of Safety: A Visual Guide

The following workflow diagram illustrates the critical safety and handling steps from reception to disposal.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment reception Receive & Inspect in Fume Hood storage Store Tightly Sealed (Teflon Tape on Cap) in Ventilated Cabinet reception->storage Segregate from oxidizers prep Prepare Bleach Baths & Scrubber Traps storage->prep Before starting handling Work Exclusively in Fume Hood prep->handling reaction Run Reaction in Closed System with Bleach Trap handling->reaction workup Quench Reaction with Bleach Solution reaction->workup cleaning Soak All Glassware in Bleach Bath (Overnight) workup->cleaning disposal Dispose of Waste in Labeled, Sealed Containers cleaning->disposal

Caption: Workflow for Safe Handling of this compound.

Physicochemical Properties & Reactivity

Understanding the properties of this compound is key to designing successful experiments.

Table 3: Physicochemical Properties
PropertyValue
Molecular Formula C₇H₆Cl₂S[3][12]
Molecular Weight 193.10 g/mol [1][3]
Appearance Clear, colorless liquid[2][12]
CAS Number 59293-67-3[4][12]
Reactivity Air sensitive; incompatible with strong oxidizing agents and strong bases.[13]

The thiol group is a potent nucleophile and is susceptible to oxidation, primarily forming the corresponding disulfide (R-S-S-R). This dimerization can be a significant side reaction, inactivating the thiol.[14] Therefore, reactions should ideally be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using degassed solvents to minimize exposure to atmospheric oxygen.[14]

Experimental Protocols

The following protocols are generalized methodologies. Researchers should adapt concentrations, temperatures, and reaction times based on the specific substrate and desired outcome.

Protocol 1: General Nucleophilic Substitution (S_N2)

This protocol outlines a typical procedure for the S-alkylation of this compound with an electrophile (e.g., benzyl bromide).

Materials
  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for air-sensitive reactions (Schlenk line or equivalent)

  • Bleach (for quenching and cleaning)

Step-by-Step Procedure
  • System Preparation: Assemble and flame-dry the reaction flask under vacuum. Backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: In the reaction flask, dissolve the base (e.g., 1.5 equivalents of K₂CO₃) in the anhydrous, degassed solvent.

  • Thiol Addition: Add this compound (1.0 equivalent) to the stirring suspension via syringe.

  • Electrophile Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), looking for the consumption of the starting mercaptan.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Crucially, quench the reaction by slowly adding a chilled bleach solution to oxidize any unreacted thiol. This step must be done carefully within the fume hood.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.

RSH This compound plus1 + Base Base (e.g., K₂CO₃) plus2 + RX Electrophile (R'-X) RSR Product (Thioether) plus3 + Salt Salt (e.g., KX) plus4 + BaseH Protonated Base (e.g., KHCO₃) arrow

Caption: General Reaction Scheme for Nucleophilic Substitution.

Protocol 2: Waste Decontamination and Glassware Cleaning

Proper decontamination is critical to prevent the release of malodorous compounds.[10]

  • Liquid Waste: All aqueous and organic waste containing the mercaptan should be treated with an excess of bleach solution until the odor is no longer detectable. This treated waste should then be disposed of in a properly labeled hazardous waste container.[7]

  • Solid Waste: Contaminated items like gloves, paper towels, and silica gel should be sealed in a plastic bag and placed in a labeled solid hazardous waste container.[7]

  • Glassware:

    • Immediately after use, rinse glassware with a small amount of an organic solvent (e.g., acetone) inside the fume hood. This rinse solvent should be treated as liquid waste.

    • Submerge all glassware completely in a dedicated, labeled bleach bath (a 1:1 mixture of commercial bleach and water is effective).[10]

    • Allow the glassware to soak for at least 12-24 hours to ensure complete oxidation of any residual thiol.[7][10]

    • After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.

Conclusion

This compound is a valuable reagent whose effective use is predicated on a disciplined and safety-conscious approach. The potent stench and toxicity of this compound are manageable through a combination of robust engineering controls, appropriate PPE, and strict adherence to handling and decontamination protocols. By understanding the reactivity of the thiol group and implementing measures to prevent its oxidation, researchers can achieve reliable and reproducible results. The protocols outlined in this guide provide a solid foundation for the safe and successful application of this compound in a research and development setting.

References

Application Note: High-Sensitivity Analytical Methods for the Detection and Quantification of 2,4-Dichlorobenzyl Mercaptan and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the sensitive detection and accurate quantification of 2,4-Dichlorobenzyl mercaptan and its potential derivatives. Such compounds can be critical process-related impurities or degradation products in pharmaceutical manufacturing. Due to the inherent reactivity of the thiol group, which is susceptible to oxidation, specialized analytical strategies are required. We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or MS detection. This document provides not only step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring methodological robustness. All methods are discussed within the framework of ICH Q2(R2) guidelines for analytical procedure validation, making them suitable for implementation in regulated drug development and quality control environments.[1][2]

Introduction: The Analytical Challenge

This compound, also known as (2,4-Dichlorophenyl)methanethiol, is a reactive organosulfur compound.[3] Its presence, even at trace levels, can be a concern in active pharmaceutical ingredients (APIs) or formulated drug products, potentially arising from synthesis pathways or degradation. The primary analytical challenge stems from the thiol (-SH) functional group. This group is easily oxidized to form disulfide bridges (-S-S-), leading to analyte loss and inaccurate quantification. Furthermore, the high polarity and potential for metal chelation can result in poor chromatographic peak shape (tailing) on standard columns.

Therefore, a successful analytical strategy must address these core issues by:

  • Stabilizing the Analyte: Preventing oxidation during sample preparation and analysis.

  • Ensuring Specificity: Differentiating the target analyte from matrix components, isomers, and related impurities.[4]

  • Achieving High Sensitivity: Quantifying the analyte at levels relevant to regulatory thresholds, often in the parts-per-million (ppm) or parts-per-billion (ppb) range.[5]

This note presents two orthogonal, field-proven approaches to address these challenges effectively.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the sample matrix and stabilize it for analysis. Given the reactivity of mercaptans, all procedures should be performed promptly, and samples should be protected from excessive light and atmospheric oxygen where possible.

Protocol 2.1: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is ideal for cleaning up complex samples like formulated drug products or biological fluids, concentrating the analyte and removing interfering excipients.

Rationale: A reversed-phase SPE cartridge is chosen to retain the moderately non-polar this compound while allowing polar matrix components to be washed away. The elution solvent is strong enough to desorb the analyte efficiently.

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Dissolve the sample in a minimal amount of a suitable solvent (e.g., water with 10% acetonitrile) to a known concentration. If the sample is aqueous, adjust the pH to ~3-4 with formic acid to ensure the thiol group is protonated. Load the sample onto the cartridge at a slow flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the analyte with 5 mL of a strong organic solvent, such as acetonitrile or methanol, into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC or derivatization solvent for GC).

Method 1: GC-MS Analysis with Derivatization

Gas chromatography is an excellent technique for analyzing volatile and semi-volatile compounds. However, direct analysis of mercaptans can be problematic due to their polarity and thermal lability. Derivatization is employed to cap the reactive thiol group, thereby increasing thermal stability and improving chromatographic performance.[6][7]

Causality: We use 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) as the derivatizing agent. PFBBr reacts with the thiol to form a stable thioether. This derivative is less polar, more volatile, and highly responsive to electron capture or negative chemical ionization mass spectrometry, enabling extremely low detection limits.[7][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample in Matrix SPE Solid-Phase Extraction (Protocol 2.1) Sample->SPE Deriv Add PFBBr & Catalyst SPE->Deriv Reconstituted Extract Incubate Incubate at 60°C Deriv->Incubate GCMS GC-MS Injection Incubate->GCMS Derivatized Sample Data Data Acquisition (SIM Mode) GCMS->Data Result Result Data->Result Quantification

Caption: Workflow for GC-MS analysis of mercaptans.

Protocol 3.1: PFBBr Derivatization and GC-MS Analysis
  • Derivatization:

    • To the dried extract from Protocol 2.1, add 200 µL of acetone, 50 µL of a PFBBr solution (10 mg/mL in acetone), and 10 µL of a catalyst solution (e.g., 1 M potassium carbonate).

    • Vortex the vial and heat at 60°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Add 500 µL of hexane and 500 µL of water. Vortex vigorously for 1 minute.

    • Allow the layers to separate. Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • The system should be operated in splitless mode to maximize sensitivity.

    • Data acquisition is typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic ions of the PFBBr derivative.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and precise temperature and flow control.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation for this type of derivative.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas standard for MS applications.
Inlet Temperature 280°CEnsures rapid volatilization of the derivative without thermal degradation.
Oven Program 80°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 minProvides good separation of the derivative from solvent and matrix components.[9]
MS System Agilent 5977 or equivalentA sensitive single quadrupole MS is sufficient for this analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique producing reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes dwell time on target ions, significantly improving signal-to-noise.
SIM Ions To be determined from a full scan of the derivative standardTypically includes the molecular ion and key fragment ions (e.g., m/z 181 for the PFB group).

Method 2: RP-HPLC with UV or MS Detection

Reversed-phase HPLC is a powerful alternative that may not require derivatization, simplifying the workflow. This method is particularly useful for analyzing potential non-volatile derivatives or when a GC-MS system is unavailable.

Causality: The key to good HPLC separation for compounds like this is controlling the secondary interactions between the analyte and the stationary phase. Peak tailing is a common issue for sulfur-containing or basic compounds due to interactions with residual silanol groups on the silica-based C18 column.[10] Using a low-pH mobile phase (e.g., pH 2-4) suppresses the ionization of these silanols, leading to sharper, more symmetrical peaks and improved resolution.[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample in Matrix SPE Solid-Phase Extraction (Protocol 2.1) Sample->SPE HPLC HPLC Injection SPE->HPLC Reconstituted Extract Detect UV or MS Detection HPLC->Detect Data Data Acquisition & Integration Detect->Data Quant Quantification Data->Quant

Caption: Workflow for HPLC analysis.

Protocol 4.1: RP-HPLC Method
  • Sample Preparation: Prepare the sample as described in Protocol 2.1, reconstituting the final extract in the initial mobile phase composition.

  • HPLC Instrumentation and Conditions:

    • Inject 10 µL of the prepared sample.

    • A gradient elution is recommended to ensure good separation and efficient column cleaning.

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalentA UHPLC system provides high resolution and fast analysis times.
Column C18, 2.1 x 100 mm, 1.8 µm particle sizeHigh-efficiency column suitable for separating small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control silanol ionization and improve peak shape.[10][11]
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 30% B to 95% B over 10 minutes, hold 2 min, return to 30% B and equilibrate for 3 minA typical gradient for separating impurities of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CHigher temperature reduces mobile phase viscosity and can improve peak shape.
Detection (UV) Diode Array Detector (DAD) at 220 nm and 254 nmThe dichlorinated benzene ring provides strong UV absorbance.[10]
Detection (MS) ESI+; Scan m/z 100-400 or SIM on [M+H]+Electrospray ionization is suitable for this molecule; MS provides definitive identification.[12]

Method Validation According to ICH Guidelines

For use in a regulated environment, any analytical procedure must be validated to demonstrate its suitability for the intended purpose.[1][13] The validation should be conducted according to the principles outlined in ICH Q2(R2).[2]

Core Directive: The goal is to establish, through documented evidence, that the method has a high degree of accuracy, precision, and reliability for the analysis of this compound.

Validation_Logic cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity cluster_limits Sensitivity center_node Method Validation (ICH Q2) Accuracy Spike Recovery center_node->Accuracy Repeatability Repeatability (Intra-assay) center_node->Repeatability Intermediate Intermediate Precision center_node->Intermediate Specificity Peak Purity / Resolution center_node->Specificity LOD Detection Limit (LOD) center_node->LOD LOQ Quantitation Limit (LOQ) center_node->LOQ Linearity Linearity & Range center_node->Linearity Accuracy_Desc Analyte spiked into placebo at 3 levels (e.g., 80, 100, 120% of spec limit) Accuracy->Accuracy_Desc Repeatability_Desc ≥6 replicates at 100% concentration Repeatability->Repeatability_Desc Intermediate_Desc Different days, analysts, equipment Intermediate->Intermediate_Desc Specificity_Desc Spike with related impurities & placebo; assess resolution Specificity->Specificity_Desc LOD_Desc S/N ratio ~3:1 LOD->LOD_Desc LOQ_Desc S/N ratio ~10:1 with acceptable precision/accuracy LOQ->LOQ_Desc

Caption: Key parameters for analytical method validation per ICH Q2.

Validation Parameters & Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for an impurity method.

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze placebo, API, and API spiked with the impurity and other known related substances.The impurity peak is free from interference and is well-resolved (Resolution > 2).
Linearity Analyze a minimum of 5 concentrations across the desired range (e.g., LOQ to 120% of specification limit).[14]Correlation coefficient (r²) ≥ 0.99. Y-intercept close to zero.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is demonstrated to be suitable.
Accuracy Analyze samples (placebo or API) spiked with the impurity at a minimum of 3 concentration levels (n=3 at each).[14]Mean recovery should be within 80-120% for impurities.
Precision (Repeatability) Analyze a minimum of 6 replicates of a sample spiked at the target concentration on the same day.Relative Standard Deviation (RSD) ≤ 10%.
Precision (Intermediate) Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD should meet a pre-defined limit, often slightly wider than repeatability.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Often determined by S/N ≈ 10.Accuracy (80-120%) and Precision (RSD ≤ 15%) should be demonstrated.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and observe the impact.The results should remain unaffected by small, deliberate variations.

Conclusion

The analysis of this compound and its derivatives requires careful consideration of the analyte's reactive nature. Both of the detailed methods, GC-MS with PFBBr derivatization and RP-HPLC with a low-pH mobile phase, provide robust and sensitive solutions.

  • The GC-MS method is recommended for achieving the lowest possible detection limits, making it ideal for trace-level analysis in final drug substances.

  • The RP-HPLC method offers a simpler workflow without derivatization and is highly suitable for routine quality control, in-process monitoring, and the analysis of less volatile derivatives.

Both methods, when properly validated according to ICH guidelines, are fit for purpose in a regulated pharmaceutical environment, ensuring data integrity and product quality.

References

The Versatile Role of 2,4-Dichlorobenzyl Mercaptan in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,4-Dichlorobenzyl mercaptan, also known as (2,4-dichlorophenyl)methanethiol, emerges as a potent and versatile intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique structural features—a reactive thiol group and a dichlorinated aromatic ring—provide a powerful handle for introducing the 2,4-dichlorobenzyl moiety into a diverse range of molecular scaffolds. This moiety is a well-established pharmacophore in numerous bioactive compounds, notably in the realm of antifungal agents.[2][3]

This technical guide provides an in-depth exploration of this compound as a building block. We will delve into its synthesis, key applications with detailed, field-proven protocols, and the chemical principles that underpin its reactivity. These notes are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable reagent in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic protocols, a thorough understanding of the reagent's properties and safe handling procedures is essential.

PropertyValueReference
Molecular Formula C₇H₆Cl₂S[1]
Molecular Weight 193.09 g/mol
Appearance Colorless to light yellow liquid[1]
CAS Number 59293-67-3[1]
Synonyms (2,4-Dichlorophenyl)methanethiol, 2,4-Dichloro-α-toluenethiol[1]

Safety Profile: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware should be decontaminated with a bleach solution after use to neutralize the malodorous thiol.

Synthesis of this compound

The most direct route to this compound involves the nucleophilic substitution of 2,4-dichlorobenzyl chloride with a sulfur nucleophile. While various methods exist for the synthesis of mercaptans, the reaction with sodium hydrosulfide or the use of thiourea followed by hydrolysis are common and effective strategies.[4][5]

Protocol 1: Synthesis via Sodium Hydrosulfide

This protocol outlines a general procedure for the synthesis of benzyl mercaptans from their corresponding chlorides.

Reaction Scheme:

G cluster_products reactant1 2,4-Dichlorobenzyl Chloride Reaction + reactant1->Reaction reactant2 NaSH reactant2->Reaction product1 This compound product2 + NaCl Arrow Reaction->Arrow Ethanol/Water Arrow->product1

Caption: Synthesis of this compound.

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Sodium hydrosulfide (NaSH), hydrated

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide (1.2 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • To this solution, add 2,4-dichlorobenzyl chloride (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 6-7 with 1 M HCl.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation if necessary.

Causality of Experimental Choices:

  • The use of a mixed ethanol/water solvent system ensures the solubility of both the organic benzyl chloride and the inorganic sodium hydrosulfide.

  • A slight excess of sodium hydrosulfide helps to drive the reaction to completion and minimize the formation of the corresponding thioether byproduct.

  • Acidification of the reaction mixture protonates the thiolate, allowing for its extraction into an organic solvent.

Application in the Synthesis of Thioethers (S-Alkylation)

One of the most fundamental and widespread applications of this compound is in the S-alkylation reaction to form thioethers. Thioethers are crucial scaffolds in medicinal chemistry and materials science.[6][7] The reaction proceeds via the deprotonation of the thiol to form a highly nucleophilic thiolate, which then displaces a leaving group on an electrophile.[8][9]

Protocol 2: General Procedure for S-Alkylation

This protocol provides a robust method for the synthesis of 2,4-dichlorobenzyl thioethers from various alkyl halides.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2,4-Dichlorobenzyl Mercaptan E Deprotonation of Thiol A->E B Alkyl Halide (R-X) F Nucleophilic Attack (SN2) B->F C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., DMF, Acetone) E->F G Quenching F->G H Extraction G->H I Purification (e.g., Chromatography) H->I J 2,4-Dichlorobenzyl Thioether (Product) I->J G A 4-Amino-5-mercapto- 1,2,4-triazole Reaction + A->Reaction B 2,4-Dichlorobenzyl Chloride B->Reaction C Product Arrow Reaction->Arrow Base, Solvent Arrow->C

References

Application Notes and Protocols: The Strategic Use of 2,4-Dichlorobenzyl Mercaptan in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,4-Dichlorobenzyl Moiety as a Privileged Scaffold in Oncology Research

The pursuit of novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of organic synthesis, certain structural motifs consistently emerge as "privileged scaffolds" due to their favorable interactions with biological targets. The 2,4-dichlorobenzyl group is one such moiety, frequently incorporated into molecules exhibiting a range of biological activities, including antiseptic and anticancer properties.[1][2][3][4] The presence of chlorine atoms on the benzyl ring can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the specific substitution pattern can influence the molecule's electronic properties and its binding affinity to target proteins.

While various derivatives of 2,4-dichlorobenzene have been explored, this guide focuses on the strategic application of 2,4-Dichlorobenzyl Mercaptan as a versatile building block in the synthesis of potential anticancer agents. Its nucleophilic thiol group provides a reactive handle for forging new carbon-sulfur bonds, enabling its incorporation into a diverse array of molecular frameworks. This document provides a comprehensive overview of the rationale behind its use, detailed synthetic protocols, and the characterization of a representative anticancer candidate.

Causality Behind Experimental Choices: Why this compound?

The decision to employ this compound in a synthetic campaign is driven by several key factors:

  • Established Bioactivity of the Moiety: Compounds containing the 2,4-dichlorobenzyl group have demonstrated notable biological effects. For instance, 2,4-dichlorobenzyl thiocyanate acts as an antimitotic agent by disrupting microtubule structures within cancer cells.[5] This provides a strong rationale for exploring other derivatives bearing this scaffold.

  • Nucleophilic Reactivity of the Thiol Group: The mercaptan functionality is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions. This allows for the straightforward attachment of the 2,4-dichlorobenzyl group to various electrophilic scaffolds, such as those containing leaving groups (e.g., halides, tosylates) or activated carbonyls.

  • Potential for Prodrug Strategies: The resulting thioether linkage can be designed to be stable under physiological conditions or, alternatively, to be cleavable by specific enzymes overexpressed in the tumor microenvironment, enabling a targeted drug release strategy.

  • Modulation of Physicochemical Properties: The introduction of the 2,4-dichlorobenzylthio group can significantly alter the solubility, lipophilicity, and metabolic stability of a parent molecule, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profile.

Synthetic Workflow and Key Transformations

The general strategy for incorporating this compound into a potential anticancer agent involves a nucleophilic substitution reaction with a suitable heterocyclic or carbocyclic core. The following diagram illustrates a generalized workflow for the synthesis of a 2,4-dichlorobenzylthio-substituted heterocyclic compound.

G cluster_0 Preparation of Starting Materials cluster_1 Core Synthesis Reaction cluster_2 Work-up and Purification cluster_3 Final Product and Analysis A This compound (Nucleophile) C S-Alkylation Reaction (Nucleophilic Substitution) A->C B Heterocyclic Core with Leaving Group (e.g., -Cl, -Br) (Electrophile) B->C D Reaction Conditions: - Base (e.g., K2CO3, NaH) - Solvent (e.g., DMF, Acetone) - Temperature (e.g., RT to reflux) C->D E Aqueous Work-up (Quenching, Extraction) C->E F Purification (Column Chromatography, Recrystallization) E->F G Target Anticancer Agent (2,4-Dichlorobenzylthio-substituted Heterocycle) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: Generalized workflow for the synthesis of a 2,4-dichlorobenzylthio-substituted anticancer candidate.

Protocol: Synthesis of a Representative Anticancer Agent - 2-((2,4-Dichlorobenzyl)thio)-5-fluoro-1H-benzo[d]imidazole

This protocol details the synthesis of a novel benzimidazole derivative, a class of heterocycles known for its diverse pharmacological activities, including anticancer effects.[6] The rationale is to combine the 2,4-dichlorobenzyl moiety with a fluorinated benzimidazole core, with the fluorine atom potentially enhancing metabolic stability and binding interactions.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Mercapto-5-fluorobenzimidazole583-01-7168.191.0 g5.95
This compound59293-67-3193.091.26 g6.54
Potassium Carbonate (K₂CO₃)584-08-7138.211.64 g11.9
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-
Ethyl Acetate (EtOAc)141-78-688.11100 mL-
Hexane110-54-386.18100 mL-
Deionized Water7732-18-518.02100 mL-
Brine (Saturated NaCl solution)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.375 g-
Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercapto-5-fluorobenzimidazole (1.0 g, 5.95 mmol) and potassium carbonate (1.64 g, 11.9 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (20 mL) to the flask. Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the thiol.

  • Addition of Electrophile: Slowly add a solution of this compound (1.26 g, 6.54 mmol) in DMF (5 mL) to the reaction mixture. Note: While the starting material is a mercaptan, for the purpose of this S-alkylation, we will use the corresponding 2,4-Dichlorobenzyl chloride as the electrophile. The protocol is written assuming the use of 2,4-Dichlorobenzyl chloride (CAS: 94-99-5) for a more conventional S-alkylation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-40%) to yield the pure product as a white solid.

Expected Results and Characterization
ParameterExpected Value
Yield 80-90%
Appearance White to off-white solid
¹H NMR Peaks corresponding to the protons of the 2,4-dichlorobenzyl group and the 5-fluorobenzimidazole core.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of the product (C₁₄H₉Cl₂FN₂S).
Purity (HPLC) >95%

Mechanism of Action and Anticancer Potential

The synthesized 2-((2,4-Dichlorobenzyl)thio)-5-fluoro-1H-benzo[d]imidazole is a novel compound, and its precise mechanism of anticancer activity would require extensive biological evaluation. However, based on the constituent pharmacophores, we can hypothesize potential mechanisms:

  • Kinase Inhibition: The benzimidazole core is a common scaffold in kinase inhibitors. The synthesized compound could potentially inhibit the activity of protein kinases that are overactive in cancer cells, thereby disrupting signaling pathways that control cell growth and proliferation.

  • Microtubule Disruption: Drawing parallels with 2,4-dichlorobenzyl thiocyanate[5], the 2,4-dichlorobenzyl moiety of our synthesized compound might interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). The novel compound could trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by the synthesized agent.

G cluster_0 Upstream Signaling cluster_1 Cellular Processes cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome A Growth Factor Receptor B Protein Kinase Cascade (e.g., MAPK/ERK) A->B C Cell Proliferation and Survival B->C F Cell Cycle Arrest D Microtubule Dynamics D->C E Synthesized Agent (2-((2,4-Dichlorobenzyl)thio)-5-fluoro- 1H-benzo[d]imidazole) E->B Inhibition E->D Disruption G Apoptosis (Programmed Cell Death) F->G

Caption: Hypothetical mechanism of action targeting key cancer signaling pathways.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential anticancer activity. The protocol outlined in this guide provides a robust and reproducible method for incorporating this key pharmacophore into a benzimidazole scaffold. The resulting compound, 2-((2,4-Dichlorobenzyl)thio)-5-fluoro-1H-benzo[d]imidazole, represents a promising candidate for further biological evaluation.

Future work should focus on:

  • In vitro cytotoxicity screening: Assessing the potency of the synthesized compound against a panel of human cancer cell lines.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of analogues to optimize the anticancer activity and pharmacokinetic properties.

By leveraging the unique properties of this compound, researchers can continue to develop innovative and effective therapeutic agents in the ongoing fight against cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization Reactions with 2,4-Dichlorobenzyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our primary commitment as a leading technical support center is to provide you with scientifically accurate, reliable, and actionable information to ensure the success of your research. After a comprehensive and exhaustive search of scientific literature, including peer-reviewed journals, analytical chemistry manuals, and application notes from leading chromatography suppliers, we have been unable to identify any established methods or common applications utilizing 2,4-Dichlorobenzyl mercaptan as a derivatizing agent for analytical chemistry purposes, such as GC or HPLC analysis.

The lack of available data on its use for derivatization means that we cannot, in good scientific conscience, provide a troubleshooting guide or a set of frequently asked questions for a process that is not documented in the scientific community. Creating such a guide would be based on speculation rather than empirical evidence and established protocols, which goes against our core principles of scientific integrity and providing trustworthy information.

We understand that you may have been interested in this specific compound for a particular application. It is possible that its use is highly specialized and not widely published, or that it has been investigated and found to be less effective than other commercially available thiol derivatization reagents.

To assist you with your underlying goal of derivatizing your target analytes, we have compiled a comprehensive guide on the general principles of thiol derivatization, focusing on commonly used and well-documented reagents. This guide will provide you with the foundational knowledge and troubleshooting strategies applicable to a wide range of thiol-reactive compounds. We believe this information will be valuable in helping you select an appropriate derivatization strategy and optimize your reaction conditions.

General Technical Support for Thiol Derivatization in Chromatography

This guide provides a framework for troubleshooting and optimizing derivatization reactions involving thiol-containing analytes for chromatographic analysis (GC and HPLC). While not specific to this compound, the principles outlined here are broadly applicable to other thiol-derivatizing agents.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of thiols often necessary for chromatographic analysis?

A1: Thiols, or mercaptans, can present several challenges in chromatography:

  • Poor Volatility: For Gas Chromatography (GC), the polar S-H bond can lead to low volatility, making it difficult for the analyte to transition into the gas phase. Derivatization replaces the active hydrogen with a less polar, more volatile group.

  • Poor Detector Response: Many common detectors, such as UV-Vis or Electron Capture Detectors (ECD), may have low sensitivity for underivatized thiols. Derivatization can introduce a chromophore (for UV-Vis), a fluorophore (for fluorescence detection), or an electrophore (for ECD) to enhance detector response.[1][2]

  • Analyte Instability: Thiols are susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R). This can result in the loss of the target analyte and the appearance of unexpected peaks in the chromatogram. Derivatization protects the thiol group from oxidation.

  • Poor Peak Shape: The polar nature of thiols can lead to interactions with active sites in the GC or HPLC system, resulting in tailing peaks and poor resolution. Derivatization reduces this polarity, leading to more symmetrical peaks.

Q2: What are some common classes of derivatizing reagents for thiols?

A2: Several classes of reagents are commonly used to derivatize thiols, each with its own reaction mechanism and advantages:

  • Alkylating Agents: These reagents, such as pentafluorobenzyl bromide (PFBBr), react with the thiol to form a stable thioether. The resulting derivative is often highly responsive to an Electron Capture Detector (ECD), making this a popular choice for trace analysis.

  • Silylating Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen of the thiol with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This significantly increases the volatility of the analyte for GC analysis.

  • Maleimides: N-substituted maleimides react with thiols via a Michael addition reaction to form a stable thioether. These reagents often contain a chromophore or fluorophore, making them suitable for HPLC with UV-Vis or fluorescence detection.

  • o-Phthalaldehyde (OPA) with an Amine: In the presence of a primary amine, OPA reacts with thiols to form a highly fluorescent isoindole derivative. This is a common post-column derivatization technique in HPLC for the analysis of amino acids and other primary amines, and can be adapted for thiols.[2]

Q3: What are the critical parameters to optimize for a successful derivatization reaction?

A3: The efficiency of a derivatization reaction is influenced by several factors that should be systematically optimized:

  • Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. However, a large excess can sometimes lead to interfering peaks in the chromatogram.

  • Reaction Temperature: Increasing the temperature can accelerate the reaction rate. However, excessive heat can lead to the degradation of the analyte or the derivative.

  • Reaction Time: The reaction should be allowed to proceed for a sufficient time to ensure complete derivatization. Incomplete reactions will result in low and variable recoveries.

  • pH/Catalyst: The reactivity of the thiol group is pH-dependent. The thiolate anion (R-S⁻) is the nucleophilic species, so a basic pH is often required to facilitate the reaction. In some cases, a catalyst may be needed to enhance the reaction rate.

  • Solvent: The choice of solvent is crucial as it must dissolve both the analyte and the derivatizing reagent and should not interfere with the reaction.

Troubleshooting Guide for Thiol Derivatization Reactions

This section provides a question-and-answer formatted guide to address common issues encountered during the derivatization of thiols.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent concentration.1. Systematically optimize reaction conditions (time, temperature, reagent molar excess). Start with published methods for similar compounds if available.
2. Presence of Water or Protic Solvents: Moisture can hydrolyze some derivatizing reagents (e.g., silylating agents) or compete with the thiol for reaction.2. Ensure all glassware is dry. Use anhydrous solvents. If the sample is aqueous, perform a solvent exchange or use a derivatization method compatible with water.
3. Incorrect pH: The pH may not be optimal for the formation of the reactive thiolate anion.3. Adjust the pH of the reaction mixture. For many thiol derivatizations, a basic pH is required.
4. Analyte or Derivative Degradation: The analyte or the formed derivative may be unstable under the reaction conditions (e.g., high temperature, extreme pH).4. Try milder reaction conditions (lower temperature, shorter time). Investigate the stability of the derivative by analyzing it at different time points after derivatization.
Multiple or Unexpected Peaks 1. Side Reactions: The derivatizing reagent may react with other functional groups in the analyte or with matrix components.1. Use a more selective derivatizing reagent. Clean up the sample prior to derivatization to remove interfering matrix components.
2. Excess Derivatizing Reagent: A large excess of the reagent can lead to a significant peak in the chromatogram that may co-elute with the analyte of interest.2. Optimize the reagent concentration to use the minimum excess required for complete derivatization. If possible, remove the excess reagent after the reaction (e.g., by a simple work-up step).
3. Formation of Disulfides: Oxidation of the thiol before or during the derivatization will result in a disulfide peak.3. Work under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) prior to derivatization, but be aware that DTT will also be derivatized.
Poor Reproducibility (Variable Peak Areas) 1. Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent addition can lead to inconsistent derivatization yields.1. Use a temperature-controlled heating block or water bath. Use a timer for the reaction. Use precise pipetting techniques for adding reagents.
2. Derivative Instability: The derivative may be degrading over time in the sample vial before analysis.2. Analyze the samples as soon as possible after derivatization. If necessary, investigate the stability of the derivative at different storage temperatures (e.g., 4°C, -20°C).
3. Matrix Effects: Components in the sample matrix may be interfering with the derivatization reaction.3. Perform a thorough sample cleanup before derivatization. Use a matrix-matched calibration curve or the standard addition method for quantification.
Peak Tailing or Broadening 1. Active Sites in the Chromatographic System: The derivative may still have some polarity, leading to interactions with the GC liner, column, or HPLC column.1. Use a deactivated GC liner and a high-quality, inert column. For HPLC, ensure the mobile phase pH is appropriate for the derivative's pKa.
2. Co-elution with Interfering Peaks: A matrix component or a byproduct of the derivatization reaction may be co-eluting with the analyte of interest.2. Optimize the chromatographic conditions (e.g., temperature program for GC, mobile phase gradient for HPLC) to improve resolution.

Visualizing the Derivatization Workflow

The following diagram illustrates a typical workflow for pre-column derivatization and chromatographic analysis.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Chromatographic Analysis Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup Derivatization Derivatization Reaction (Analyte + Reagent) Cleanup->Derivatization Quenching Reaction Quenching / Removal of Excess Reagent (Optional) Derivatization->Quenching Injection Injection into GC or HPLC Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Data Data Analysis Detection->Data

Caption: A generalized workflow for pre-column derivatization and analysis.

Experimental Protocol: General Optimization of Thiol Derivatization

This protocol provides a general framework for optimizing a thiol derivatization reaction. It should be adapted based on the specific derivatizing reagent and analyte.

1. Reagent and Standard Preparation:

  • Prepare a stock solution of your thiol analyte in an appropriate solvent.

  • Prepare a stock solution of your derivatizing reagent in an anhydrous solvent.

  • Prepare a series of working standard solutions of the analyte by diluting the stock solution.

2. Optimization of Reaction Conditions:

  • Effect of Reagent Concentration:

    • To a fixed amount of analyte, add varying molar excesses of the derivatizing reagent (e.g., 10x, 50x, 100x, 200x).
    • Keep the reaction time and temperature constant.
    • Analyze the samples and plot the derivative peak area versus the molar excess of the reagent to determine the optimal concentration.

  • Effect of Reaction Time:

    • Using the optimal reagent concentration, perform the derivatization for different time intervals (e.g., 5, 15, 30, 60, 120 minutes).
    • Keep the reaction temperature constant.
    • Analyze the samples and plot the derivative peak area versus reaction time to determine the time required for the reaction to go to completion.

  • Effect of Reaction Temperature:

    • Using the optimal reagent concentration and reaction time, perform the derivatization at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
    • Analyze the samples and plot the derivative peak area versus temperature to find the optimal temperature that provides the highest yield without causing degradation.

  • Effect of pH/Catalyst:

    • If applicable, perform the derivatization at different pH values or with varying concentrations of a catalyst.
    • Analyze the samples to determine the optimal pH or catalyst concentration.

3. Derivative Stability Study:

  • Prepare a set of derivatized standards.

  • Analyze them immediately after preparation and then at various time intervals (e.g., 1, 4, 8, 24 hours) while storing them under different conditions (e.g., room temperature, 4°C).

  • Plot the derivative peak area versus time to assess the stability of the derivative.

4. Method Validation:

  • Once the optimal conditions are established, validate the method by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using spiked samples.

References

stability issues and degradation of 2,4-Dichlorobenzyl mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dichlorobenzyl Mercaptan

Section 1: Core Principles of Handling this compound

This compound (CAS 59293-67-3), also known as (2,4-dichlorophenyl)methanethiol, is a reactive thiol compound utilized in various synthetic pathways.[1] Its utility is intrinsically linked to the reactivity of its thiol (-SH) group. However, this reactivity is also the primary source of its stability challenges. Researchers must anticipate and mitigate degradation to ensure experimental reproducibility and success.

The thiol group is susceptible to oxidation, primarily forming a disulfide dimer, bis(2,4-dichlorobenzyl) disulfide. This process is accelerated by exposure to atmospheric oxygen, elevated temperatures, light, and the presence of catalytic impurities such as metal ions or basic conditions.[2][3] Understanding and controlling these factors are paramount for maintaining the integrity of the compound. This guide provides practical, field-tested advice for troubleshooting and preventing common stability issues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆Cl₂S[4][5]
Molecular Weight 193.10 g/mol [4][5]
Appearance Colorless to light yellow liquid[1]
Odor Strong, unpleasant (Stench)[4][6]
Primary Hazard Toxic if swallowed, in contact with skin, or if inhaled[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: My vial of this compound has developed a yellow tint. Is it still usable?

A slight yellowing can occur over time and may not significantly impact purity for some applications. However, it is an early indicator of potential degradation. The primary degradation product, the corresponding disulfide, is also a colorless to pale yellow solid/oil. We strongly recommend verifying the purity via analytical methods like GC-MS or HPLC before use, especially in sensitive quantitative experiments.

Q2: I observe an unexpected peak in my analytical chromatogram (HPLC/GC-MS). What could it be?

The most probable impurity is the disulfide dimer, bis(2,4-dichlorobenzyl) disulfide, formed via oxidation.[2] This new peak will have a higher molecular weight (approximately double) and a different retention time. To confirm, you can intentionally (and carefully) expose a small aliquot of the pure mercaptan to air or a mild oxidizing agent (e.g., a trace of H₂O₂) and re-analyze to see if the impurity peak grows.[3]

Q3: My reaction yield is consistently low. Could compound degradation be the cause?

Absolutely. If the this compound has partially oxidized to the disulfide, the effective concentration of the active thiol is reduced, leading to lower yields. The disulfide is generally unreactive under conditions where the thiol is active, acting as an inert contaminant in your reaction vessel. Always use freshly opened vials or material that has been properly stored under an inert atmosphere for best results.[6]

Q4: What are the ideal storage conditions to maximize shelf-life?

To minimize oxidative degradation, proper storage is critical. The following table summarizes the recommended conditions based on safety data sheets and chemical principles.

Table 2: Recommended Storage & Handling Conditions

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation of the thiol group by atmospheric oxygen.[6]
Temperature Store in a cool, dry place (2-8°C recommended).Reduces the rate of chemical degradation reactions.[7][8][9]
Light Exposure Store in an amber vial or in the dark.Light can provide the energy to initiate radical-based oxidation.
Container Keep container tightly sealed.Prevents entry of oxygen and moisture.[1][7][9]
Incompatibilities Keep away from strong oxidizing agents, strong bases, and acids.These materials can directly and rapidly degrade the compound.[6]

Section 3: In-Depth Troubleshooting Guide

Use the following decision tree to diagnose and resolve stability issues encountered during your experiments.

troubleshooting_flowchart start Start: Experiment Anomaly (e.g., low yield, side product) check_storage 1. Review Storage Conditions - Inert atmosphere? - Correct temperature? - Tightly sealed? start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok Yes storage_bad Storage Improper check_storage->storage_bad No analyze_purity 2. Perform Purity Analysis (Use Protocol 4.3) - GC-MS, qNMR, or HPLC storage_ok->analyze_purity result_2 Root Cause: Degraded Starting Material - Procure new, high-purity batch. - Implement proper storage (Protocol 4.1). storage_bad->result_2 purity_high Purity >98% (No significant degradation) analyze_purity->purity_high High purity_low Purity <98% (Degradation detected) analyze_purity->purity_low Low investigate_reaction 3. Investigate Reaction Conditions - Degassed solvents? - Reaction under inert gas? - Incompatible reagents? purity_high->investigate_reaction purity_low->result_2 reaction_ok Reaction Conditions OK investigate_reaction->reaction_ok Yes reaction_bad Reaction Conditions Suspect investigate_reaction->reaction_bad No result_1 Root Cause: Experimental Setup - Optimize reaction conditions. - Purge all solvents and reagents. reaction_ok->result_1 reaction_bad->result_1

Caption: Troubleshooting workflow for stability issues.

Section 4: Validated Experimental Protocols

Protocol 4.1: Long-Term Storage of this compound
  • Objective: To ensure the long-term stability and purity of the compound.

  • Methodology:

    • Upon receipt, if the vial is not already sealed under inert gas, transfer the material into a clean, dry amber glass vial with a PTFE-lined cap.

    • Place the vial in a desiccator or a glovebox with an inert atmosphere (Argon or Nitrogen).

    • Backfill the vial with the inert gas for 1-2 minutes.

    • Quickly and tightly seal the vial cap. For extra protection, wrap the cap junction with Parafilm®.

    • Place the sealed vial in a refrigerator at 2-8°C.[9]

    • Log the date and storage conditions.

Protocol 4.2: Aliquoting and Daily Handling
  • Objective: To minimize contamination and degradation during routine use.

  • Methodology:

    • Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the compound.

    • If possible, open the vial and withdraw the required amount inside a glovebox or under a positive stream of inert gas.

    • If an inert atmosphere is not available, work quickly. Use a clean, dry syringe or pipette.

    • Immediately after withdrawing the aliquot, flush the vial headspace with inert gas before re-sealing tightly.

    • Use the withdrawn aliquot immediately. Do not return unused material to the stock vial.

Protocol 4.3: Stability Analysis by GC-MS
  • Objective: To quantify the purity of this compound and detect its disulfide degradant.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the test sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Create a calibration curve using a certified reference standard.

    • GC-MS Parameters:

      • Column: Use a standard non-polar column (e.g., DB-5MS or equivalent).

      • Injection: Splitless injection is recommended for sensitivity.[10]

      • Oven Program: Start at a low temperature (e.g., 80°C) and ramp to a high temperature (e.g., 300°C) to elute both the parent compound and the higher-boiling disulfide.

      • MS Detection: Operate in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.

        • Parent Mercaptan (C₇H₆Cl₂S): Monitor characteristic ions (e.g., m/z 192/194/196 for the molecular ion, 157 for loss of SH, 123 for dichlorophenyl).

        • Disulfide Dimer (C₁₄H₁₀Cl₄S₂): Monitor its characteristic higher mass ions.

    • Data Analysis: Integrate the peak areas for the parent compound and any identified degradants. Calculate the purity as a percentage of the total integrated area.

Section 5: The Primary Degradation Pathway: Oxidation to Disulfide

The thiol-disulfide interchange is a well-documented and fundamental reaction in sulfur chemistry.[11][12] For this compound, the primary degradation route under common laboratory storage and handling conditions is the oxidative coupling of two thiol molecules to form a single disulfide molecule.

This reaction can be catalyzed by trace metals, basic conditions, or initiated by light and heat, but the most common culprit is atmospheric oxygen. The disulfide product is generally less reactive and will not participate in subsequent reactions intended for the thiol, acting as a yield-reducing impurity.

Caption: Oxidation of this compound to its disulfide.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2,4-Dichlorobenzyl Mercaptan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 2,4-Dichlorobenzyl mercaptan and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on the prevalent problem of peak tailing. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing refers to the asymmetry in a chromatogram where the latter half of the peak is broader than the front half. A perfect chromatographic peak is symmetrical, often described as Gaussian. Tailing is a problem because it reduces the accuracy of peak integration, leading to imprecise quantification. It also decreases resolution, making it difficult to separate the analyte of interest from other components in the sample matrix.

Q2: Why are this compound derivatives particularly prone to peak tailing?

A2: this compound and its derivatives are challenging analytes for several reasons. The primary cause is the presence of the thiol (-SH) group, which is a polar and highly active functional group. This group can interact strongly with any active sites within the GC system, such as silanol groups (-Si-OH) on the surface of the inlet liner, column, or detector. These interactions are often strong enough to delay the elution of a portion of the analyte molecules, resulting in a tailed peak.

In-Depth Troubleshooting Guides

Issue 1: My this compound derivative peak is tailing significantly.

This is the most common issue encountered with this class of compounds. The troubleshooting workflow below will guide you through a systematic approach to identify and resolve the root cause.

G start Peak Tailing Observed inlet Step 1: Inspect the GC Inlet start->inlet column Step 2: Evaluate the GC Column inlet->column If tailing persists resolved Issue Resolved inlet->resolved If tailing is resolved method Step 3: Optimize GC Method Parameters column->method If tailing persists column->resolved If tailing is resolved sample Step 4: Consider Sample Preparation & Matrix Effects method->sample If tailing persists method->resolved If tailing is resolved sample->resolved If tailing is resolved

Caption: A systematic workflow for troubleshooting peak tailing.

The inlet is the first point of contact for your sample and is a frequent source of activity.

  • The Problem: Active sites in the inlet, primarily exposed silanol groups on the liner and metal surfaces, can cause strong adsorption of the mercaptan.

  • The Solution: Liner Selection and Maintenance

    • Use a Deactivated Liner: Always use a liner that has been chemically deactivated to cap the active silanol groups. For highly active compounds like mercaptans, a base-deactivated liner is often a good choice.

    • Glass Wool Placement: If using glass wool, ensure it is also deactivated. Position it correctly to aid in volatilization without creating new active sites.

    • Regular Maintenance: Liners are consumable. Replace them regularly, as their deactivation can degrade over time, especially with complex sample matrices. A good starting point is to replace the liner after every 100-200 injections, or sooner if peak tailing is observed.

    • Septum Choice: Use a high-quality, low-bleed septum to avoid septum particles from falling into the liner and creating active sites.

The column is where the separation occurs, and its condition is critical for good peak shape.

  • The Problem: The stationary phase of the column can degrade over time, exposing active sites. Additionally, the column may be contaminated with non-volatile residues from previous injections.

  • The Solution: Column Care and Selection

    • Column Conditioning: Always condition a new column according to the manufacturer's instructions to remove any residual solvents and ensure a stable baseline.

    • Column Trimming: If the front end of the column is contaminated, trim 10-15 cm from the inlet side. This can often restore peak shape.

    • Proper Column Installation: Ensure the column is installed at the correct depth in both the inlet and the detector. An incorrect installation can lead to dead volume and peak tailing.

    • Column Choice: For polar, active compounds like mercaptan derivatives, a low-polarity, highly inert column is recommended. A column with a phenyl-arylene polymer stationary phase can provide good inertness and selectivity.

Parameter Recommendation Rationale
Liner Type Deactivated (e.g., base-deactivated)Minimizes interaction with active silanol groups.
Column Phase Low-polarity, highly inert (e.g., 5% phenyl-polysiloxane)Reduces polar interactions that cause tailing.
Column Trimming Every 50-100 injections (matrix dependent)Removes non-volatile residues and active sites at the column inlet.

Your analytical method parameters can significantly influence peak shape.

  • The Problem: Sub-optimal temperatures or flow rates can exacerbate peak tailing.

  • The Solution: Method Optimization

    • Inlet Temperature: Ensure the inlet temperature is high enough to ensure rapid and complete volatilization of your this compound derivative. A good starting point is 250-280°C.

    • Oven Temperature Program: A faster oven ramp rate can sometimes improve peak shape by minimizing the time the analyte spends interacting with the column.

    • Carrier Gas Flow Rate: Ensure you are operating at the optimal flow rate for your column dimensions and carrier gas. For most columns, this is around 1-2 mL/min for helium.

The sample itself can be the source of the problem.

  • The Problem: The sample solvent or other matrix components can interact with the analyte or the GC system, causing peak tailing.

  • The Solution: Sample and Solvent Considerations

    • Solvent Polarity: The polarity of the injection solvent should be compatible with the stationary phase of the column.

    • Sample Concentration: Injecting too much sample can overload the column and lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.

    • Derivatization: If all else fails, consider derivatizing the mercaptan to a less polar, more stable compound. This is a common strategy for improving the chromatography of active compounds.

Issue 2: My peak shape is good for the standard, but tails for my sample matrix.

This points to a matrix effect, where other components in your sample are interfering with the analysis.

  • The Problem: Non-volatile components in your sample matrix can accumulate at the head of the column, creating active sites that cause your analyte peak to tail.

  • The Solution: Sample Cleanup and Guard Columns

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components before injection.

    • Guard Column: Install a short (1-5 meter) piece of deactivated fused silica tubing before your analytical column. This "guard column" will trap non-volatile residues, protecting your more expensive analytical column. The guard column can then be trimmed or replaced as needed.

Technical Support Center: Byproduct Formation in 2,4-Dichlorobenzyl Mercaptan Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichlorobenzyl Mercaptan. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding byproduct formation during its synthesis and subsequent reactions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My final product contains a significant amount of a high molecular weight impurity, identified as bis(2,4-dichlorobenzyl) disulfide.

Question: What is causing the formation of bis(2,4-dichlorobenzyl) disulfide, and how can I prevent it?

Answer:

The formation of bis(2,4-dichlorobenzyl) disulfide is a common issue arising from the oxidation of this compound. The thiol (-SH) group is susceptible to oxidation, which couples two mercaptan molecules to form a disulfide (-S-S-) bond.

Causality:

  • Atmospheric Oxygen: The primary culprit is often atmospheric oxygen, which can readily oxidize thiols, especially under basic conditions or in the presence of trace metal catalysts. The reaction is a two-step process involving the formation of a thiyl radical intermediate.[1]

  • pH: The rate of oxidation can be pH-dependent. The deprotonated thiolate anion (-S⁻), more prevalent at higher pH, is more readily oxidized than the neutral thiol.

  • Oxidizing Agents: The presence of other oxidizing agents in your reaction mixture will also promote disulfide formation.

Mitigation Protocol:

To minimize the formation of bis(2,4-dichlorobenzyl) disulfide, it is crucial to maintain an inert atmosphere throughout the reaction and workup.

Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours to remove any adsorbed water.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while it is still hot and immediately place it under a positive pressure of an inert gas, such as nitrogen or argon.[2]

  • Purging: Use a nitrogen or argon balloon connected to a needle inserted through a rubber septum to flush the flask. A second needle is used as an outlet to displace the air.[3][4] This process should be continued for several minutes to ensure all oxygen has been removed.

  • Reagent Addition: Dissolve your starting materials in a deoxygenated solvent. Solvents can be deoxygenated by bubbling an inert gas through them for 15-30 minutes. Add liquid reagents via a syringe through the septum.[3]

  • Reaction and Workup: Maintain a positive pressure of the inert gas throughout the reaction. For the workup, use deoxygenated water and solvents.

Issue 2: During the synthesis of this compound from 2,4-Dichlorobenzyl Chloride, I am observing a significant amount of bis(2,4-dichlorobenzyl) sulfide.

Question: Why is bis(2,4-dichlorobenzyl) sulfide forming, and what steps can I take to minimize this byproduct?

Answer:

The formation of bis(2,4-dichlorobenzyl) sulfide is a classic example of a consecutive reaction where the desired product reacts with the starting material.

Causality:

This byproduct forms when the nucleophilic this compound (or its corresponding thiolate) attacks another molecule of the electrophilic 2,4-Dichlorobenzyl Chloride. This is an S(N)2 reaction. Higher temperatures can accelerate this side reaction.

Mitigation Strategies:

  • Control of Stoichiometry: Using a slight excess of the sulfur source (e.g., sodium hydrosulfide) can help to ensure that the 2,4-Dichlorobenzyl Chloride is consumed quickly, reducing its availability to react with the product.

  • Temperature Control: Maintaining a lower reaction temperature can slow down the rate of the undesired second nucleophilic substitution reaction more than the primary reaction.

  • Slow Addition of Electrophile: Adding the 2,4-Dichlorobenzyl Chloride slowly to the solution of the sulfur nucleophile can keep its instantaneous concentration low, thus disfavoring the formation of the sulfide byproduct.

Issue 3: My reaction is yielding 2,4-Dichlorobenzyl alcohol and bis(2,4-dichlorobenzyl) ether as byproducts.

Question: What is the source of 2,4-Dichlorobenzyl alcohol and bis(2,4-dichlorobenzyl) ether in my reaction, and how can I avoid their formation?

Answer:

These byproducts typically arise from the hydrolysis of the starting material, 2,4-Dichlorobenzyl Chloride, especially when reactions are run under aqueous or basic conditions.

Causality:

  • Hydrolysis: 2,4-Dichlorobenzyl Chloride can react with water to form 2,4-Dichlorobenzyl alcohol. This hydrolysis is often accelerated by the presence of a base.[5][6]

  • Ether Formation: Once 2,4-Dichlorobenzyl alcohol is formed, its corresponding alkoxide (formed under basic conditions) can act as a nucleophile and attack another molecule of 2,4-Dichlorobenzyl Chloride to produce bis(2,4-dichlorobenzyl) ether.[7]

Mitigation Protocol:

  • Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible. If an aqueous phase is necessary, consider using a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases, which can sometimes minimize hydrolysis.

  • Choice of Base: If a base is required, consider using a non-nucleophilic, hindered base to deprotonate the thiol without promoting hydrolysis of the benzyl chloride.

  • Temperature Control: As with sulfide formation, lower temperatures can help to minimize the rate of these side reactions.

Diagram of Byproduct Formation Pathways

Byproduct_Formation 2,4-Dichlorobenzyl Chloride 2,4-Dichlorobenzyl Chloride This compound This compound 2,4-Dichlorobenzyl Chloride->this compound  + Sulfur Nucleophile 2,4-Dichlorobenzyl alcohol 2,4-Dichlorobenzyl alcohol 2,4-Dichlorobenzyl Chloride->2,4-Dichlorobenzyl alcohol  + H2O Sulfur Nucleophile Sulfur Nucleophile bis(2,4-dichlorobenzyl) disulfide bis(2,4-dichlorobenzyl) disulfide This compound->bis(2,4-dichlorobenzyl) disulfide  + [O] bis(2,4-dichlorobenzyl) sulfide bis(2,4-dichlorobenzyl) sulfide This compound->bis(2,4-dichlorobenzyl) sulfide  + 2,4-Dichlorobenzyl Chloride bis(2,4-dichlorobenzyl) ether bis(2,4-dichlorobenzyl) ether 2,4-Dichlorobenzyl alcohol->bis(2,4-dichlorobenzyl) ether  + 2,4-Dichlorobenzyl Chloride

Caption: Major byproduct pathways in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: How can I detect and quantify the common byproducts in my reaction mixture?

A1: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of your reaction mixture.

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for separating and identifying volatile compounds. A nonpolar column, such as a DB-5MS, is often suitable.[8] The mass spectrometer provides definitive identification of the parent compound and its byproducts based on their mass-to-charge ratios and fragmentation patterns.[9]
High-Performance Liquid Chromatography (HPLC) Useful for less volatile compounds or for quantitative analysis. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.[10] A UV detector can be used for quantification, and the wavelength can be optimized for the specific compounds of interest.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information about the compounds in your mixture. ¹H NMR can be used to identify the characteristic signals of the methylene protons in the mercaptan, sulfide, and disulfide, which will have slightly different chemical shifts.

Q2: What is a general purification strategy to remove these byproducts?

A2: Column chromatography is the most common method for purifying the desired this compound from its byproducts. Due to the differences in polarity between the mercaptan, disulfide, and sulfide, a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. The disulfide is the least polar, followed by the sulfide, and then the mercaptan. The alcohol and ether byproducts are more polar and will elute later.

Q3: Can dehalogenation be a significant side reaction?

A3: While reductive dehalogenation of aryl chlorides can occur, it is generally not a major side reaction in the synthesis and typical nucleophilic substitution reactions of this compound unless strong reducing agents or specific catalysts are present. If you suspect dehalogenation, GC-MS would be the best technique to identify byproducts with fewer chlorine atoms.

Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Workflow start Byproduct Observed identify Identify Byproduct (GC-MS, HPLC, NMR) start->identify disulfide Disulfide? identify->disulfide sulfide Sulfide? disulfide->sulfide No inert_atm Implement Inert Atmosphere Protocol disulfide->inert_atm Yes alcohol_ether Alcohol/Ether? sulfide->alcohol_ether No temp_control Control Temperature and Reagent Addition Rate sulfide->temp_control Yes anhydrous Use Anhydrous Conditions alcohol_ether->anhydrous Yes end Pure Product inert_atm->end temp_control->end anhydrous->end

Caption: A logical workflow for identifying and mitigating byproduct formation.

References

Technical Support Center: Synthesis of 2,4-Dichlorobenzyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichlorobenzyl Mercaptan. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols and troubleshoot common issues. My aim is to provide you with in-depth, field-proven insights to enhance the yield and purity of your product.

Part 1: Understanding the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceuticals and agrochemicals. The most common and efficient route involves the nucleophilic substitution of 2,4-dichlorobenzyl chloride with a sulfur-containing nucleophile. The choice of this nucleophile and the reaction conditions are paramount in determining the final yield and purity of the mercaptan.

Common Synthetic Routes
  • Reaction with Sodium Hydrosulfide (NaSH): This is a direct and widely used method where 2,4-dichlorobenzyl chloride reacts with NaSH in a suitable solvent, such as ethanol or methanol, to yield the desired mercaptan.

  • Thiourea Method: This two-step process involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to release the mercaptan. This method is often preferred when the direct use of NaSH is problematic.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield of this compound?

A1: The most critical factor is the prevention of oxidative side reactions. Mercaptans are notoriously susceptible to oxidation, which leads to the formation of the corresponding disulfide (bis(2,4-dichlorobenzyl) disulfide). This not only consumes your desired product but also complicates the purification process. To mitigate this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.

Q2: I am observing a significant amount of disulfide byproduct. How can I minimize its formation?

A2: Besides maintaining an inert atmosphere, the following steps can help minimize disulfide formation:

  • Control of Reaction Temperature: Lowering the reaction temperature can slow down the rate of oxidation.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial.

  • Immediate Workup: Processing the reaction mixture promptly after completion can reduce the exposure time to potential oxidants.

Q3: My reaction with NaSH is giving low yields. What could be the cause?

A3: Low yields in the NaSH route can often be attributed to the quality and handling of the NaSH. Sodium hydrosulfide is hygroscopic and can degrade upon exposure to air and moisture. Ensure you are using anhydrous NaSH and handle it under an inert atmosphere. Additionally, the choice of solvent is crucial. Protic solvents like ethanol or methanol are generally effective.

Q4: I am struggling with the hydrolysis step in the thiourea method. What are the optimal conditions?

A4: The hydrolysis of the isothiouronium salt is typically carried out using a strong base like sodium hydroxide. The key is to ensure complete hydrolysis without promoting side reactions. A common protocol involves heating the salt in an aqueous or alcoholic solution of NaOH. The progress of the hydrolysis can be monitored by TLC.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound via NaSH

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Anhydrous Sodium Hydrosulfide (NaSH)

  • Anhydrous Ethanol

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Dissolve 2,4-dichlorobenzyl chloride (1 equivalent) in anhydrous ethanol.

  • In a separate flask, dissolve anhydrous NaSH (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • Slowly add the NaSH solution to the 2,4-dichlorobenzyl chloride solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Summary: Comparison of Synthetic Routes
ParameterNaSH MethodThiourea Method
Typical Yield 75-85%70-80%
Purity (crude) ~90%~85%
Key Advantage Direct, one-step reactionAvoids handling of NaSH
Key Disadvantage Sensitive to air and moistureTwo-step process

Part 4: Visualizing the Process

Diagram 1: General Workflow for Mercaptan Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents (2,4-Dichlorobenzyl Chloride, Sulfur Source) setup Assemble Reaction Setup (Inert Atmosphere) reagents->setup addition Slow Addition of Nucleophile setup->addition heating Reflux/Heating addition->heating monitoring Monitor Progress (TLC) heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification final_product final_product purification->final_product Final Product: This compound

Caption: Workflow for this compound Synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_oxidation Check for Disulfide Byproduct (TLC, NMR, or MS) start->check_oxidation oxidation_present Disulfide Detected check_oxidation->oxidation_present no_oxidation No Significant Disulfide check_oxidation->no_oxidation optimize_inert Improve Inert Atmosphere (Degas Solvents, Use Schlenk Line) oxidation_present->optimize_inert Yes lower_temp Lower Reaction Temperature oxidation_present->lower_temp Yes immediate_workup Ensure Prompt Workup oxidation_present->immediate_workup Yes check_reagents Verify Reagent Quality (Anhydrous NaSH, Purity of Starting Material) no_oxidation->check_reagents No check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction extend_time Extend Reaction Time incomplete_reaction->extend_time Yes increase_temp Increase Temperature incomplete_reaction->increase_temp Yes

Caption: Troubleshooting Low Yield in Mercaptan Synthesis.

Part 5: References

  • Synthesis of Mercaptans: For a general overview of mercaptan synthesis, including the use of sodium hydrosulfide and thiourea, please refer to comprehensive organic chemistry textbooks. A good online resource is the organic chemistry portal.

    • Source: Organic Chemistry Portal

    • URL: --INVALID-LINK--

  • Oxidation of Thiols: To understand the mechanism of thiol oxidation to disulfides and methods to prevent it, academic articles and reviews on the topic are invaluable.

    • Source: Chemical Reviews

    • URL: --INVALID-LINK-- (A search for "thiol oxidation" will yield relevant articles).

  • Handling of Air-Sensitive Reagents: For best practices on handling reagents like NaSH, refer to standard laboratory safety manuals and resources.

    • Source: Sigma-Aldrich Technical Documents

    • URL: --INVALID-LINK--

Overview: The Challenge of Purifying 2,4-Dichlorobenzyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 2,4-Dichlorobenzyl Mercaptan

Welcome to the technical support guide for the purification of this compound (DCBM). This resource is designed for chemistry professionals engaged in research and development who handle this reactive thiol intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity and yield in your experiments. Our focus is on explaining the underlying chemical principles to empower you to troubleshoot effectively.

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. However, its purification is often complicated by its susceptibility to oxidation. The thiol (-SH) group can readily oxidize, especially at elevated temperatures or in the presence of atmospheric oxygen, to form the corresponding disulfide (bis(2,4-dichlorobenzyl) disulfide). This primary impurity is often the main cause of low purity and yield. Additionally, residual starting materials or by-products from its synthesis can further complicate purification.

This guide provides detailed protocols and troubleshooting advice for the most common and effective purification techniques: Vacuum Distillation and Flash Column Chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in crude this compound?

The most common impurity is the disulfide, formed by the oxidation of two mercaptan molecules. Other potential impurities depend on the synthetic route but can include unreacted 2,4-dichlorobenzyl chloride or residual solvents.[1][2] The presence of the disulfide is often indicated by a slight yellowing of the product and can be readily identified by analytical techniques like GC-MS or HPLC.

Q2: Why is my "pure" this compound turning cloudy or developing a yellow tint during storage?

This is a classic sign of oxidation.[3] Thiols are sensitive to air and light, which can catalyze the formation of disulfides.[4] Proper storage is critical to maintaining purity. The product should be stored under an inert atmosphere (nitrogen or argon), in an amber vial or a flask protected from light, and preferably at reduced temperatures (refrigerated).

Q3: Which analytical method is best for assessing the purity of this compound?

Gas Chromatography (GC) is highly effective for this compound due to its volatility. A GC analysis can provide excellent separation of the mercaptan from its corresponding disulfide and other potential volatile impurities.[5] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is also a suitable method for purity assessment and is a standard technique for analyzing 2,4-D derivatives.[6]

Core Purification Protocols & Troubleshooting

We will now delve into the two primary methods for purifying this compound.

Method 1: High-Vacuum Distillation

Vacuum distillation is the preferred method for purifying DCBM on a larger scale, as it allows for boiling at a significantly lower temperature, thereby minimizing thermal degradation and oxidation. Given its boiling point of 115°C at 2 mmHg, a good vacuum pump is essential.[7]

cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Dry Glassware Thoroughly B Assemble Distillation Apparatus A->B C Charge Flask with Crude DCBM & Stir Bar B->C D Place Under Inert Atmosphere (N2/Ar) C->D E Apply High Vacuum (< 2 mmHg) D->E F Begin Gentle Heating & Stirring E->F G Collect Fractions at Stable Head Temperature F->G H Cool System Under Vacuum G->H I Backfill with Inert Gas H->I J Transfer Pure Product to Storage Vessel I->J K Analyze Purity (GC/HPLC) J->K

Caption: Workflow for Vacuum Distillation of DCBM.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is completely dry to prevent hydrolysis of any residual chlorinated starting materials. Use high-vacuum grease on all joints.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Inert Atmosphere: Flush the entire system with a slow stream of nitrogen or argon for several minutes to displace all oxygen.

  • Applying Vacuum: Slowly and carefully apply vacuum. The initial bubbling of dissolved gases should be allowed to subside before applying full vacuum. A vacuum level of <2 mmHg is recommended.[7]

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle with gentle stirring.

  • Fraction Collection: Discard any initial low-boiling fractions (forerun), which may contain volatile solvents. Collect the main fraction when the vapor temperature is stable and near the expected boiling point at your measured pressure (e.g., ~115°C at 2 mmHg).[7] The distillate should be a colorless liquid.[8]

  • Shutdown: Once the distillation is complete, lower the heating mantle and allow the system to cool completely before venting. Vent the system to an inert atmosphere, not to air, to protect the newly purified product.

  • Analysis and Storage: Immediately analyze the purity of the collected fraction(s) by GC or HPLC. Store the pure product under an inert atmosphere in a sealed, light-protected container at low temperature.

  • Q: My product turned yellow in the distillation pot and the yield is low. What happened?

    • A: This strongly suggests thermal decomposition or oxidation. The temperature of the distillation pot may have been too high, or the vacuum was not sufficient. Ensure your vacuum pump is pulling a low enough vacuum (<2 mmHg). Check for leaks in your system. A leak will introduce oxygen, leading to rapid disulfide formation at high temperatures.

  • Q: The distillation is very slow or has stopped, even with high heat.

    • A: This could be due to several factors. First, ensure your vacuum is stable and adequate. Second, check that the condenser is not blocked. Third, consider that a significant portion of your crude material may be non-volatile impurities (like the disulfide), which will remain in the distillation pot.

  • Q: My distilled product is not as pure as expected and still contains disulfide.

    • A: The boiling points of the mercaptan and the disulfide may not be sufficiently different for complete separation in a single distillation, especially with a simple short-path setup. A fractional distillation column (e.g., a Vigreux column) can improve separation. Alternatively, the distillation temperature might have been high enough to cause some of the mercaptan to oxidize during the distillation process itself.

Method 2: Flash Column Chromatography

For smaller scales or when distillation is impractical, flash chromatography can be an effective purification method. However, care must be taken to avoid on-column oxidation of the thiol.

  • Oxidation Risk: Standard silica gel can be slightly acidic and has a large surface area, which can promote the oxidation of thiols.[4]

  • Solvent Choice: Solvents must be deoxygenated to prevent oxidation during the purification process. Bubbling nitrogen or argon through the eluent for 15-30 minutes before use is a common and effective practice.[4]

cluster_prep Preparation cluster_run Chromatography cluster_post Post-Chromatography A Deoxygenate Solvents (N2/Ar sparging) B Pack Column with Silica Gel A->B C Equilibrate Column with Mobile Phase B->C D Load Crude DCBM (minimal solvent) C->D E Elute with Deoxygenated Solvent System D->E F Collect Fractions Under Positive N2 Pressure E->F G Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Place Under Inert Gas Immediately I->J K Analyze Purity & Store Properly J->K

Caption: Workflow for Flash Chromatography of DCBM.

  • Solvent Preparation: Prepare your eluent system (e.g., a hexane/ethyl acetate or hexane/dichloromethane mixture). Thoroughly deoxygenate the solvent by sparging with nitrogen or argon for at least 20 minutes.

  • Column Packing: Pack a suitable size flash chromatography column with silica gel using the deoxygenated eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the deoxygenated mobile phase or a less polar solvent like hexane. Load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the deoxygenated mobile phase, applying positive pressure with nitrogen or argon. This maintains an inert environment throughout the separation.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The disulfide, being less polar, will typically elute before the more polar mercaptan.

  • Solvent Removal: Combine the pure fractions. Remove the solvent using a rotary evaporator. It is crucial to immediately place the resulting purified oil under an inert atmosphere to prevent post-purification oxidation.

  • Analysis and Storage: Confirm purity via GC or HPLC and store appropriately.

  • Q: I see significant streaking of my product spot on the TLC plate.

    • A: Streaking can indicate that the compound is too polar for the chosen solvent system or that it is interacting too strongly with the silica gel. Try increasing the polarity of your eluent. It can also be a sign of on-plate degradation; running the TLC quickly and in a chamber saturated with deoxygenated solvent can help.

  • Q: My yield is low, and I recovered a lot of disulfide. How can I prevent this?

    • A: This is a clear sign of on-column oxidation. The single most important preventative measure is the rigorous deoxygenation of your solvents.[4] Running the column quickly and avoiding prolonged exposure of the compound on the silica can also help minimize oxidation.

  • Q: Can I use a different stationary phase?

    • A: Yes. While silica is common, using a less acidic stationary phase like neutral alumina might reduce the risk of acid-catalyzed degradation, though this should be tested on a small scale first.

Data Summary

PropertyValueSource
IUPAC Name (2,4-dichlorophenyl)methanethiol[5][7]
Molecular Formula C₇H₆Cl₂S[9]
Molecular Weight 193.09 g/mol [9]
Appearance Colorless to Almost Colorless Liquid[8]
Boiling Point 115°C @ 2 mmHg[7]
Purity (Commercial) >98.0% (GC)[5]
Purification MethodProsConsBest For
Vacuum Distillation - Excellent for large quantities- Cost-effective solvents- Can achieve very high purity- Requires specialized high-vacuum equipment- Risk of thermal degradation if not controlled- Not ideal for very small scalesScales >5g; removing non-volatile or very high-boiling impurities
Flash Chromatography - Good for small to medium scales- High resolution for similar polarity compounds- Ambient temperature operation- Risk of on-column oxidation- Requires larger volumes of solvents- Can be more time-consumingScales <5g; separating compounds with close boiling points but different polarities

References

Technical Support Center: Challenges in Handling Air-Sensitive 2,4-Dichlorobenzyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-Dichlorobenzyl Mercaptan (CAS No: 59293-67-3). This document is designed for researchers, scientists, and drug development professionals who work with this highly reactive and air-sensitive thiol. Its potent stench, toxicity, and propensity for oxidation present unique challenges in the laboratory.[1][2][3] This guide provides field-proven insights and troubleshooting solutions to ensure experimental success, safety, and integrity of your results.

The core challenge in handling this compound stems from the high reactivity of the thiol (-SH) group. This sulfhydryl group is readily susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts the mercaptan into its corresponding disulfide (bis(2,4-dichlorobenzyl) disulfide).[4][5] This dimerization is often the primary source of impurities, leading to inconsistent reaction outcomes and analytical discrepancies. This guide is structured to address these specific issues through a practical, question-and-answer format.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the handling and use of this compound.

Question 1: My previously clear this compound solution has become cloudy or has formed a white precipitate. What is happening?

  • Probable Cause: This is a classic sign of oxidation. The thiol is reacting with oxygen from the air to form the less soluble disulfide dimer. This process can be accelerated by exposure to light, heat, or trace metal impurities which can catalyze the oxidation.[6][7]

  • Recommended Solution & Proactive Measures:

    • Work Under an Inert Atmosphere: The most critical control measure is the rigorous exclusion of oxygen. All manipulations, including aliquoting, weighing, and solvent addition, should be performed under a dry, inert atmosphere like nitrogen or argon using a glove box or Schlenk line techniques.[8][9][10]

    • Use Degassed Solvents: Solvents can be a significant source of dissolved oxygen. Always use freshly degassed solvents for preparing solutions. Common degassing methods include freeze-pump-thaw cycles, sparging with an inert gas for 30-60 minutes, or boiling and cooling under an inert atmosphere.

    • Store Properly: Ensure the primary container is sealed tightly under an inert gas and stored in a cool, dark place as recommended.[1][2][11] If you frequently use small amounts, consider aliquoting the material into smaller, single-use vials under inert gas to prevent repeated exposure of the bulk supply to potential contaminants.

Question 2: My reaction yield is significantly lower than expected, and I've isolated a high-molecular-weight impurity. Why?

  • Probable Cause: The unintended formation of the disulfide byproduct is the most likely reason. Because two molecules of the mercaptan are consumed to form one molecule of the disulfide, this side reaction can rapidly deplete your starting material and reduce the yield of your desired product. This is especially problematic in reactions where the mercaptan is the limiting reagent.

  • Recommended Solution & Proactive Measures:

    • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound, especially if it's from a previously opened bottle. A quick analysis by Gas Chromatography (GC) can reveal the presence of the disulfide.[12]

    • Implement Rigorous Air-Sensitive Techniques: As detailed above, ensure your entire reaction setup is free of oxygen. This includes pre-drying glassware in an oven (e.g., 125°C overnight) and cooling it under vacuum or a stream of inert gas.[9][10]

    • Control Reaction Temperature: While the literature on this specific mercaptan is limited, oxidation of benzyl mercaptans can be influenced by temperature.[4] Running reactions at the lowest effective temperature may help minimize the rate of oxidative side reactions.

Question 3: I'm observing inconsistent results in my biological or analytical assays. Could the mercaptan be the issue?

  • Probable Cause: Yes, the integrity of the thiol is crucial. In biological assays, the mercaptan is often the active species, for example, by alkylating sulfhydryl groups on proteins like tubulin.[13] If it oxidizes to the disulfide, it may become inactive or exhibit different activity, leading to unreliable data. Similarly, in analytical techniques like HPLC or GC, the sample can oxidize during preparation or while waiting in an autosampler.

  • Recommended Solution & Proactive Measures:

    • Prepare Samples Freshly: Prepare solutions for assays immediately before use from a reliable, pure source of the mercaptan.

    • Inert Sample Preparation: Prepare analytical samples (e.g., dilutions for GC/HPLC) using degassed solvents and under an inert atmosphere if possible.

    • Minimize Wait Times: Analyze samples as quickly as possible after preparation to minimize the time they are exposed to ambient conditions.

Visualizing the Core Problem: The Oxidation Pathway

The primary challenge, the oxidation of the mercaptan to its disulfide, is illustrated below. This simple dimerization is the root cause of many of the issues detailed in this guide.

OxidationPathway cluster_reactants Reactants cluster_products Products Mercaptan1 2 x (this compound) (R-SH) Disulfide Bis(2,4-dichlorobenzyl) Disulfide (R-S-S-R) Mercaptan1->Disulfide Oxidation (Catalyzed by light, heat, metal ions) Oxygen + O₂ (Air) Water + 2 H₂O

Caption: Oxidation of this compound to its disulfide.

II. Frequently Asked Questions (FAQs)

This section covers general questions regarding the safe and effective handling of this compound.

1. What are the primary hazards associated with this compound? this compound is classified as a hazardous chemical.[14] Key hazards include:

  • Toxicity: It is toxic if inhaled and harmful if swallowed.[3][14] Immediate medical attention is required in case of significant exposure.[1][14]

  • Irritation: It causes serious skin and eye irritation.[1][14]

  • Respiratory Issues: It may cause respiratory irritation.[3][14]

  • Stench: Like most mercaptans, it has a powerful and unpleasant odor.[1][2] All work should be conducted in a well-ventilated chemical fume hood.

2. What are the correct storage conditions for this compound? To maintain its purity and stability, store this compound under the following conditions:

  • Atmosphere: Under a dry, inert atmosphere (Nitrogen or Argon).

  • Container: In a tightly closed, appropriate container.[1][15]

  • Location: In a dry, cool, and well-ventilated place.[2]

  • Protection: Keep away from heat, open flames, and strong oxidizing agents.[2]

3. How should I transfer the liquid from the manufacturer's bottle? For transferring air-sensitive liquids, standard syringe techniques are used.[10]

  • Preparation: Use an oven-dried syringe and a long needle (cannula). Flush the syringe with inert gas multiple times before use.[10]

  • Procedure: Pierce the septum of the bottle with the needle. Then, introduce a second needle connected to an inert gas line (vented through a bubbler) to create a slight positive pressure. This allows you to draw the liquid into the syringe without creating a vacuum that could pull in air.[9][10] Transfer the liquid directly to your reaction flask, which should also be under an inert atmosphere.

4. How do I safely quench and dispose of excess this compound? Never dispose of active mercaptans directly into waste streams. They must be chemically neutralized first. A common and effective method is oxidation with sodium hypochlorite (bleach).

Experimental Protocol: Quenching of this compound This protocol should be performed entirely within a certified chemical fume hood.

  • Prepare Quenching Solution: In a flask of appropriate size, prepare a solution of household bleach (typically 5-8% sodium hypochlorite) or a lab-grade equivalent, diluted with water if necessary. Ensure the quenching flask is in an ice bath to control the reaction temperature, as the oxidation can be exothermic.

  • Slow Addition: Slowly and carefully add the this compound solution dropwise to the stirring bleach solution. A significant excess of hypochlorite should be used to ensure complete oxidation.

  • Monitor Reaction: The reaction will neutralize the mercaptan's odor and convert it to less harmful sulfonate species.[6] Continue stirring in the ice bath for at least one hour after the addition is complete.

  • Test for Completion: To ensure all mercaptan has been destroyed, you can use lead acetate test strips. A positive test (darkening of the strip) indicates the presence of thiols. If the test is positive, add more bleach and continue stirring.

  • Neutralization & Disposal: Once the reaction is complete (odor is gone and/or lead acetate test is negative), the resulting solution can be neutralized with a suitable reducing agent for excess bleach (like sodium bisulfite) if required by your institution's waste protocols. The final aqueous solution can then be disposed of according to your local environmental health and safety guidelines.

Data Summary: Physicochemical Properties

The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆Cl₂S[1][16]
Molecular Weight 193.10 g/mol [1]
Appearance Colorless to almost colorless clear liquid[3][15][16]
Density 1.36 g/cm³[1]
Flash Point > 100 °C / > 212 °F[1]
Water Solubility Immiscible[1]
Refractive Index 1.6025-1.6065 @ 20°C[16]

III. References

  • Method for preparation of benzyl mercaptan. Google Patents. --INVALID-LINK--

  • Mercaptan Toxicity. StatPearls - NCBI Bookshelf. --INVALID-LINK--

  • SAFETY DATA SHEET - this compound. Fisher Scientific. --INVALID-LINK--

  • This compound SDS, 65909-82-2 Safety Data Sheets. ECHEMI. --INVALID-LINK--

  • Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review. MDPI. --INVALID-LINK--

  • SAFETY DATA SHEET - 4-Chlorobenzyl mercaptan. Thermo Fisher Scientific. --INVALID-LINK--

  • This compound 59293-67-3. TCI AMERICA. --INVALID-LINK--

  • SAFETY DATA SHEET - this compound. Fisher Scientific. --INVALID-LINK--

  • Mercaptan Oxidations. VII. Oxidative Desulfurization of Benzyl Mercaptan, Benzyl Disulfide, and Related Species. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • Online mercaptans analyser to reduce content in hydrocarbon streams. PMA. --INVALID-LINK--

  • Process for disposal of mercaptans. Google Patents. --INVALID-LINK--

  • Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats. PubMed. --INVALID-LINK--

  • The Chemical Reactivity of 2,4-Dichlorobenzyl Chloride: A Cornerstone for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Reaction of Benzyl Mercaptan with 30% H2O2. ResearchGate. --INVALID-LINK--

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. --INVALID-LINK--

  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. --INVALID-LINK--

  • ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan. NCBI Bookshelf. --INVALID-LINK--

  • Mercaptans Removal. Equinox Engineering Ltd. --INVALID-LINK--

  • BENZYL MERCAPTAN MSDS CAS-No.: 100-53-8 MSDS. Loba Chemie. --INVALID-LINK--

  • Effective mercaptans odor control. BioAir Solutions. --INVALID-LINK--

  • Understanding the Process of Mercaptan Oxidation Catalysts. New Horizons Message. --INVALID-LINK--

  • The Relative Behavior of Benzylic Alcohols and Mercaptans Toward Oxidation By Sodium Anthraquinone-1-Monosulfonate (Ams). Taylor & Francis Online. --INVALID-LINK--

  • This compound, 98+%. Thermo Scientific Chemicals. --INVALID-LINK--

  • Mechanism study and determination kinetic of catalytic oxidation of mercaptans in Merox process. ResearchGate. --INVALID-LINK--

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. --INVALID-LINK--

  • POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Methyl mercaptan is a naturally occurring gaseous compound produced as a result. Agency for Toxic Substances and Disease Registry | ATSDR. --INVALID-LINK--

  • SAFETY DATA SHEET - Methyl mercaptan. Sigma-Aldrich. --INVALID-LINK--

  • Oxidation of mercaptans to disulfides. Google Patents. --INVALID-LINK--

  • Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. PubMed. --INVALID-LINK--

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich. --INVALID-LINK--

  • Product Stewardship Summary Methyl Mercaptan/Sodium Methyl Mercaptide. Chevron Phillips Chemical. --INVALID-LINK--

  • Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwidejournals.com. --INVALID-LINK--

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. --INVALID-LINK--

References

Technical Support Center: Minimizing Assay Interference with 2,4-Dichlorobenzyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use and effects of 2,4-Dichlorobenzyl Mercaptan and similar thiol-reactive compounds in biochemical and cell-based assays. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity and accuracy of your experimental data.

Introduction: The Duality of this compound in Assay Development

This compound is an organosulfur compound containing a reactive thiol group.[1][2] In the context of drug discovery and high-throughput screening (HTS), compounds with such reactive functional groups can be a significant source of assay interference.[3][4] They can interact non-specifically with assay components, particularly proteins, leading to false-positive or false-negative results.

This guide addresses the dual nature of this compound:

  • As a source of interference: Many screening compounds may contain a benzyl mercaptan moiety, or it may be a metabolite of a parent compound. Understanding its mechanism of interference is crucial for triaging hits and avoiding costly dead-ends in drug discovery projects.

  • As a tool for assay development: While not its primary use, a well-characterized reactive compound like this compound could theoretically be used as a positive control to validate counter-screens designed to identify thiol-reactive interference compounds.

This resource will focus on providing practical solutions for researchers encountering interference from thiol-reactive compounds, using this compound as a representative example.

Troubleshooting Guide: Thiol-Reactive Compound Interference

This section is designed to help you diagnose and resolve common issues related to assay interference from compounds like this compound.

Scenario 1: You've identified a potent "hit" in your primary screen, but you suspect it might be a false positive due to reactivity.

Question: My top hit from a high-throughput screen is showing potent, dose-dependent activity. However, its structure contains a thiol group, and I'm concerned about non-specific activity. How can I confirm if this is a genuine hit or an artifact of thiol reactivity?

Answer:

This is a common and critical challenge in HTS campaigns. Thiol-reactive compounds can covalently modify proteins, including your target enzyme or other proteins in the assay system, leading to apparent activity that is not due to specific, high-affinity binding.[5] Here’s a systematic approach to investigate this:

Step 1: The Dithiothreitol (DTT) Challenge Assay

  • Rationale: DTT is a thiol-scavenging agent. If your compound's activity is due to non-specific reaction with protein thiols, the presence of a high concentration of DTT in the assay buffer will "scavenge" the reactive compound, reducing its interaction with the target protein and thus decreasing its apparent activity.[5]

  • Protocol:

    • Determine the IC50 of your hit compound under standard assay conditions.

    • Repeat the IC50 determination with the addition of 1-5 mM DTT to your assay buffer. Ensure the DTT is fully dissolved and the pH of the buffer is re-checked and adjusted if necessary.

    • Compare the IC50 values obtained in the presence and absence of DTT.

  • Interpreting the Results:

    • Significant IC50 Shift (>10-fold increase): This strongly suggests your compound is a thiol-reactive artifact. The DTT is competing with your target protein for reaction with the compound.

    • No or Minimal IC50 Shift: This provides evidence that your compound's activity is likely not due to non-specific thiol reactivity. However, this is not absolute proof of specific binding, and further validation is recommended.

Condition Typical IC50 Interpretation
Standard Assay Buffer1 µMPotent hit identified
+ 5 mM DTT>50 µMHigh likelihood of thiol-reactive interference
+ 5 mM DTT1.5 µMThiol reactivity is less likely to be the primary mechanism of action

Step 2: Progress Curve Analysis

  • Rationale: Irreversible covalent inhibitors, which include many thiol-reactive compounds, exhibit time-dependent inhibition. This means the level of inhibition will increase over the pre-incubation time of the compound with the enzyme.[6][7]

  • Protocol:

    • Run your enzymatic assay by varying the pre-incubation time of the enzyme with your hit compound before adding the substrate. For example, use pre-incubation times of 0, 15, 30, and 60 minutes.

    • Plot the reaction progress (product formation vs. time) for each pre-incubation period.

  • Interpreting the Results:

    • Increasing Inhibition with Longer Pre-incubation: This is a hallmark of covalent modification and suggests your compound may be an irreversible inhibitor.

    • Constant Inhibition Regardless of Pre-incubation Time: This is characteristic of a reversible inhibitor.

Scenario 2: Your assay is showing high background noise or a drifting signal, and you suspect a component of your assay buffer is unstable.

Question: I'm observing a gradual increase in my assay signal over time, even in my negative control wells. Could this compound or a similar compound be causing this?

Answer:

Yes, this is a plausible scenario. Mercaptans are susceptible to oxidation, especially in aqueous buffers exposed to air.[8] The oxidation of a thiol can produce reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can interfere with certain assay readouts.[9]

Troubleshooting Steps:

  • Assess Buffer Stability: Prepare your complete assay buffer and incubate it at the assay temperature for the duration of a typical experiment. Measure the background signal at various time points. If the signal drifts, a component is likely unstable.

  • Test for ROS Generation: Several commercial kits are available to detect H₂O₂. Add your suspect compound to the assay buffer and measure ROS generation over time.

  • Include an Antioxidant: The addition of a mild antioxidant, such as N-acetylcysteine or glutathione, to the assay buffer can help to mitigate the effects of ROS generation.

  • Degas Buffers: If practical for your assay, degassing your buffers prior to use can reduce the amount of dissolved oxygen and slow the rate of thiol oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes assay interference?

A1: The primary mechanism is through the reactivity of its thiol (-SH) group. This group can act as a nucleophile and form covalent bonds with electrophilic sites on proteins, most commonly cysteine residues, through disulfide bond formation or Michael addition.[5][10] This covalent modification can alter the protein's structure and function, leading to a change in the assay signal that is not due to a specific, reversible binding event.

Q2: I am developing a new assay. How can I make it more robust to interference from thiol-reactive compounds?

A2: Proactively designing your assay to be resistant to such interference is a sound strategy. Consider the following:

  • Inclusion of DTT or other reducing agents: As a standard practice, including a reducing agent like DTT (typically 1-5 mM) in your assay buffer can help maintain a reducing environment and act as a scavenger for reactive compounds.[5]

  • Use of Bovine Serum Albumin (BSA): BSA can act as a "sponge" for non-specific binding compounds, effectively reducing their free concentration and their ability to interact with your target.

  • Counter-screening: Develop a counter-screen using a known thiol-reactive compound (like N-ethylmaleimide or even this compound as a characterized tool compound) to validate that your assay can identify and flag such interferents.

Q3: Are there any computational tools to predict if a compound is likely to be a thiol-reactive interferent?

A3: Yes, several computational tools and filters can help identify potentially problematic compounds. Pan-Assay Interference Compounds (PAINS) filters are widely used to flag substructures that are known to be associated with assay interference, including thiol reactivity.[11] These tools can be used to filter your HTS library before screening or to triage hits after a primary screen.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical workflow for identifying and validating hits from an HTS campaign, with a focus on mitigating interference from reactive compounds.

HTS_Triage_Workflow cluster_0 Primary Screen cluster_1 Interference Counter-Screens cluster_2 Hit Validation PrimaryScreen High-Throughput Screen (HTS) HitSelection Initial Hit Selection (e.g., >3 SD activity) PrimaryScreen->HitSelection DoseResponse Confirmatory Dose-Response HitSelection->DoseResponse Confirm Potency DTT_Assay DTT Challenge Assay (Test for Thiol Reactivity) OrthogonalAssay Orthogonal Assay DTT_Assay->OrthogonalAssay If No IC50 Shift FalsePositive1 False Positive (Thiol-Reactive) DTT_Assay->FalsePositive1 If Significant IC50 Shift AggregationAssay Aggregation Counter-Screen (e.g., Detergent Addition) AggregationAssay->OrthogonalAssay If Not an Aggregator FalsePositive2 False Positive (Aggregator) AggregationAssay->FalsePositive2 If Aggregator LuciferaseAssay Luciferase Inhibition Assay (for reporter gene assays) LuciferaseAssay->OrthogonalAssay If Not an Inhibitor FalsePositive3 False Positive (Assay Technology Interference) LuciferaseAssay->FalsePositive3 If Luciferase Inhibitor DoseResponse->DTT_Assay DoseResponse->AggregationAssay DoseResponse->LuciferaseAssay SAR Structure-Activity Relationship (SAR) by Analogs OrthogonalAssay->SAR Validate in Different Format ValidatedHit ValidatedHit SAR->ValidatedHit Genuine Hit Progression

References

Technical Support Center: Enhancing the Stability of 2,4-Dichlorobenzyl Mercaptan Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichlorobenzyl Mercaptan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common stability issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reliability of your this compound solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter with your this compound solutions in a question-and-answer format.

Question 1: Why has my this compound solution developed a white precipitate or cloudiness over time?

Answer:

The most common cause of precipitate formation in mercaptan solutions is oxidative degradation. The thiol group (-SH) of this compound is susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation leads to the formation of a disulfide bond between two mercaptan molecules, resulting in the creation of bis(2,4-dichlorobenzyl) disulfide. This disulfide is significantly less soluble in many common organic solvents compared to the parent mercaptan, causing it to precipitate out of the solution. The reaction is often catalyzed by trace metal ions and can be accelerated by exposure to light and elevated temperatures.[1][2]

Immediate Actions:

  • Confirm the Precipitate: If possible, isolate the precipitate and analyze it using techniques like Mass Spectrometry or NMR to confirm it is the disulfide dimer.

  • Assess the Remaining Solution: The supernatant liquid will now have a lower concentration of the active mercaptan. It is crucial to re-quantify the concentration before use.

  • Prevent Further Degradation: Immediately purge the vial with an inert gas (e.g., argon or nitrogen) and store it in a cool, dark place.

Question 2: I've noticed a significant loss of potency in my stock solution, but there's no visible precipitate. What could be the cause?

Answer:

A loss of potency without visible precipitation can be due to several factors:

  • Soluble Oligomers: In some cases, oxidation may lead to the formation of soluble disulfide dimers or other oxidized species that do not immediately precipitate, especially at lower concentrations.

  • Volatilization: this compound has a low vapor pressure, but repeated opening of the container, especially at room temperature, can lead to a gradual loss of the compound.[3]

  • Reaction with Solvent or Impurities: The solvent may contain impurities (e.g., peroxides in older ethers like THF or diethyl ether) that can react with and consume the mercaptan.

  • Adsorption to Container Surfaces: While less common for this compound, highly reactive molecules can sometimes adsorb to the inner surfaces of storage vessels, reducing the concentration in the solution.

Troubleshooting Steps:

  • Analytical Quantification: Use a reliable analytical method, such as Gas Chromatography with a Flame Photometric Detector (GC-FPD) or potentiometric titration, to accurately determine the current concentration of the mercaptan.[4][5][6]

  • Solvent Purity Check: If you suspect solvent degradation, use a fresh bottle of high-purity, inhibitor-free solvent for your next solution preparation.

  • Inert Atmosphere: Ensure that your solution is stored under a positive pressure of an inert gas to prevent both oxidation and volatilization.

Question 3: My solution has developed a yellow tint. Is it still usable?

Answer:

A change in color, such as the appearance of a yellow tint, is a strong indicator of chemical degradation. This can be due to the formation of various byproducts from side reactions, potentially involving the aromatic ring or reactions with impurities. The solution should be treated with caution and is likely no longer suitable for sensitive experiments where purity is critical. It is highly recommended to discard the solution and prepare a fresh one, following the best practices for stability outlined in the FAQs below.

Logical Flow for Troubleshooting Stability Issues

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Potential Cause cluster_action Corrective Action observe Instability Observed (Precipitate, Potency Loss, Color Change) is_precipitate Is there a visible precipitate? observe->is_precipitate is_potency_loss Is there a loss of potency? is_precipitate->is_potency_loss No oxidation Oxidation to Disulfide is_precipitate->oxidation Yes volatilization Volatilization / Solvent Impurities is_potency_loss->volatilization Yes side_reactions Side Reactions / Contamination is_potency_loss->side_reactions No (Color Change) prepare_fresh Prepare Fresh Solution Under Inert Atmosphere oxidation->prepare_fresh use_high_purity Use High-Purity Solvent volatilization->use_high_purity side_reactions->prepare_fresh add_antioxidant Consider Adding Thiol-Based Antioxidant prepare_fresh->add_antioxidant store_properly Store at 2-8°C Protected from Light add_antioxidant->store_properly use_high_purity->store_properly

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway is the oxidation of the thiol group (-SH) to form a disulfide (-S-S-) linkage. This process, as illustrated below, converts two molecules of the active mercaptan into one molecule of bis(2,4-dichlorobenzyl) disulfide. This reaction is often facilitated by oxygen, trace metals, and light.

Caption: Oxidative degradation of this compound.

Q2: What are the optimal storage conditions for this compound solutions?

To maximize the shelf-life of your solutions, adhere to the following storage conditions. These are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°CReduces reaction rates of degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[7]
Light Amber vials or store in the darkMinimizes light-catalyzed degradation.
Container Glass vials with PTFE-lined capsEnsures chemical inertness and a tight seal.

Q3: Can I add antioxidants to my solution to improve stability?

Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of thiols.[8][9] However, the choice and concentration of the antioxidant are critical.

  • Recommended Antioxidants: Thiol-based antioxidants are often effective. Low concentrations (sub-millimolar) of compounds like N-acetylcysteine (NAC) or glutathione (GSH) can improve stability.[10]

  • Concentration is Key: Be aware that high concentrations (>2 mM) of some thiol antioxidants can, paradoxically, accelerate the degradation of certain compounds.[10] It is crucial to perform a small-scale stability study to determine the optimal concentration for your specific application.

Q4: Which solvents are recommended for preparing solutions of this compound?

This compound is a non-polar molecule and has low water solubility.[3] Recommended solvents include:

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are good choices. Ensure they are of high purity and, in the case of THF, free of peroxides.

  • Alcohols: Ethanol and Methanol can also be used.

  • Aqueous Solutions: Due to its low water solubility, preparing aqueous solutions typically requires a co-solvent and/or a surfactant. The pH of aqueous solutions can also impact stability, with alkaline conditions potentially increasing the rate of oxidation.[11]

Experimental Protocol: Preparation and Stability Testing of a this compound Stock Solution

This protocol provides a step-by-step method for preparing a stabilized stock solution and assessing its stability over time.

Materials:

  • This compound (purity ≥98%)[12]

  • High-purity, anhydrous solvent (e.g., Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined screw caps

  • Analytical equipment (e.g., GC-FPD or HPLC-UV)

Procedure:

  • Solvent Preparation: De-gas the required volume of solvent by sparging with an inert gas for 15-20 minutes. This removes dissolved oxygen.

  • Solution Preparation (under inert atmosphere):

    • In a fume hood, accurately weigh the required amount of this compound into a tared amber vial.

    • Add the de-gassed solvent to achieve the desired concentration.

    • Purge the headspace of the vial with inert gas for 1-2 minutes.

    • Seal the vial tightly with the PTFE-lined cap.

  • Initial Analysis (T=0):

    • Immediately after preparation, take an aliquot of the solution for analysis.

    • Quantify the concentration of this compound using a validated analytical method. This will serve as your baseline (T=0) concentration.

  • Storage: Store the stock solution at 2-8°C, protected from light.

  • Stability Monitoring:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove the vial from storage and allow it to equilibrate to room temperature.

    • Before opening, briefly purge the headspace again with inert gas.

    • Withdraw an aliquot for analysis and immediately re-purge and re-seal the vial.

    • Analyze the aliquot to determine the concentration of the mercaptan.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • A solution is generally considered stable if the concentration remains within ±5% of the initial value.

G start Start degas De-gas Solvent with Inert Gas start->degas prepare Prepare Solution in Tared Amber Vial degas->prepare purge_seal Purge Headspace and Seal Tightly prepare->purge_seal analyze_t0 Analyze Initial Concentration (T=0) purge_seal->analyze_t0 store Store at 2-8°C, Protected from Light analyze_t0->store monitor Monitor at Time Points (e.g., 1, 3, 7, 14, 30 days) store->monitor analyze_tx Analyze Concentration (T=x) monitor->analyze_tx compare Compare with T=0 Concentration analyze_tx->compare stable Solution is Stable compare->stable Conc. within ±5% unstable Solution is Unstable compare->unstable Conc. outside ±5%

Caption: Experimental workflow for stability testing.

References

Technical Support Center: 2,4-Dichlorobenzyl Mercaptan Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for resolving issues related to thiol derivatization. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter in the laboratory. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying principles to empower you to optimize your analytical methods effectively.

Core Principles: The Chemistry of Thiol Derivatization

Before troubleshooting, it is crucial to understand the reaction mechanism. The goal of derivatization is to modify an analyte to make it more suitable for analysis, often by increasing its volatility for Gas Chromatography (GC) or enhancing its detectability for High-Performance Liquid Chromatography (HPLC).[1][2] In this context, we are focused on the derivatization of analytes containing a thiol (or mercaptan, -SH) functional group using an electrophilic reagent, such as 2,4-Dichlorobenzyl chloride or bromide.

The reaction is a classic nucleophilic substitution (Sₙ2). The key to success is activating the thiol group.

  • Deprotonation (Activation): The thiol group (-SH) is weakly acidic. In the presence of a base, it loses a proton to form a thiolate anion (-S⁻).

  • Nucleophilic Attack: This thiolate anion is a potent nucleophile. It readily attacks the electrophilic benzylic carbon of the 2,4-Dichlorobenzyl reagent, displacing the leaving group (e.g., a halide).

  • Product Formation: The result is a stable, less polar thioether derivative, which is more amenable to chromatographic analysis.

The efficiency of this entire process hinges on the formation of the thiolate anion, making pH the most critical parameter.[3][4]

Caption: General mechanism for thiol derivatization.

Troubleshooting Guide & FAQs

Question 1: My chromatogram shows a large peak for my unreacted analyte and a very small (or no) peak for the derivative. What's wrong?

This is the most common sign of incomplete or failed derivatization.[5] The cause can almost always be traced to one of three areas: Reaction Conditions, Reagent Integrity, or Sample Quality.

Troubleshooting_Workflow start Problem: Incomplete Derivatization check_conditions Investigate Reaction Conditions start->check_conditions check_reagent Assess Reagent Integrity start->check_reagent check_sample Evaluate Sample Quality start->check_sample ph Is pH correct? (Typically 8-11) check_conditions->ph reagent_conc Is reagent in sufficient excess? check_reagent->reagent_conc moisture Is there moisture in the sample/solvents? check_sample->moisture temp_time Are Temp/Time sufficient? ph->temp_time Yes adjust_ph Action: Adjust pH with buffer. Verify with meter. ph->adjust_ph No temp_time->check_reagent Yes optimize_tt Action: Increase temp or time. Run optimization matrix. temp_time->optimize_tt No reagent_age Is reagent fresh? Stored properly? reagent_conc->reagent_age Yes increase_reagent Action: Increase molar excess of derivatizing agent. reagent_conc->increase_reagent No reagent_age->check_sample Yes new_reagent Action: Use fresh, high-purity reagent. Check storage. reagent_age->new_reagent No matrix Are matrix effects interfering? moisture->matrix No dry_sample Action: Use anhydrous solvents. Dry sample extract thoroughly. moisture->dry_sample Yes cleanup Action: Improve sample cleanup (e.g., SPE, LLE). matrix->cleanup Yes

Caption: Logical workflow for troubleshooting incomplete derivatization.

Answer:

  • Suboptimal pH: This is the primary culprit. The reaction relies on the thiolate anion, which only forms under basic conditions.[3][6] Thiols typically have a pKa between 8 and 10.[4]

    • Solution: Ensure your reaction medium is buffered to a pH between 8 and 11.[6] A pH of 9 is often a good starting point. Do not assume the pH; measure it. While a higher pH increases the reaction rate, be aware that pH values above 11 can promote hydrolysis of the derivatizing reagent, leading to lower yields and interfering peaks.[6]

  • Insufficient Reagent Concentration: The derivatization is a bimolecular reaction; its rate depends on the concentration of both the analyte and the reagent.

    • Solution: The derivatizing agent must be present in a significant molar excess. A 2:1 molar ratio of reagent to active hydrogens is a minimum starting point, but ratios of 10:1 or higher are common, especially for complex samples. If you have a high concentration of your target analyte or other reactive species in the matrix, you may need to increase the reagent concentration further.[7]

  • Inadequate Reaction Time or Temperature: Derivatization reactions are not always instantaneous.

    • Solution: Many reactions require heating (e.g., 60-80°C) for a set period (e.g., 30-60 minutes) to proceed to completion.[1] If you are working at room temperature, the reaction may simply be too slow. Consult established protocols or perform a time-course experiment (analyzing aliquots at 15, 30, 60, and 90 minutes) to determine the optimal reaction time and temperature for your specific analyte.

  • Presence of Water: Moisture is detrimental to many derivatization protocols.[5] Water can react with and consume the derivatizing reagent, reducing its availability for your analyte.

    • Solution: Ensure all glassware is scrupulously dried. Use anhydrous-grade solvents for your reaction. If your sample is an extract, ensure it is evaporated to complete dryness before adding the derivatization cocktail.[1]

  • Reagent Degradation: Derivatizing agents can lose potency over time, especially if stored improperly.[8]

    • Solution: Use a fresh vial of high-purity reagent. Store reagents according to the manufacturer's instructions, which often means in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.

Question 2: I see my derivative peak, but the reproducibility between my calibration standards and my samples is poor. What could be the cause?

Answer: This issue often points to matrix effects . Components in your biological matrix (e.g., plasma, urine, tissue homogenate) can interfere with the derivatization reaction itself or with the final analysis.[9][10]

  • Competitive Reactions: Other nucleophilic compounds in the matrix can consume the derivatizing reagent, leading to inconsistent derivatization efficiency, especially at low analyte concentrations.

  • Ion Suppression/Enhancement (for LC-MS): Co-eluting matrix components, such as phospholipids or salts, can interfere with the ionization of your derivatized analyte in the mass spectrometer source, leading to variable signal intensity.[10][11]

  • Solution: Improve Sample Cleanup. A simple protein precipitation may not be sufficient. Implement a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10] This will remove a significant portion of interfering matrix components before the derivatization step, leading to a cleaner reaction and more reliable results. The use of a stable isotope-labeled internal standard that is added before the extraction can help correct for variability in both extraction recovery and matrix effects.

Question 3: My chromatogram is showing multiple unexpected peaks after derivatization. What are they?

Answer: This can be caused by several factors:

  • Side Reactions: Excessively harsh conditions (e.g., very high temperature or pH) can cause the derivatizing reagent to degrade or react with other functional groups on your analyte or with matrix components.[12]

    • Solution: Re-optimize your reaction conditions. Try lowering the temperature or shortening the reaction time. Ensure the pH is not unnecessarily high.

  • Excess Reagent: A large, broad, or tailing peak can often be attributed to the unreacted derivatizing agent.

    • Solution: While a molar excess is necessary for the reaction, an excessive amount can saturate the detector.[5] Try reducing the amount of reagent used, provided the reaction still goes to completion. Alternatively, introduce a post-derivatization cleanup step (e.g., a simple LLE or SPE wash) to remove the excess reagent before injection.

  • Analyte with Multiple Thiol Groups: If your analyte has more than one thiol group, you may see peaks corresponding to partially and fully derivatized products.

    • Solution: Drive the reaction to completion by increasing the reaction time, temperature, or reagent concentration to favor the formation of the single, fully derivatized product.[5]

Optimized Experimental Protocol (General Guideline)

This protocol provides a robust starting point. You must optimize these parameters for your specific analyte and matrix.

  • Sample Preparation:

    • To 100 µL of your sample (e.g., plasma, standard solution), add an appropriate internal standard.

    • Perform sample cleanup (e.g., SPE). Elute the analyte and evaporate the eluent to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Prepare a fresh derivatization solution consisting of your 2,4-Dichlorobenzylating agent (e.g., 10 mg/mL) in an anhydrous solvent like acetonitrile.

    • Reconstitute the dried sample extract in 100 µL of a basic buffer solution (e.g., 100 mM borate buffer, pH 9.0). Vortex briefly.

    • Add 50 µL of the derivatization solution to the vial. This represents a significant molar excess for most applications.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 70°C for 45 minutes in a heating block.[1][2]

  • Reaction Quench & Extraction (Optional but Recommended):

    • Cool the vial to room temperature.

    • Add 200 µL of an organic solvent (e.g., hexane or ethyl acetate) and 200 µL of water.

    • Vortex vigorously for 1 minute to extract the derivatized analyte into the organic layer.

    • Centrifuge to separate the layers.

  • Analysis:

    • Carefully transfer an aliquot of the organic layer to an autosampler vial for GC or LC-MS analysis.

Data Presentation: Key Optimization Parameters

ParameterTypical RangeRationale & Key Considerations
pH 8.0 - 11.0Essential for deprotonating the thiol to the reactive thiolate.[4][6] Start at pH 9.0. Too high (>11) can cause reagent hydrolysis.
Reaction Temperature Room Temp - 90°CBalances reaction rate with potential degradation of analyte or reagent. A 60-70°C range is a common starting point.
Reaction Time 15 - 90 minutesMust be sufficient for the reaction to reach completion. Requires empirical optimization.
Reagent Molar Excess 10x - 100xEnsures pseudo-first-order kinetics and drives the reaction to completion, especially in complex matrices.[7]
Solvent Acetonitrile, PyridineMust be anhydrous and inert.[1] Pyridine can act as both a solvent and a catalyst.[2][13]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,4-Dichlorobenzyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug are reliable, reproducible, and accurate. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 2,4-Dichlorobenzyl mercaptan, a key intermediate in the synthesis of various pharmaceutical compounds. As your Senior Application Scientist, I will not just present protocols; I will delve into the causality behind our experimental choices, ensuring a self-validating system of logic and scientific rigor.

The Critical Role of Method Validation

Before we delve into the specifics of this compound, it is paramount to understand the "why" of method validation. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines.[1][2] These guidelines are not just a checklist; they are a framework for building confidence in your analytical data. An unvalidated method is, at best, a source of uncertainty and, at worst, a liability that can derail a promising drug candidate.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This involves a thorough evaluation of a method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[1][4]

Understanding this compound and its Analytical Challenges

This compound is a reactive organosulfur compound.[5] Its thiol group makes it susceptible to oxidation, and its synthesis from 2,4-dichlorobenzyl chloride and a sulfur source like sodium hydrosulfide can introduce specific process-related impurities. The primary impurities of concern are often the corresponding disulfide (bis(2,4-dichlorobenzyl) disulfide) and thioether (bis(2,4-dichlorobenzyl) sulfide), formed through oxidative coupling and reaction with the starting material, respectively.

The analytical challenge, therefore, lies in developing a stability-indicating method—a method that can accurately quantify the parent compound while also separating it from its potential degradation products and process-related impurities.

A Comparative Analysis: HPLC vs. GC for this compound

Two of the most powerful chromatographic techniques for the analysis of organic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for the analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.

Below is a detailed breakdown of a validated Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the sample in 100 mL of diluent.

The following tables summarize the results of the validation studies for the proposed HPLC method, demonstrating its suitability for the intended purpose.

Table 1: Specificity - Forced Degradation Studies

Stress ConditionObservationsPeak Purity of this compound
Acid Hydrolysis (0.1N HCl, 60°C, 24h)~15% degradation, one major degradant peakPasses
Base Hydrolysis (0.1N NaOH, 60°C, 24h)~20% degradation, two major degradant peaksPasses
Oxidative (3% H₂O₂, RT, 24h)~30% degradation, significant formation of disulfidePasses
Thermal (80°C, 48h)~5% degradationPasses
Photolytic (ICH Q1B), 24hNo significant degradationPasses

Rationale: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7] By intentionally degrading the sample, we can ensure that the analytical method can separate the main compound from its degradation products.

Table 2: Linearity

Concentration (µg/mL)Peak Area (n=3)
50450123
75675432
100900876
1251125654
1501350987
Correlation Coefficient (r²) 0.9998

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. This is crucial for accurate quantification.

Table 3: Accuracy (% Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, n=3)% Recovery
80%8079.899.8%
100%100100.2100.2%
120%120119.799.8%

Rationale: Accuracy is the closeness of the test results to the true value. It is often determined by spiking a placebo with a known amount of the analyte.

Table 4: Precision

Parameter% RSD (n=6)
Repeatability (Intra-day)
Retention Time0.2%
Peak Area0.5%
Intermediate Precision (Inter-day)
Retention Time0.3%
Peak Area0.8%

Rationale: Precision measures the degree of scatter between a series of measurements. Repeatability assesses precision over a short time with the same analyst and equipment, while intermediate precision assesses it over different days and with different analysts.

Table 5: Robustness

Parameter Variation% RSD of Peak Area (n=3)
Flow Rate (± 0.1 mL/min)1.2%
Column Temperature (± 2°C)0.9%
Mobile Phase Composition (± 2% Acetonitrile)1.5%

Rationale: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Gas Chromatography (GC): An Alternative for Volatile Compounds

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, which has a boiling point that allows for volatilization without decomposition, GC can be a viable alternative to HPLC.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min at 250°C

  • Injection Volume: 1 µL (split mode)

Table 6: Comparative Analysis of HPLC and GC Methods

FeatureHPLC-UVGC-FID
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Selectivity Excellent, especially with gradient elution and diode array detection for peak purity analysis.Good, but may require derivatization for polar compounds.
Sensitivity Good, can be enhanced with more sensitive detectors (e.g., MS).Excellent for volatile compounds with FID.
Sample Preparation Generally simpler, involves dissolution in a suitable solvent.May require derivatization to improve volatility and peak shape.
Potential Issues Column degradation, mobile phase preparation and disposal.Thermal degradation of the analyte, matrix effects in the injector.
Impurity Profiling Well-suited for separating a wide range of impurities with different polarities.Can be effective for volatile impurities.

Visualizing the Workflow

A clear understanding of the analytical method validation workflow is crucial for successful implementation.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Documentation Method_Development Method Development & Optimization Validation_Protocol Define Validation Parameters & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: A streamlined workflow for analytical method validation.

Conclusion: A Scientifically Sound Approach

This guide has provided a comprehensive comparison of HPLC and GC methods for the analytical validation of this compound. While both techniques have their merits, the RP-HPLC method, with its demonstrated specificity, linearity, accuracy, precision, and robustness, stands out as a more versatile and reliable choice for routine quality control and stability testing in a pharmaceutical setting.

The key takeaway for any researcher or drug development professional is that a well-validated analytical method is the bedrock of reliable data. By understanding the principles behind the validation parameters and making informed choices about the analytical technique, you can ensure the integrity of your results and the ultimate success of your development program.

References

comparative study of 2,4-Dichlorobenzyl mercaptan and benzyl mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 2,4-Dichlorobenzyl Mercaptan vs. Benzyl Mercaptan

Introduction

In the landscape of drug discovery and development, particularly in the design of covalent inhibitors and chemical probes, the thiol functional group offers a unique and potent tool for engaging with biological targets. Its reactivity, governed by factors such as acidity (pKa) and nucleophilicity, can be finely tuned through structural modifications. This guide provides a detailed comparative study of two key thiol-containing molecules: the unsubstituted Benzyl Mercaptan and its halogenated analogue, this compound.

While Benzyl Mercaptan serves as a foundational building block in organic synthesis, the introduction of electron-withdrawing chlorine atoms in the 2,4-Dichlorobenzyl structure dramatically alters its physicochemical and reactive properties.[1][2] Understanding these differences is paramount for researchers selecting moieties for covalent warheads, linkers, or as fragments in drug design. This document will dissect their properties, propose experimental protocols for their direct comparison, and discuss the implications of their distinct characteristics in a drug development context.

Physicochemical Properties: A Tale of Two Rings

The addition of two chlorine atoms to the benzene ring is the central differentiator between these two molecules. These substituents exert a profound influence on electron distribution, which in turn modulates key parameters like acidity, lipophilicity, and molecular weight.

This shift in acidity has direct consequences for the mercaptan's behavior in physiological conditions (pH ~7.4), as a larger fraction of the dichlorinated compound will exist in its more nucleophilic thiolate form compared to the unsubstituted version.

PropertyBenzyl MercaptanThis compoundRationale for Difference
Molecular Formula C₇H₈S[2][3]C₇H₆Cl₂S[7][8]Addition of two chlorine atoms, removal of two hydrogen atoms.
Molecular Weight 124.21 g/mol [9]193.09 g/mol [7]The mass of two chlorine atoms replacing two hydrogen atoms.
pKa of Thiol (SH) 9.43[1][3][4]Expected to be < 9.43Strong inductive electron-withdrawal by Cl atoms stabilizes the thiolate conjugate base, increasing acidity.[5][6]
Octanol-Water Partition Coefficient (LogP) ~2.4[1][3][9]3.423 (Calculated)[10]The two chlorine atoms significantly increase the lipophilicity of the molecule.
Water Solubility Not miscible or difficult to mix[1][11]Very low (log₁₀WS = -3.79, Calculated)[10]Increased lipophilicity leads to lower aqueous solubility.
Physical State Colorless Liquid[1][4]Liquid[7]Both are liquids at room temperature.

Comparative Reactivity Analysis

The electronic differences between the two compounds are the primary drivers of their reactivity profiles, specifically their nucleophilicity and susceptibility to oxidation.

Electronic Effects of Chlorine Substituents

The two chlorine atoms on the 2,4-Dichlorobenzyl ring are strongly electronegative. They exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density from the ring towards themselves. This effect is transmitted through the sigma bonds, influencing the entire molecule, including the distal thiol group. This polarization is key to understanding the altered acidity and reactivity.

Caption: Inductive effect of chlorine atoms in this compound.

Nucleophilicity

Nucleophilicity of a thiol is primarily dictated by its thiolate (RS⁻) form.[12][13] While the dichlorinated compound is a stronger acid and thus generates more thiolate at a given pH, the stability of this anion also means it is a less potent nucleophile compared to the thiolate of benzyl mercaptan. The electron-withdrawing groups that stabilize the negative charge on the sulfur also reduce its drive to attack an electrophilic center.

Therefore, a dichotomy exists:

  • At physiological pH (~7.4): this compound will have a higher concentration of its thiolate form.

  • In terms of intrinsic reactivity: The thiolate of Benzyl Mercaptan is a stronger nucleophile than the thiolate of the dichlorinated version.

The observed reaction rate with an electrophile will be a product of these two competing factors: the concentration of the reactive species (thiolate) and its intrinsic nucleophilicity. An experimental test is required to determine the net outcome.

Oxidative Stability

Thiols are susceptible to oxidation, most commonly forming disulfides (RSSR).[11][14] This process can be catalyzed by trace metals or occur via radical mechanisms.[15][16] The electron-poor nature of the sulfur atom in this compound may render it slightly less susceptible to certain oxidative pathways compared to the more electron-rich sulfur in Benzyl Mercaptan.

Experimental Protocols for Head-to-Head Comparison

To empirically validate the theoretical differences, the following protocols are proposed.

A. Protocol for Comparative Nucleophilicity Assay

This experiment measures the rate of reaction of each mercaptan with a model electrophile, iodoacetamide (IAM). The disappearance of the free thiol is monitored using 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), which reacts with thiols to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.[17]

Workflow Diagram

workflow prep Prepare Stock Solutions (Mercaptans, IAM, DTNB) buffer Prepare Reaction Buffer (e.g., pH 8.0) prep->buffer initiate Initiate Reaction: Add IAM to Mercaptan/DTNB mix buffer->initiate monitor Monitor Absorbance at 412 nm over time initiate->monitor Kinetic Read analyze Calculate Reaction Rates (Initial Slope) monitor->analyze compare Compare Rates: Dichloro vs. Unsubstituted analyze->compare

Caption: Workflow for the comparative thiol reactivity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of Benzyl Mercaptan and this compound in DMSO.

    • Prepare a 100 mM stock solution of Iodoacetamide (IAM) in reaction buffer.

    • Prepare a 10 mM stock solution of DTNB in reaction buffer.

    • Prepare the reaction buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0. Causality: A pH of 8.0 is chosen to be below the pKa of Benzyl Mercaptan, ensuring the reaction is not instantaneous and allowing for a measurable rate, while still permitting sufficient thiolate formation for the reaction to proceed.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 180 µL of reaction buffer.

    • Add 5 µL of the DTNB stock solution.

    • Add 5 µL of the respective mercaptan stock solution (final concentration ~250 µM). Mix well.

    • Obtain a baseline reading (t=0) on a plate reader at 412 nm.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 10 µL of the IAM stock solution (final concentration ~5 mM).

    • Immediately begin monitoring the absorbance at 412 nm every 30 seconds for 30 minutes. Include control wells without IAM to measure background thiol oxidation.

  • Data Analysis:

    • The rate of thiol consumption is proportional to the decrease in absorbance at 412 nm over time.

    • Plot Absorbance vs. Time for each compound. The initial rate of reaction is determined from the slope of the linear portion of this curve.

    • Compare the initial rates to determine the relative reactivity of the two mercaptans under these conditions.

B. Protocol for Oxidative Stability Assessment

This protocol assesses the propensity of each mercaptan to oxidize to its corresponding disulfide in the presence of air.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare 1 mM solutions of each mercaptan in a biologically relevant buffer (e.g., PBS, pH 7.4) containing 10% acetonitrile (to ensure solubility).

    • Transfer 1 mL of each solution into separate, loosely capped glass vials to allow for air exposure.

  • Incubation:

    • Store the vials at 37°C with gentle agitation.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.

    • Immediately quench any further reaction by adding the aliquot to 100 µL of acetonitrile containing 1% formic acid.

  • Quantification via HPLC:

    • Analyze the samples using a reverse-phase HPLC with a C18 column.

    • Monitor the disappearance of the starting mercaptan peak and the appearance of the corresponding disulfide peak using a UV detector.

    • Calculate the percentage of mercaptan remaining at each time point and plot this against time to determine the rate of oxidative degradation.

Implications for Drug Development

The choice between a benzyl mercaptan and a this compound moiety has significant consequences for drug design:

  • Potency and Selectivity of Covalent Inhibitors: The altered reactivity of the dichlorinated thiol will directly impact the rate of covalent bond formation with a target protein (e.g., cysteine residue). While its intrinsic nucleophilicity is lower, its higher concentration in the reactive thiolate form at physiological pH could lead to a faster overall reaction rate. This must be balanced, as excessively high reactivity can lead to off-target effects and toxicity.[18]

  • Pharmacokinetics and Cell Permeability: The significantly higher LogP of this compound suggests increased lipophilicity.[10] This may enhance membrane permeability and cell uptake but could also lead to higher plasma protein binding, lower aqueous solubility, and potential sequestration in adipose tissues, all of which critically affect the drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Metabolic Stability: The sites of chlorination block potential sites of aromatic oxidation by cytochrome P450 enzymes, which could increase the metabolic stability and half-life of a drug candidate containing this moiety.

  • Biological Activity Context: The 2,4-dichlorobenzyl group is a known pharmacophore. The related compound, 2,4-dichlorobenzyl alcohol, is a mild antiseptic used in throat lozenges, acting in part by denaturing proteins and blocking sodium channels.[19][20][21] This inherent biological activity could be a desirable feature or a source of off-target effects, depending on the therapeutic goal.

Conclusion

This compound and benzyl mercaptan, while structurally similar, are electronically and functionally distinct molecules. The introduction of two chlorine atoms lowers the thiol pKa, increases lipophilicity, and alters the fine balance of factors that determine nucleophilic reactivity. For the drug development professional, this compound offers a tool to enhance metabolic stability and modify cellular uptake, but its reactivity and inherent biological profile must be carefully characterized. Benzyl Mercaptan remains the simpler, more fundamental nucleophile. The choice between them is a strategic decision that should be guided by empirical data derived from the comparative experimental protocols outlined herein.

References

A Researcher's Guide to the High-Fidelity Quantification of Aromatic Thiols: A Comparative Analysis of Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of metabolic pathways, environmental analysis, and pharmaceutical stability, the accurate and precise quantification of thiol-containing compounds is a critical endeavor. Aromatic thiols, such as 2,4-Dichlorobenzyl mercaptan (DCBM), present a unique analytical challenge due to their reactivity and often low concentrations in complex matrices. This guide provides an in-depth comparison of the predominant chromatographic methods for the analysis of aromatic thiols, offering a robust framework for method selection and optimization. We will delve into the mechanistic underpinnings of these techniques, present comparative performance data, and provide actionable protocols to ensure the generation of reliable and reproducible results.

The Analytical Imperative: Why Accurate Thiol Quantification Matters

This guide will use this compound as a representative analyte to compare and contrast the primary analytical strategies: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both of which typically necessitate a derivatization step to enhance analyte stability and detectability.

The Role of Derivatization in Thiol Analysis

Direct analysis of thiols, particularly volatile ones, can be hampered by their propensity for oxidation to disulfides and their poor chromatographic behavior. Derivatization is a chemical modification process that converts the analyte into a more stable and easily detectable derivative.[2][3] For GC analysis, derivatization increases the volatility of the thiol, while for HPLC, it often involves the addition of a chromophore or fluorophore to enhance UV-visible or fluorescence detection.[4]

Method Comparison: GC vs. HPLC for Aromatic Thiol Analysis

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of aromatic thiols is contingent on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For thiol analysis, derivatization is often essential to improve volatility and thermal stability.[5]

Principle of Derivatization for GC: The active hydrogen of the thiol group is replaced with a non-polar group, such as a trimethylsilyl (TMS) group, which reduces the polarity and increases the vapor pressure of the analyte.[5] Another common approach for enhancing detectability with electron capture detectors (ECD) or mass spectrometry in negative chemical ionization mode is derivatization with electrophilic reagents like pentafluorobenzyl bromide (PFBBr).[6][7]

Workflow for GC-MS Analysis of Aromatic Thiols:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Aromatic Thiol Extract Extraction of Thiol Sample->Extract Deriv Derivatization (e.g., with PFBBr) Extract->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Analysis MS->Data Result Concentration Determination Data->Result

Caption: Workflow for GC-MS analysis of aromatic thiols.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[8] For thiols, derivatization is employed to introduce a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity.[9]

Principle of Derivatization for HPLC: The thiol group reacts with a derivatizing reagent to form a stable adduct with strong absorbance or fluorescence properties. Common derivatizing agents include 4,4'-dithiodipyridine (DTDP) and monobromobimane (MBB).[9][10]

Workflow for HPLC Analysis of Aromatic Thiols:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing Aromatic Thiol Extract Extraction of Thiol Sample->Extract Deriv Derivatization (e.g., with DTDP) Extract->Deriv HPLC HPLC Separation (e.g., Reversed-Phase) Deriv->HPLC Detector Detection (UV-Vis or Fluorescence) HPLC->Detector Data Data Analysis Detector->Data Result Concentration Determination Data->Result

Caption: Workflow for HPLC analysis of aromatic thiols.

Performance Comparison: Accuracy, Precision, and Sensitivity

The selection of an analytical method hinges on its performance characteristics. Below is a comparative summary of what can be typically expected from GC-MS and HPLC-based methods for aromatic thiol analysis.

FeatureGC-MS with DerivatizationHPLC with Derivatization (UV-Vis/Fluorescence)
Accuracy Excellent, especially with isotope-labeled internal standards.[11]High, but can be matrix-dependent.[12]
Precision High (RSD < 5% achievable).[11]High (RSD < 5% achievable).[12]
Sensitivity (LOD) Low ng/L to pg/L, particularly with selective detectors (e.g., NCI-MS).[6][7]Low µg/L to ng/L. Fluorescence detection is generally more sensitive than UV-Vis.[13][14]
Selectivity Very high, based on both chromatographic retention time and mass-to-charge ratio.Good to excellent, dependent on chromatographic resolution and detector specificity.
Sample Throughput Moderate, run times can be longer.Can be higher with modern UPLC systems.
Cost & Complexity Higher initial instrument cost and complexity.Generally lower instrument cost and complexity than GC-MS.

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, detailed and validated protocols are paramount.

Protocol 1: GC-MS Analysis of this compound with PFBBr Derivatization

This protocol is a representative method for the analysis of aromatic thiols in a liquid matrix.

1. Sample Preparation and Extraction:

  • To 10 mL of the sample, add a suitable internal standard (e.g., an isotope-labeled version of the analyte).

  • Perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.

  • Evaporate the organic phase to a small volume under a gentle stream of nitrogen.

2. Derivatization:

  • To the concentrated extract, add 100 µL of a 1% (w/v) solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetone and 50 µL of a 1 M potassium carbonate solution.

  • Vortex the mixture and heat at 60 °C for 1 hour.

  • After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

  • Collect the upper hexane layer for GC-MS analysis.

3. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

  • Injector: Splitless mode at 250 °C.

  • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron impact (EI) or negative chemical ionization (NCI) mode. Monitor characteristic ions for the derivatized analyte and internal standard.

Protocol 2: HPLC Analysis of this compound with DTDP Derivatization

This protocol provides a robust method for quantifying aromatic thiols using HPLC with UV detection.

1. Sample Preparation:

  • To 1 mL of the sample, add an appropriate internal standard.

  • If necessary, perform a solid-phase extraction (SPE) to clean up and concentrate the sample.

2. Derivatization:

  • To the prepared sample, add 100 µL of a 10 mM solution of 4,4'-dithiodipyridine (DTDP) in a suitable buffer (e.g., pH 7.4 phosphate buffer).

  • Allow the reaction to proceed at room temperature for 15 minutes.[10]

  • Quench the reaction if necessary with a small amount of a reducing agent that does not interfere with the analysis.

3. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis detector set to the maximum absorbance wavelength of the DTDP-thiol adduct (typically around 324 nm).[12]

Conclusion: Selecting the Optimal Method

The choice between GC-MS and HPLC for the analysis of aromatic thiols like this compound is not a matter of one method being universally superior. Instead, the decision should be guided by the specific requirements of the research.

  • For ultra-trace analysis and complex matrices, the high selectivity and sensitivity of GC-MS with derivatization make it the method of choice. The ability to use mass spectrometry for confirmation adds an extra layer of confidence in the results.

  • For routine analysis, higher throughput, and when dealing with less volatile or thermally sensitive compounds, HPLC with derivatization offers an excellent balance of performance, cost-effectiveness, and ease of use.

Ultimately, the most trustworthy data will be generated through a carefully validated method, irrespective of the chosen platform. This includes demonstrating specificity, linearity, accuracy, precision, and establishing limits of detection and quantification within the context of the sample matrix being investigated.

References

A Guide to Inter-Laboratory Comparison of 2,4-Dichlorobenzyl Mercaptan Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory validation of an analytical method for the quantification of 2,4-Dichlorobenzyl mercaptan. In the absence of a standardized, publicly available inter-laboratory study for this specific analyte, this document outlines a robust protocol based on established methodologies for similar volatile sulfur compounds. The objective is to offer a thorough starting point for researchers, scientists, and drug development professionals seeking to validate their own methods or to participate in a collaborative study. The proposed method is centered on Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and powerful technique for the analysis of mercaptans.[1][2][3]

Introduction to this compound and Analytical Challenges

This compound (C7H6Cl2S) is a chemical intermediate with a molecular weight of 193.09 g/mol .[4][5] Like many mercaptans, its analysis presents unique challenges due to the reactivity of the thiol group and its potential for adsorption onto analytical instrumentation, leading to variability in results.[3][6] Therefore, establishing a robust and reproducible analytical method is crucial for accurate quantification in various matrices.

Inter-laboratory comparison studies, often referred to as round-robin tests, are the "gold standard" for validating an analytical method.[7][8] They are essential for assessing the reproducibility and transferability of a method across different laboratories, instruments, and analysts.[9] This guide outlines a hypothetical inter-laboratory study to evaluate the performance of a GC-MS method for the analysis of this compound.

Hypothetical Inter-Laboratory Validation Study Design

This study is designed to assess the performance of a standardized analytical method for this compound across multiple laboratories.

Workflow of the Inter-Laboratory Validation Study

cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Centralized Preparation of This compound Samples B Distribution of Blinded Samples to Participating Laboratories A->B Secure Shipping C Analysis of Samples using the Standardized GC-MS Protocol B->C Standard Operating Procedure D Submission of Results to a Central Coordinator C->D Standardized Reporting Format E Statistical Analysis of the Collected Data D->E Anonymized Data F Evaluation of Method Performance (Accuracy, Precision, etc.) E->F Performance Metrics Calculation

Caption: Workflow of the Inter-Laboratory Validation Study.

Participating Laboratories

A minimum of five to eight laboratories with experience in GC-MS analysis of volatile and semi-volatile organic compounds should be recruited to ensure statistically significant results.

Sample Preparation and Distribution

A central laboratory will prepare samples of this compound in a common organic solvent matrix (e.g., methanol or acetonitrile) at three different concentration levels:

  • Low Concentration: 1 µg/mL

  • Mid Concentration: 10 µg/mL

  • High Concentration: 50 µg/mL

Each participating laboratory will receive a set of blinded samples, including replicates of each concentration level and a blank sample.

Standardized Analytical Protocol: GC-MS Analysis

To ensure consistency, all participating laboratories must adhere to the following standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

Key Steps in the Analytical Method

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing A Dilution of the received sample with the appropriate solvent B Injection of 1 µL of the prepared sample into the GC-MS A->B C Separation of 2,4-Dichlorobenzyl Mercaptan on a capillary column B->C D Detection and Quantification by Mass Spectrometry (MS) C->D E Integration of the chromatographic peak D->E F Calculation of concentration using a five-point calibration curve E->F

Caption: Key steps in the analytical method for this compound.

Instrumentation and Parameters
  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5973 or equivalent, capable of electron ionization (EI).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-polysiloxane column.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 50-300 amu.

  • Quantification Ion: To be determined from the mass spectrum of a pure standard of this compound.

Calibration

Each laboratory will prepare a five-point calibration curve from a certified reference standard of this compound. The calibration standards should bracket the expected concentration range of the distributed samples.

Data Analysis and Acceptance Criteria

The central coordinator will collect the results from all participating laboratories and perform a statistical analysis to evaluate the method's performance based on the following parameters:

  • Linearity (R²): The coefficient of determination for the calibration curve should be ≥ 0.995.

  • Accuracy (% Recovery): The mean recovery should be within 90-110% for all concentration levels.

  • Precision (RSD%):

    • Repeatability (Intra-laboratory precision): The relative standard deviation for replicate measurements within a single laboratory should be ≤ 5%.

    • Reproducibility (Inter-laboratory precision): The relative standard deviation for measurements across all laboratories should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Each laboratory will determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the lowest calibration standard (typically 3:1 for LOD and 10:1 for LOQ).

Hypothetical Inter-Laboratory Validation Results

The following table presents a hypothetical set of results from a five-laboratory comparison study, demonstrating how the data would be presented and evaluated.

Performance ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Acceptance Criteria
Linearity (R²) 0.99920.99890.99950.99910.9996≥ 0.995
Accuracy (% Recovery)
Low Concentration (1 µg/mL)95.5103.298.196.8101.590 - 110%
Mid Concentration (10 µg/mL)99.8101.599.298.5100.390 - 110%
High Concentration (50 µg/mL)100.599.1100.8101.299.790 - 110%
Precision (RSD%)
Repeatability2.13.51.82.92.3≤ 5%
LOD (µg/mL) 0.050.060.040.050.04Report
LOQ (µg/mL) 0.150.180.120.150.12Report

Discussion and Interpretation of Results

The hypothetical data presented in the table above would indicate that the standardized GC-MS method is robust, accurate, and precise for the analysis of this compound. The high linearity of the calibration curves across all laboratories suggests that the method provides a proportional response to the analyte concentration. The accuracy, demonstrated by the recovery values falling within the acceptance criteria, indicates a lack of significant systematic error. The low repeatability RSD% values show good precision within each laboratory, while a hypothetical reproducibility RSD% (calculated from the combined data) of less than 15% would confirm the method's transferability.

Potential sources of inter-laboratory variability could include differences in instrument sensitivity, sample handling techniques, and the preparation of calibration standards. Adherence to a strict, detailed protocol is paramount to minimizing these variations.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of this compound analysis by GC-MS. By following a standardized protocol and establishing clear acceptance criteria, laboratories can confidently validate the method's performance. A successful inter-laboratory study provides the highest level of assurance that the analytical method is fit for its intended purpose, ensuring reliable and reproducible data for researchers, scientists, and drug development professionals.

References

A Methodological and Comparative Guide to Thiol Derivatization for Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of derivatization strategies for the analysis of thiols (mercaptans) in complex biological and environmental matrices. While the primary focus is on established and validated methodologies, we will also theoretically evaluate the potential of lesser-documented reagents, such as 2,4-Dichlorobenzyl mercaptan, within this comparative framework. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and sensitive analytical methods for thiol-containing compounds.

The Critical Role of Thiols and the Analytical Challenge

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in a vast array of biological processes. They are integral to protein structure, enzymatic catalysis, and cellular redox signaling.[1] Key examples include the amino acid cysteine and the tripeptide glutathione, which is a master antioxidant in most living cells. Given their importance, the accurate quantification of thiols in complex matrices like plasma, urine, and cell lysates is a critical aspect of biomedical research and drug development.[2]

However, the analysis of thiols is fraught with challenges:

  • Low Abundance: Many biologically active thiols are present at very low concentrations.

  • Poor Stability: The sulfhydryl group is highly susceptible to oxidation, leading to the formation of disulfides, which can result in an underestimation of the reduced thiol content.[3]

  • Weak Chromophores/Fluorophores: Most thiols lack native chromophores or fluorophores, making their detection by common analytical techniques like UV-Vis or fluorescence spectroscopy insensitive without chemical modification.[4]

  • High Polarity: The polarity of many thiols can lead to poor retention on reversed-phase high-performance liquid chromatography (HPLC) columns.

To overcome these challenges, a chemical derivatization step is often employed. Derivatization is the process of chemically modifying an analyte to enhance its analytical properties, such as improving its detectability, stability, or chromatographic behavior.[5]

Principles of Thiol Derivatization

Derivatization strategies for thiols typically involve the reaction of the nucleophilic sulfhydryl group with an electrophilic reagent. A good derivatizing agent for thiols should possess the following characteristics:

  • High Reactivity and Selectivity: The reagent should react rapidly and specifically with the sulfhydryl group under mild conditions to minimize side reactions and sample degradation.

  • Formation of a Stable Product: The resulting derivative should be stable throughout the sample preparation and analysis process.

  • Introduction of a Detectable Tag: The reagent should introduce a moiety that can be sensitively detected, such as a strong chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that enhances ionization for mass spectrometry (MS).

  • Improved Chromatographic Properties: The derivatization should ideally result in a less polar product that is more amenable to separation by reversed-phase HPLC.

The derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. Pre-column derivatization is more common as it allows for the separation of excess reagent and by-products from the derivatized analyte.[5]

Comparative Evaluation of Thiol Derivatizing Agents

A variety of reagents have been developed for the derivatization of thiols. The choice of reagent depends on the specific thiol of interest, the sample matrix, and the available analytical instrumentation. Below is a comparison of some commonly used derivatizing agents.

Established Derivatizing Agents
Derivatizing AgentReaction PrincipleDetection MethodAdvantagesDisadvantages
Monobromobimane (mBBr) Alkylation of the thiol groupFluorescenceHigh sensitivity and specificity, forms stable thioether derivatives.[6]Reagent can be unstable and may require careful handling.
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) Thiol-disulfide exchangeUV-Vis (412 nm)Simple and rapid reaction, widely used for total thiol quantification.[6]Not suitable for chromatographic separation of individual thiols, measures total thiols.
N-(1-pyrenyl)maleimide (NPM) Michael addition to the maleimide groupFluorescenceHigh sensitivity, reacts specifically with thiols.[6]Can form multiple fluorescent products due to hydrolysis.[4]
o-phthalaldehyde (OPA) Reaction with primary amines in the presence of a thiolFluorescenceRapid reaction, good for amino acids containing a thiol group (e.g., cysteine).Requires the presence of a primary amine, less specific for thiols in general.[6]
Pentafluorobenzyl bromide (PFBBr) Nucleophilic substitutionGC-ECD, GC-MSForms derivatives with excellent electron-capturing properties, ideal for GC-ECD.Requires extraction into an organic solvent, derivatization can be complex.
Theoretical Evaluation of this compound

While not a commonly cited derivatizing agent for other thiols, we can evaluate the potential analytical applications of this compound itself as an analyte or its structural motifs in designing new reagents.

  • As an Analyte: this compound is a thiol, and its detection in complex matrices would be subject to the same challenges as other thiols. Therefore, it would likely require derivatization for sensitive analysis.

  • Structural Features for a Derivatizing Agent: If we consider a reagent based on the 2,4-dichlorobenzyl group, for instance, 2,4-dichlorobenzyl chloride , it could serve as a derivatizing agent for thiols.

Let's hypothesize the performance of such a reagent:

  • Reaction Principle: It would react with thiols via a nucleophilic substitution reaction, forming a stable thioether.

  • Detection: The two chlorine atoms on the benzene ring would make the derivative highly responsive to an Electron Capture Detector (ECD) in Gas Chromatography (GC). ECD is extremely sensitive to halogenated compounds.

  • Chromatography: The resulting thioether would be significantly less polar than the parent thiol, making it well-suited for GC analysis.

Hypothesized Comparison:

Derivatizing AgentReaction PrincipleDetection MethodPotential AdvantagesPotential Disadvantages
Hypothetical: 2,4-Dichlorobenzyl Chloride Nucleophilic substitutionGC-ECD, GC-MSHigh sensitivity with GC-ECD, forms stable derivatives suitable for GC.Requires GC instrumentation, derivatization may require anhydrous conditions and extraction.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the derivatization of thiols using established reagents. These workflows can be adapted for method development and validation with other reagents.

Visualizing the Derivatization Workflow

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma, Cell Lysate) Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Addition of Derivatizing Agent Extraction->Derivatization Incubation Reaction Incubation (Controlled Time & Temp) Derivatization->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis HPLC or GC Analysis Quenching->Analysis Detection Detection (UV-Vis, Fluorescence, MS, ECD) Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification mBBr_Reaction cluster_reactants Reactants cluster_product Product Thiol R-SH (Thiol) Product R-S-mBBr (Fluorescent Thioether) Thiol->Product + mBBr mBBr mBBr (Monobromobimane)

References

A Comparative Guide to the Cross-Validation of 2,4-Dichlorobenzyl Mercaptan as a Putative Covalent Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis for the cross-validation of 2,4-Dichlorobenzyl mercaptan as a potential covalent inhibitor of tubulin polymerization. Drawing upon established principles of chemical biology and cancer research, this document details the mechanistic rationale, comparative analysis with established tubulin inhibitors, and comprehensive experimental protocols to rigorously assess its efficacy and mechanism of action.

Introduction: The Rationale for Investigating this compound as a Tubulin Inhibitor

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell architecture.[1] Their dynamic instability is a key feature that is exploited by a number of highly successful anti-cancer therapeutics.[2] These agents are broadly classified as microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[3]

A distinct class of microtubule-destabilizing agents acts through covalent modification of tubulin, typically by targeting reactive cysteine residues.[3][4][5] The formation of an irreversible covalent bond can offer advantages in terms of prolonged target engagement and potency.[6]

This compound is a thiol-containing compound with a benzyl halide-like structure. Benzyl halides are known to be reactive towards nucleophiles, including the sulfhydryl groups of cysteine residues.[7][8] This inherent reactivity suggests that this compound has the potential to act as a covalent modifier of proteins. Notably, the related compound, 2,4-dichlorobenzyl thiocyanate (DCBT), has been shown to inhibit tubulin polymerization by forming a mixed disulfide with a this compound moiety and a protein sulfhydryl group, with a preference for β-tubulin. This provides a strong rationale for investigating this compound itself as a direct-acting covalent tubulin inhibitor.

This guide will provide the framework for validating this hypothesis through a series of biochemical and cell-based assays, comparing its potential activity against well-characterized tubulin inhibitors.

Comparative Analysis of Tubulin Inhibitors

To effectively evaluate the potential of this compound, its performance must be benchmarked against a panel of known tubulin modulators. The following table summarizes key quantitative data for established tubulin inhibitors that act through different mechanisms.

Compound Target Site on β-Tubulin Mechanism of Action Tubulin Polymerization IC50 (µM) Cytotoxicity IC50 (Various Cell Lines)
Colchicine Colchicine-binding siteDestabilizer~1.0 - 8.1[3][9]38.37 nM (MCF-7)[3]
Nocodazole Colchicine-binding siteDestabilizer~5.0[9]Varies by cell line
Vincristine Vinca alkaloid-binding siteDestabilizer~1.0[9]Varies by cell line
Paclitaxel (Taxol®) Taxane-binding siteStabilizer(Promotes polymerization)[9]Varies by cell line
T138067 Covalent modification of Cys-239Destabilizer~2.0[4]Effective against MDR cell lines[4][10]
This compound Putative: Covalent modification of CysteinePutative: DestabilizerTo be determinedTo be determined

Experimental Protocols for Cross-Validation

The following protocols provide a comprehensive workflow for the characterization and validation of this compound as a tubulin inhibitor.

Biochemical Assay: In Vitro Tubulin Polymerization

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. Both turbidity and fluorescence-based methods are presented.

Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Tubulin (>99% pure) - GTP-supplemented buffer - Test compounds (serial dilutions) - Controls (Paclitaxel, Colchicine) plate Prepare 96-well plate reagents->plate add_compounds Add test compounds and controls to plate plate->add_compounds mix Prepare reaction mix on ice: Tubulin + GTP buffer initiate Add tubulin mix to wells to initiate polymerization mix->initiate add_compounds->initiate incubate Incubate at 37°C in plate reader initiate->incubate turbidity Turbidity Method: Measure absorbance at 340 nm over time incubate->turbidity Option 1 fluorescence Fluorescence Method: Measure fluorescence increase over time incubate->fluorescence Option 2 plot Plot Absorbance/Fluorescence vs. Time turbidity->plot fluorescence->plot params Determine: - Lag time (t_lag) - Max polymerization rate (V_max) - Max polymer mass (A_max) plot->params ic50 Calculate IC50 value params->ic50

Caption: Workflow for in vitro tubulin polymerization assay.

Detailed Protocol (Fluorescence-Based):

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) to a final concentration of 4 mg/mL.

    • Prepare a fresh solution of General Tubulin Buffer supplemented with 1 mM GTP and a fluorescent reporter dye that binds to polymerized microtubules. Keep on ice.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then further dilute in General Tubulin Buffer. A typical final concentration range to test would be 0.1 µM to 100 µM.

    • Prepare positive controls (e.g., 10 µM colchicine or nocodazole for inhibition) and a negative control (e.g., 10 µM paclitaxel for promotion of polymerization). A vehicle control (buffer with the same final concentration of DMSO) is essential.

  • Assay Procedure:

    • Use a pre-warmed (37°C) 96-well plate.

    • Add 10 µL of the diluted test compound, positive control, or negative control to the appropriate wells.

    • To initiate the reaction, add 90 µL of the ice-cold tubulin/GTP/fluorescent reporter mix to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 60 seconds for 60-90 minutes.

    • Plot the fluorescence intensity as a function of time for each concentration of this compound and the controls.

    • From the polymerization curves, determine the maximum polymerization rate (Vmax) and the maximum polymer mass (fluorescence at the steady-state plateau).

    • Calculate the IC50 value for the inhibition of tubulin polymerization by fitting the dose-response curve of Vmax or maximum polymer mass versus compound concentration.

Cellular Assays: Validating Target Engagement and Cytotoxicity

Cell-based assays are crucial for confirming that the biochemical activity of this compound translates to a functional effect in a biological context.

3.2.1. Immunofluorescence Staining of the Microtubule Network

This assay visualizes the effect of the compound on the microtubule cytoskeleton in intact cells.

Protocol:

  • Seed a suitable cell line (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and controls (e.g., colchicine, paclitaxel, vehicle) for a suitable duration (e.g., 18-24 hours).

  • Fix the cells with a microtubule-stabilizing buffer containing formaldehyde and glutaraldehyde.

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

  • Incubate with a primary antibody against α-tubulin or β-tubulin.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analyze the images for changes in microtubule morphology, such as depolymerization, bundling, or fragmentation.

3.2.2. Cell Cycle Analysis by Flow Cytometry

This assay quantifies the effect of the compound on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase.

Protocol:

  • Culture cells in multi-well plates and treat them with different concentrations of this compound or control compounds for a period that allows for at least one cell cycle (e.g., 24 hours).

  • Harvest the cells (including any floating cells) and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Analyze the DNA content of the cell population using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Confirming the Covalent Mechanism of Action

If this compound shows activity in the above assays, the following experiments can help confirm a covalent binding mechanism.

3.3.1. Irreversibility Assay

This assay determines if the inhibitory effect is reversible.

Workflow for Irreversibility Assay

G cluster_preincubation Pre-incubation cluster_removal Inhibitor Removal cluster_activity_assay Activity Assay cluster_analysis Analysis incubate_inhibitor Incubate tubulin with a high concentration of this compound dialysis Remove unbound inhibitor by dialysis or size-exclusion chromatography incubate_inhibitor->dialysis polymerization_assay Perform tubulin polymerization assay with the treated tubulin dialysis->polymerization_assay compare_activity Compare polymerization activity to untreated and vehicle-treated controls polymerization_assay->compare_activity conclusion No recovery of activity suggests irreversible (covalent) inhibition compare_activity->conclusion

Caption: Workflow for determining the reversibility of inhibition.

3.3.2. Mass Spectrometry-Based Target Identification

Mass spectrometry can be used to identify the specific amino acid residue(s) on tubulin that are covalently modified by this compound.[11][12]

Protocol Outline:

  • Incubate purified tubulin with this compound.

  • Digest the protein into peptides using a protease (e.g., trypsin).

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data for peptides with a mass shift corresponding to the addition of the this compound moiety.

  • The MS/MS fragmentation pattern will reveal the specific cysteine residue that has been modified.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a rigorous and comprehensive approach to the cross-validation of this compound as a novel covalent tubulin inhibitor. By systematically progressing from biochemical characterization to cellular validation and mechanistic studies, researchers can generate the high-quality data necessary to support its potential as a new chemical probe for studying microtubule dynamics or as a lead compound for drug development.

Should this compound prove to be a potent and selective covalent tubulin inhibitor, further studies would be warranted to investigate its effects on a broader panel of cancer cell lines, including those with known drug resistance mechanisms. In vivo studies in animal models would then be the next logical step to assess its therapeutic potential.

References

A Comparative Guide to the Quantitative Analysis of 2,4-Dichlorobenzyl Mercaptan and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Analyte

2,4-Dichlorobenzyl mercaptan is an organosulfur compound characterized by a benzyl ring substituted with two chlorine atoms and a mercaptan (thiol) functional group.[1] In the landscape of pharmaceutical and chemical synthesis, such molecules often serve as critical building blocks or emerge as process-related impurities. The presence of chlorine atoms and a reactive thiol group imparts distinct chemical properties that necessitate robust and precise analytical methods for quantification.[2][3]

For professionals in drug development, the quantitative analysis of such compounds is not merely an academic exercise; it is a regulatory imperative.[4][5] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and toxicological qualification of impurities above specific thresholds.[6][7] Therefore, having validated, sensitive, and specific analytical methods is fundamental to ensuring drug safety and efficacy.[8][9]

While a broad spectrum of unique derivatives can be synthesized from this compound,[10] a universal analytical method is seldom feasible. The choice of technique is intrinsically linked to the analyte's concentration, the sample matrix, and the specific analytical objective (e.g., release testing, stability studies, or trace analysis). This guide provides a comparative overview of the principal analytical techniques applicable to this compound and its potential derivatives, focusing on the causality behind methodological choices to empower researchers to develop and validate fit-for-purpose assays.

Logical Framework for Method Selection

The selection of an appropriate analytical technique is a critical first step, guided by the physicochemical properties of the analyte and the requirements of the analysis. The following diagram illustrates a logical workflow for this decision-making process.

G cluster_input Initial Assessment cluster_decision Technique Selection cluster_methods Method Development & Validation cluster_output Application Analyte Define Analyte & Matrix (e.g., API, Soil, Water) Goal Define Analytical Goal (Trace Impurity, Assay, etc.) Analyte->Goal Properties Evaluate Physicochemical Properties (Volatility, Polarity, Chromophore) Goal->Properties GC_Path Volatile & Thermally Stable? Properties->GC_Path HPLC_Path Soluble & UV Active? Properties->HPLC_Path GC_Path->HPLC_Path No GC Gas Chromatography (GC) GC_Path->GC Yes HPLC_Path->GC No (Consider Derivatization) HPLC Liquid Chromatography (HPLC) HPLC_Path->HPLC Yes Validation Method Validation (ICH Q2(R2)) GC->Validation HPLC->Validation Routine Routine Analysis & Reporting Validation->Routine

Caption: Workflow for analytical technique selection and validation.

Comparative Analysis of Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorse techniques for the quantitative analysis of organic molecules in the pharmaceutical industry. The choice between them hinges primarily on the analyte's volatility, thermal stability, and polarity.

Gas Chromatography (GC): The Preferred Method for Volatile Analytes

GC is exceptionally well-suited for the analysis of compounds that are volatile and thermally stable. Given that this compound is a liquid at room temperature with a moderate molecular weight, it is an excellent candidate for GC analysis.

Causality of Detector Choice:

  • Electron Capture Detector (ECD): The two chlorine atoms on the benzyl ring make the molecule highly electronegative. An ECD is exquisitely sensitive to such halogenated compounds, often providing detection limits in the parts-per-billion (ppb) range.[3][11] This makes GC-ECD a powerful choice for trace-level impurity analysis. It is a sensitive, cheaper, and simpler alternative to mass spectrometry for this class of compounds.[3][11]

  • Mass Spectrometry (MS): When unequivocal identification is required in addition to quantification, an MS detector is indispensable. It provides structural information, ensuring peak purity and specificity, which is a key requirement for method validation.[12] GC-MS is particularly useful for identifying unknown degradation products or process impurities.[13]

  • Flame Photometric Detector (FPD): An FPD can be operated in a sulfur-selective mode. This provides high selectivity for sulfur-containing compounds like mercaptans, which is advantageous when analyzing complex matrices where halogenated interferents might affect ECD performance.[14]

Experimental Protocol: Quantitative Analysis of this compound by GC-ECD

This protocol is designed for the quantification of this compound as a potential impurity in a non-volatile drug substance.

1. Rationale: The method leverages the high volatility of the analyte and the exceptional sensitivity of the ECD to organochlorine compounds. A non-polar capillary column is chosen to achieve separation based on boiling points.

2. Instrumentation & Consumables:

  • Gas Chromatograph with ECD.

  • Autosampler and Split/Splitless Injector.

  • Capillary Column: TG-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Reagents: Dichloromethane (HPLC grade), this compound reference standard.

3. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Sample Preparation (Targeting 1 mg/mL of Drug Substance): Accurately weigh 50 mg of the drug substance into a 50 mL volumetric flask. Add ~40 mL of Dichloromethane, sonicate to dissolve any soluble components and extract the analyte, then dilute to volume. Filter through a 0.45 µm PTFE syringe filter if necessary.

4. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 270°C.

    • Ramp 3: 20°C/min to 320°C, hold for 2 min.[3]

  • Carrier Gas Flow: 1.0 mL/min (constant flow).[3]

  • Detector Temperature: 330°C

5. System Suitability Test (SST):

  • Inject the mid-level standard (e.g., 1.0 µg/mL) six times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 5.0%.

6. Validation & Quantification:

  • Inject the standard solutions to establish a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the original sample using the regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Derivatives

For derivatives of this compound that may be less volatile, thermally labile, or more polar, HPLC is the method of choice. The dichlorinated benzene ring provides a strong chromophore, making UV detection a straightforward and effective means of quantification.[15][16]

Causality of Method Choices:

  • Mode: Reversed-phase (RP-HPLC) is the most common mode. It separates molecules based on their hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). This is ideal for a wide range of organic molecules.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferable to a simple UV detector. It acquires spectra across a range of wavelengths, allowing for peak purity analysis and the selection of the optimal wavelength (λmax) for maximum sensitivity, which for a related compound (2,4-D) was found to be around 283 nm.[17]

Experimental Protocol: Quantitative Analysis by RP-HPLC-UV

This protocol describes a general method for quantifying a moderately polar derivative of this compound.

1. Rationale: This method is chosen for its versatility and robustness. A C18 column provides excellent retention for the hydrophobic dichlorobenzyl moiety, while a gradient of acetonitrile and water allows for the elution of compounds with varying polarities.

2. Instrumentation & Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), analyte reference standard.

3. Standard & Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Stock Standard (1000 µg/mL): Prepare as described in the GC protocol, using the diluent.

  • Working Standards: Prepare a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL) in the diluent.

  • Sample Preparation: Accurately weigh 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[17]

  • Detection Wavelength: Monitor at the λmax of the analyte (e.g., 283 nm), with spectral acquisition from 200-400 nm.[17]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B (re-equilibration)

5. System Suitability & Quantification:

  • Follow the same principles as outlined in the GC protocol, with a typical SST RSD acceptance criterion of ≤ 2.0% for HPLC.

Workflow for HPLC Sample Analysis

The following diagram details the step-by-step workflow for a typical quantitative analysis using the HPLC protocol described above.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute (Stock Standard) weigh_std->dissolve_std weigh_smp Weigh Sample dissolve_smp Dissolve & Dilute (Sample Solution) weigh_smp->dissolve_smp dilute_std Prepare Calibration Curve Standards dissolve_std->dilute_std filter_smp Filter Sample dissolve_smp->filter_smp setup Configure HPLC (Method Parameters) sst Run System Suitability Test (SST) setup->sst cal Inject Standards (Build Calibration Curve) sst->cal inject_smp Inject Sample(s) cal->inject_smp integrate Integrate Peaks inject_smp->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate report Generate Final Report calculate->report

Caption: Detailed workflow for HPLC-based quantitative analysis.

Performance Comparison and Validation Parameters

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[8][18] Key parameters are defined by ICH Q2(R2).[19]

The following table summarizes typical performance data for the described techniques, based on literature values for analogous organochlorine and organosulfur compounds. This data should be considered a starting point for the specific validation of methods for this compound.

Parameter GC-ECD HPLC-UV/DAD Rationale & Significance (ICH Q2)
Specificity High (Excellent for halogenated compounds)High (Peak purity via DAD)Ensures the signal is unequivocally from the analyte of interest.[12]
Limit of Detection (LOD) Very Low (e.g., 0.005 ppm)[15][16]Low (e.g., 0.004 µg/L)[17]The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Very Low (e.g., 0.010 ppm)[15][16]Low (e.g., 0.01 µg/L)[17]The lowest amount of analyte that can be quantified with suitable precision and accuracy.
Linearity (r²) Typically > 0.995Typically > 0.999[17]The ability to elicit test results that are directly proportional to the analyte concentration.
Accuracy (% Recovery) 85-115% (e.g., 85-100%)[15][16]90-110% (e.g., 98-104%)[17]The closeness of test results to the true value. Assessed by analyzing spiked samples.
Precision (% RSD) < 10% (Repeatability)< 2% (Repeatability)The degree of scatter between a series of measurements from the same sample.[12]
Primary Application Trace analysis of volatile impurities.Assay and impurity analysis for a wide range of derivatives.Matching the technique's strengths to the analytical problem.

Emerging and Orthogonal Techniques

While chromatography is the gold standard, other techniques can serve as valuable orthogonal or screening methods.

  • Electrochemical Sensors: These devices offer rapid and highly sensitive detection of mercaptans.[20][21] Sensors based on the covalent bonding between metal nanoparticles (e.g., RuPt) and the thiol group can achieve nanomolar detection limits.[22] While not yet a standard pharmacopoeial method, this approach could be valuable for process analytical technology (PAT) or specialized applications.

  • Spectrophotometry: For simpler matrices without significant UV-absorbing interference, direct UV spectrophotometry or colorimetric methods after derivatization can be used for a rapid estimation of total mercaptan content.[23]

Conclusion

The quantitative analysis of this compound and its derivatives is a critical task in ensuring chemical and pharmaceutical product quality and safety. There is no single "best" method; instead, the optimal approach is dictated by the analyte's properties, the sample matrix, and the analytical objective.

  • For trace-level quantification of the volatile parent compound or similar derivatives, GC-ECD offers unparalleled sensitivity due to the presence of chlorine atoms.

  • For broader applicability across a range of derivatives with varying polarities and thermal stabilities, RP-HPLC-DAD provides a robust, versatile, and highly specific platform.

Regardless of the technique chosen, a rigorous method validation compliant with ICH guidelines is essential to ensure that the generated data is reliable, repeatable, and fit for its intended purpose in a regulated environment.[8][9] The protocols and comparative data presented in this guide serve as an expert-grounded foundation for researchers to develop and implement such robust analytical systems.

References

A Comparative Guide to Thiol Protection: Evaluating 2,4-Dichlorobenzyl Mercaptan in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of complex molecule synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the judicious selection of protecting groups is paramount. The thiol group of cysteine, with its high nucleophilicity and susceptibility to oxidation, presents a particular challenge that necessitates robust and reliable protection strategies. This guide provides a comprehensive comparison of 2,4-Dichlorobenzyl mercaptan as a thiol protecting agent against a spectrum of commonly employed alternatives. By delving into the underlying chemical principles and presenting available performance data, this document aims to equip researchers with the critical insights needed to make informed decisions for their synthetic endeavors.

The Crucial Role of Thiol Protection in Synthesis

The sulfhydryl group of cysteine is a hub of reactivity, participating in vital biological functions through the formation of disulfide bonds that dictate the tertiary and quaternary structures of proteins. However, in the context of chemical synthesis, this reactivity can be a significant impediment, leading to undesired side reactions and diminished yields. Thiol protecting groups serve as temporary shields, masking the reactivity of the sulfhydryl moiety during synthetic transformations elsewhere in the molecule. An ideal protecting group should be readily introduced in high yield, remain stable throughout various reaction conditions, and be cleanly and selectively removed under conditions that do not compromise the integrity of the final product. The concept of orthogonality , where different protecting groups can be removed in any order without affecting others, is a cornerstone of modern multi-step synthesis, enabling the construction of highly complex molecules with multiple reactive functionalities.[1][2]

The Benzyl Family of Thiol Protecting Groups: A Comparative Overview

Benzyl-type protecting groups are a mainstay in the chemist's toolbox for thiol protection, valued for their general stability. The parent S-benzyl group is notably robust, requiring strong acidic conditions such as liquid hydrogen fluoride (HF) for its removal.[3][4] This stability, while advantageous in many contexts, limits its orthogonality in modern Fmoc-based solid-phase peptide synthesis (SPPS), which predominantly relies on milder acid-labile side-chain protecting groups.[1]

To modulate this stability and enhance their utility, substituted benzyl ethers have been developed. The electron-donating p-methoxy group in p-methoxybenzyl (Mob or PMB) renders the S-Mob group more susceptible to acid cleavage compared to the unsubstituted benzyl group, allowing for its removal with trifluoroacetic acid (TFA).[5][6] Conversely, electron-withdrawing groups, such as the chlorine atoms in the 2,4-Dichlorobenzyl (2,4-Dcb) group, are expected to decrease the lability of the S-C bond, making it more stable to acidic conditions.

2,4-Dichlorobenzyl (2,4-Dcb) as a Thiol Protecting Group

The 2,4-Dichlorobenzyl group offers a higher level of acid stability compared to the p-methoxybenzyl group, positioning it as a useful option in synthetic strategies where enhanced stability is required. This increased stability is attributed to the electron-withdrawing nature of the two chlorine atoms on the benzene ring, which destabilize the carbocation intermediate formed during acid-mediated cleavage.

Performance Comparison of Thiol Protecting Groups

The selection of a thiol protecting group is a critical decision that hinges on the specific requirements of the synthetic route, including the desired level of stability and the conditions for deprotection. The following table provides a comparative overview of 2,4-Dichlorobenzyl and other commonly used thiol protecting groups.

Protecting GroupAbbreviationKey AdvantagesKey DisadvantagesPrimary Deprotection Method(s)Orthogonality in Fmoc-SPPS
2,4-Dichlorobenzyl 2,4-Dcb High acid stability.Requires strong acid for cleavage.Anhydrous HFLimited
p-MethoxybenzylMob, PMBCleavable with TFA.[5]Can be partially labile to repeated TFA treatments.TFA, HF[4]Moderate
BenzylBzlVery stable to a wide range of conditions.Requires harsh deprotection conditions (HF or Na/liq. NH₃).[3][4]Anhydrous HF, Na/liq. NH₃[4]Limited
TritylTrtReadily cleaved with mild acid (e.g., dilute TFA).[3]Sterically bulky; can be prone to premature cleavage.Mild acidolysis (e.g., TFA/TIS/H₂O)[3]Good
AcetamidomethylAcmStable to both strong acid and base; orthogonal.Deprotection often requires heavy metals (Hg(II)) or iodine.[3]Hg(OAc)₂, I₂Excellent
tert-ButyltBuStable to TFA and basic conditions.Requires specific, often harsh, deprotection conditions.Hg(OAc)₂, TFMSA[7]Excellent

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are the bedrock of successful synthetic chemistry. The following sections outline general procedures for the introduction and removal of benzyl-type thiol protecting groups.

General Protocol for S-Benzylation of Cysteine

The introduction of a benzyl-type protecting group onto the thiol of cysteine is typically achieved via an S-alkylation reaction.

Workflow for S-Benzylation of Cysteine

Cysteine Cysteine Thiolate Cysteine Thiolate Cysteine->Thiolate Deprotonation Base Base (e.g., NaOH, NH₃) Base->Thiolate Solvent Solvent (e.g., H₂O/EtOH) Solvent->Cysteine ProtectedCys S-(2,4-Dichlorobenzyl)-Cysteine Thiolate->ProtectedCys S-Alkylation (SN2) BenzylHalide 2,4-Dichlorobenzyl Halide (or other benzyl halide) BenzylHalide->ProtectedCys ProtectedPeptide S-Benzyl Protected Peptide-Resin Cleavage Cleavage Reaction (Low Temperature) ProtectedPeptide->Cleavage HF Anhydrous HF HF->Cleavage Scavengers Scavengers (e.g., anisole, cresol) Scavengers->Cleavage CrudePeptide Crude Deprotected Peptide Cleavage->CrudePeptide Precipitation Purification Purification (e.g., HPLC) CrudePeptide->Purification PurePeptide Pure Peptide Purification->PurePeptide

References

Safety Operating Guide

Navigating the Disposal of 2,4-Dichlorobenzyl Mercaptan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The handling and disposal of highly reactive and malodorous compounds are defining challenges in the modern research environment. Among these, 2,4-Dichlorobenzyl mercaptan, a potent organosulfur compound, demands a rigorous and informed approach to its management, from the moment of purchase to its final disposal. This guide provides an in-depth, procedural framework for the safe disposal of this chemical, grounded in established safety protocols and an understanding of its chemical reactivity. Our objective is to empower researchers with the knowledge to manage this substance responsibly, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

This compound (CAS No. 59293-67-3) is a halogenated aromatic thiol.[1][2][3][4][5] Its proper handling is predicated on a clear understanding of its primary hazards.

Hazard ClassificationDescriptionSource
Acute Toxicity (Inhalation) Category 3: Toxic if inhaled. Vapors can cause respiratory irritation.[1][1]
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1][1]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][1]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][1]
Odor Possesses a powerful and pervasive stench, characteristic of mercaptans.[6][6]

The thiol (-SH) functional group is the primary site of the compound's reactivity and its potent odor. Thiols are readily oxidized, a chemical property that is foundational to the decontamination procedures outlined below.[7][8][9]

Personal Protective Equipment (PPE): The First Line of Defense

Due to the compound's toxicity and irritant nature, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.

PPE ItemSpecificationRationale
Gloves Nitrile or Butyl rubber. Inspect for integrity before use.Provides a barrier against skin contact and irritation.[1][6]
Eye Protection Tightly fitting safety goggles and a face shield.Protects against splashes that can cause serious eye irritation.[10]
Lab Coat Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Not typically required when working in a fume hood. For spills outside of a hood, a full-face respirator with an organic vapor/particulate cartridge is necessary.[10]Ensures protection from inhaling toxic vapors.

Spill Management and Decontamination

Accidental spills require immediate and methodical attention to neutralize the hazard and the odor.

Small Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Neutralization: Once absorbed, cautiously treat the spill area and absorbent material with a freshly prepared 10% aqueous bleach (sodium hypochlorite) solution. Allow a contact time of at least 30 minutes.[6][11] The oxidation of the thiol group by hypochlorite effectively neutralizes the malodor.[11]

  • Collection: Carefully collect the treated absorbent material and any contaminated debris using non-sparking tools.

  • Final Cleaning: Wipe the spill area again with the bleach solution, followed by a water rinse.

  • Disposal: Place all cleanup materials into a designated, sealable plastic bag. This bag must be placed into a rigid, wide-mouth container labeled "Stench-Contaminated Waste" for hazardous waste disposal.[1][6]

Large Spills (or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert institutional safety personnel (e.g., EH&S).

  • Isolate: Close doors to the affected area to contain vapors.

  • Professional Response: Do not attempt to clean up a large spill yourself. A trained emergency response team is required.

The Core Directive: Waste Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste .[7][12][13] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[12]

The following workflow provides a systematic approach to waste management, from the point of generation to final pickup.

WasteDisposalWorkflow start Waste Generation (e.g., residual chemical, contaminated labware) decision_small Is it a small residual quantity for decontamination (e.g., rinsing a reaction flask)? start->decision_small decision_bulk Is it bulk waste or contaminated solid waste? start->decision_bulk decontaminate In-Fume Hood Decontamination: Rinse with 10% bleach solution. Allow 30 min contact time. decision_small->decontaminate Yes decision_small->decision_bulk No collect_rinse Collect first rinse as 'Stench-Contaminated Halogenated Organic Waste' decontaminate->collect_rinse storage Store waste container in a ventilated secondary containment area, away from incompatible materials. collect_rinse->storage collect_liquid Collect in a dedicated, sealed, and properly labeled container: 'Stench-Contaminated Halogenated Organic Waste' decision_bulk->collect_liquid Yes (Liquid) collect_solid Double-bag solid waste (gloves, wipes, etc.) in sealed plastic bags. Place in a rigid, labeled secondary container. decision_bulk->collect_solid Yes (Solid) collect_liquid->storage collect_solid->storage pickup Arrange for pickup by institutional Environmental Health & Safety (EH&S). storage->pickup

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Methodology
  • Waste Segregation (The Causality of Separation): Immediately segregate all waste streams contaminated with this compound. This is critical because its powerful stench can contaminate large volumes of other waste solvents, complicating and increasing the cost of disposal for the entire facility.[1] All waste from this chemical must be kept separate from standard halogenated and non-halogenated waste streams.

  • Container Selection and Labeling:

    • Liquid Waste: Use a designated, leak-proof container with a secure screw cap. The container must be compatible with chlorinated organic compounds. The original reagent bottle, if empty, can be an appropriate choice.[8]

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips must be double-bagged in heavy-duty plastic bags and then placed into a rigid, sealed container (e.g., a plastic pail) to prevent odors from escaping.[1][6]

    • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " and "Stench-Contaminated Halogenated Organic Waste ". The full chemical name, "this compound," must be listed as the primary constituent.

  • In-Lab Decontamination of Labware:

    • Before routine washing, all glassware that has come into contact with the chemical should be rinsed with a small amount of a suitable solvent (e.g., ethanol) to remove the bulk of the residue. This rinseate must be disposed of as hazardous liquid waste.

    • Following the solvent rinse, submerge or rinse the labware with a 10% bleach solution within a fume hood.[11] Allow for a minimum contact time of 30 minutes to oxidize any remaining thiol. This step is a critical odor-control measure. The initial bleach rinse should also be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your institutional guidelines.

  • Storage:

    • Keep waste containers tightly sealed at all times, except when adding waste.[9][13]

    • Store the sealed waste containers in a designated satellite accumulation area (SAA) within or near the laboratory. This area should have secondary containment and be well-ventilated, preferably within a vented cabinet or a dedicated section of a fume hood.[11]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management office to schedule a pickup.[7]

    • The ultimate disposal of this waste will be handled by a licensed hazardous waste contractor, likely through high-temperature incineration, which is the required method for many organosulfur compounds to ensure their complete destruction.[14] Open-air burning is strictly forbidden.

By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.